Product packaging for PD0166285(Cat. No.:CAS No. 185039-89-8)

PD0166285

Cat. No.: B1683963
CAS No.: 185039-89-8
M. Wt: 512.4 g/mol
InChI Key: IFPPYSWJNWHOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PD-0166285 is a small molecule drug with a maximum clinical trial phase of I.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27Cl2N5O2 B1683963 PD0166285 CAS No. 185039-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPPYSWJNWHOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019043
Record name 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185039-89-8
Record name 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PD0166285

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD0166285 is a potent, small-molecule inhibitor targeting key regulators of the cell cycle, primarily the Wee1 and Myt1 kinases. By disrupting the G2/M checkpoint, this compound forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and its role in sensitizing cancer cells to radiotherapy. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Checkpoints at various stages of the cell cycle monitor the integrity of cellular processes and can halt progression in response to stress or damage. The G2/M checkpoint is a critical control point that prevents cells from entering mitosis with damaged or unreplicated DNA.[1][2][3] Key regulators of this checkpoint are the Wee1 and Myt1 kinases, which phosphorylate and inactivate the Cyclin B-Cdk1 complex, the master regulator of mitotic entry.[1][4][5][6]

In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them heavily reliant on the G2/M checkpoint for DNA repair and survival, especially after genotoxic stress induced by therapies like radiation.[7][8] This dependency presents a therapeutic window for inhibitors that can abrogate the G2/M checkpoint. This compound is a pyridopyrimidine compound that has been identified as a potent inhibitor of Wee1 and Myt1, and to a lesser extent, Chk1, another key checkpoint kinase.[7][9][10] This guide will delve into the intricate molecular mechanisms by which this compound exerts its anti-cancer effects.

Molecular Targets and Potency

This compound exhibits potent inhibitory activity against Wee1 and Myt1 kinases at nanomolar concentrations. It also shows weaker activity against Checkpoint kinase 1 (Chk1). The inhibitory concentrations (IC50) from in vitro kinase assays are summarized in the table below.

Target KinaseIC50 (nM)
Wee124[9][10]
Myt172[9][10]
Chk13433[9][10]

Mechanism of Action: Abrogation of the G2/M Checkpoint

The primary mechanism of action of this compound is the abrogation of the G2/M cell cycle checkpoint.[9][11] In response to DNA damage, cells typically arrest in the G2 phase to allow for DNA repair before proceeding to mitosis. This arrest is maintained by the inhibitory phosphorylation of Cdk1 (also known as Cdc2) on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by Myt1 and Wee1 kinases, respectively.[6][7]

This compound, by inhibiting Wee1 and Myt1, prevents the inhibitory phosphorylation of Cdk1.[7][9] This leads to the premature activation of the Cyclin B-Cdk1 complex, forcing the cell to bypass the G2 checkpoint and enter mitosis, even in the presence of damaged DNA.[8][11] This premature mitotic entry with unrepaired DNA results in a lethal cellular event known as mitotic catastrophe, ultimately leading to apoptosis.[7][8]

Signaling Pathway

The signaling pathway affected by this compound is central to the G2/M checkpoint regulation. A simplified diagram of this pathway is presented below.

G2_M_Checkpoint G2/M Checkpoint Signaling Pathway cluster_0 Upstream Signaling cluster_1 Checkpoint Kinases cluster_2 Cdk1 Regulation cluster_3 Cell Cycle Progression DNA_Damage DNA Damage Wee1 Wee1 DNA_Damage->Wee1 activates Myt1 Myt1 DNA_Damage->Myt1 activates Cdk1_CyclinB Cdk1/Cyclin B (Inactive) Wee1->Cdk1_CyclinB inhibits (pY15) Myt1->Cdk1_CyclinB inhibits (pT14/pY15) This compound This compound This compound->Wee1 inhibits This compound->Myt1 inhibits Cdk1_CyclinB_Active Cdk1/Cyclin B (Active) Cdk1_CyclinB->Cdk1_CyclinB_Active dephosphorylation Mitosis Premature Mitosis Cdk1_CyclinB_Active->Mitosis G2_Phase G2 Phase Arrest G2_Phase->Cdk1_CyclinB Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis

Caption: G2/M Checkpoint Signaling Pathway targeted by this compound.

Radiosensitization

A significant application of this compound is its ability to sensitize cancer cells to the cytotoxic effects of ionizing radiation.[8] Radiotherapy induces DNA damage, which activates the G2/M checkpoint, allowing cancer cells to repair the damage and survive. By administering this compound in conjunction with radiation, the G2 arrest is abrogated, preventing DNA repair and leading to a significant increase in radiation-induced cell death.[7][8][12] This synergistic effect is particularly pronounced in p53-deficient tumors, which are more reliant on the G2/M checkpoint for survival.[7] Furthermore, this compound has been shown to attenuate DNA damage repair by inhibiting Rad51, a key protein in homologous recombination repair.[4][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of this compound against Wee1 kinase.

Materials:

  • Recombinant full-length Wee1 kinase

  • Cdc2/cyclin B substrate

  • This compound

  • ATP, [γ-³³P]ATP

  • Kinase buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, add Wee1 kinase, Cdc2/cyclin B substrate, and the diluted this compound or DMSO (vehicle control) to the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter paper, wash extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Wee1 Kinase - Cdc2/Cyclin B - this compound dilutions - ATP/[γ-³³P]ATP Start->Prepare_Reagents Reaction_Setup Set up kinase reaction in microplate Prepare_Reagents->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Stop reaction Incubation->Stop_Reaction Filtration_Wash Filter and wash Stop_Reaction->Filtration_Wash Scintillation_Counting Measure radioactivity Filtration_Wash->Scintillation_Counting Data_Analysis Calculate % inhibition and IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase assay to determine IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[13][14][15]

Flow_Cytometry_Workflow Cell Cycle Analysis Workflow Start Start Cell_Culture Seed and treat cells with this compound Start->Cell_Culture Harvest_Cells Harvest and wash cells Cell_Culture->Harvest_Cells Fixation Fix cells in cold 70% ethanol Harvest_Cells->Fixation Staining Stain with Propidium Iodide (PI) Fixation->Staining Flow_Cytometry Analyze on flow cytometer Staining->Flow_Cytometry Data_Analysis Determine cell cycle distribution Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blotting for Cdc2 Phosphorylation

This protocol is for detecting the phosphorylation status of Cdc2 (Cdk1) in cells treated with this compound.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Cdc2 (Tyr15), anti-total-Cdc2, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Cdc2 Tyr15) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-Cdc2 and loading control antibodies to ensure equal protein loading.[16][17][18][19]

Conclusion

This compound is a potent dual inhibitor of Wee1 and Myt1 kinases that effectively abrogates the G2/M checkpoint. This mechanism of action leads to premature mitotic entry and subsequent cell death in cancer cells, particularly those with defective p53. Furthermore, its ability to sensitize cancer cells to radiotherapy highlights its potential as a valuable agent in combination cancer therapy. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other G2/M checkpoint inhibitors.

References

PD0166285: A Technical Guide to a Dual Inhibitor of Wee1 and PKMYT1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PD0166285, a pyrido[2,3-d]pyrimidine compound that functions as a potent dual inhibitor of the Wee1 and PKMYT1 kinases. By targeting these critical regulators of the G2/M cell cycle checkpoint, this compound represents a significant tool for cancer research and a potential therapeutic agent, particularly in tumors with specific genetic backgrounds such as TP53 mutations.

Core Mechanism of Action

This compound exerts its anti-tumor effects by abrogating the G2/M checkpoint, forcing cells with DNA damage to prematurely enter mitosis, a process known as mitotic catastrophe, which ultimately leads to cell death.[1] This is achieved through the simultaneous inhibition of two key kinases:

  • Wee1: A nuclear kinase that phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1) on the Tyr15 residue.[2]

  • PKMYT1 (Myt1): A membrane-associated kinase that inhibits CDK1 through phosphorylation of both Thr14 and Tyr15 residues.[1][3]

By inhibiting both Wee1 and PKMYT1, this compound effectively prevents the inhibitory phosphorylation of CDK1, leading to its activation and the subsequent entry into mitosis, regardless of the cell's DNA damage status. This dual inhibition is particularly effective in cancer cells with a deficient G1 checkpoint, often due to p53 mutations, as they become heavily reliant on the G2/M checkpoint for DNA repair before cell division.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 ValueAssay TypeReference
Wee124 nMCell-free kinase assay[1][5]
PKMYT1 (Myt1)72 nMCell-free kinase assay[1][5]
Chk13.433 µMCell-free kinase assay[5][6]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell Line(s)ConcentrationEffectReference
Various Cancer Cell Lines0.5 µMDramatic inhibition of irradiation-induced Cdc2 (CDK1) phosphorylation at Tyr15 and Thr14[5][7]
Esophageal Squamous Carcinoma (ESCC) Cells234 - 694 nM (IC50)Inhibition of cell viability[1]
B16 Mouse Melanoma Cells0.5 µMG2 checkpoint abrogation and arrest in the early G1 phase[8][9]
p53 mutant HT29 cellsNot specifiedRadiosensitization[7]
TP53 mutant Lung Squamous Cell Carcinoma200 - 800 nMG2/M phase arrest[10]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical research workflow for evaluating this compound, the following diagrams are provided.

PD0166285_Signaling_Pathway This compound Mechanism of Action cluster_checkpoint G2/M Checkpoint Control cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome CDK1_CyclinB CDK1/Cyclin B (Inactive) Active_CDK1 Active CDK1/Cyclin B CDK1_CyclinB->Active_CDK1 Inhibition Removed Wee1 Wee1 Wee1->CDK1_CyclinB pY15 PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB pT14, pY15 This compound This compound This compound->Wee1 This compound->PKMYT1 Mitosis Premature Mitotic Entry Active_CDK1->Mitosis Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Cell-Free Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture (e.g., TP53 mutant) Kinase_Assay->Cell_Culture Viability_Assay Cell Viability Assay (e.g., CCK8/MTT) Cell_Culture->Viability_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Western_Blot Western Blot (p-CDK1, γ-H2AX) Cell_Culture->Western_Blot Xenograft Tumor Xenograft Model (e.g., Nude Mice) Viability_Assay->Xenograft Promising Results Treatment This compound +/- Radiation/ Chemotherapy Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry (e.g., Ki-67, TUNEL) Treatment->IHC

References

The Role of PD0166285 in G2/M Checkpoint Abrogation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and implications of PD0166285 in the abrogation of the G2/M cell cycle checkpoint. This compound, a pyrido[2,3-d]pyrimidine compound, has been identified as a potent inhibitor of Wee1 kinase, a critical regulator of the G2/M transition.[1][2] By targeting Wee1, this compound disrupts the normal cell cycle arrest in response to DNA damage, forcing cells to prematurely enter mitosis, a mechanism with significant therapeutic potential in oncology.[2][3][4] This guide provides a comprehensive overview of the signaling pathways affected by this compound, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Mechanism of Action: Inhibition of Wee1 Kinase

The G2/M checkpoint is a crucial surveillance mechanism that prevents cells with damaged DNA from entering mitosis (M phase).[5] A key regulator of this checkpoint is the CDK1/Cyclin B1 complex, also known as the M-phase promoting factor (MPF).[6][7] The activity of this complex is tightly controlled by phosphorylation. Wee1 kinase, along with Myt1 kinase, inhibits CDK1 by phosphorylating it on Tyrosine 15 (Tyr15) and Threonine 14 (Thr14).[6][8] This inhibitory phosphorylation keeps the CDK1/Cyclin B1 complex inactive, arresting the cell cycle in the G2 phase to allow for DNA repair.

This compound functions as a direct inhibitor of Wee1 kinase.[1][2][9] By binding to and inhibiting Wee1, this compound prevents the inhibitory phosphorylation of CDK1.[2] This leads to the accumulation of active CDK1/Cyclin B1 complexes, which in turn promotes premature entry into mitosis, thereby abrogating the G2/M checkpoint.[2][9] This forced mitotic entry in the presence of DNA damage can lead to mitotic catastrophe and subsequent cell death, particularly in cancer cells that often have a defective G1 checkpoint and are more reliant on the G2/M checkpoint for survival.[3][10]

Signaling Pathway of this compound-Mediated G2/M Checkpoint Abrogation

The signaling cascade leading to G2/M checkpoint abrogation by this compound is centered on the regulation of the CDK1/Cyclin B1 complex. The following diagram illustrates this pathway.

G2_M_Checkpoint_Abrogation_by_this compound cluster_G2_Phase G2 Phase cluster_PD0166285_Action Intervention cluster_M_Phase M Phase Entry DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Wee1 Wee1 Kinase Chk1_Chk2->Wee1 Activates Cdc25_inactive Cdc25 (inactive) Chk1_Chk2->Cdc25_inactive Inhibits CDK1_CyclinB1_inactive CDK1/Cyclin B1 (inactive) p-Tyr15 Wee1->CDK1_CyclinB1_inactive Phosphorylates (Inhibits) Cdc25_active Cdc25 (active) G2_Arrest G2 Arrest CDK1_CyclinB1_inactive->G2_Arrest CDK1_CyclinB1_active CDK1/Cyclin B1 (active) This compound This compound This compound->Wee1 Inhibits Cdc25_active->CDK1_CyclinB1_active Dephosphorylates (Activates) Mitosis Premature Mitotic Entry CDK1_CyclinB1_active->Mitosis

This compound signaling pathway in G2/M checkpoint abrogation.

Quantitative Data

The efficacy of this compound has been quantified in various studies. The following tables summarize key findings.

Table 1: Inhibitory Concentration (IC50) of this compound

Target KinaseIC50 (nM)Reference
Wee124[9]
Myt172[9]
Chk13433[9]

Table 2: Effect of this compound on Cell Cycle Distribution in B16 Mouse Melanoma Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
0 hours (Control)671617[2]
4 hours (0.5 µM this compound)86122[2]
24 hours (0.5 µM this compound)81154[2]

Experimental Protocols

Investigating the role of this compound in G2/M checkpoint abrogation typically involves a series of key experiments. The following diagram outlines a general experimental workflow.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with this compound (with or without DNA damaging agent) start->treatment harvest Cell Harvesting treatment->harvest kinase_assay In Vitro Kinase Assay (Wee1 Inhibition) treatment->kinase_assay (In vitro setup) flow_cytometry Flow Cytometry (Cell Cycle Analysis) harvest->flow_cytometry western_blot Western Blotting (Protein Expression/Phosphorylation) harvest->western_blot analysis Data Analysis and Interpretation flow_cytometry->analysis western_blot->analysis kinase_assay->analysis

General experimental workflow for studying this compound.
Detailed Methodologies

1. Western Blot Analysis for Cell Cycle Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins following treatment with this compound.

  • Cell Lysis:

    • Treat cells with this compound at the desired concentration and time course.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Key primary antibodies include:

      • Phospho-Cdc2 (Tyr15)[11][12][13]

      • Total Cdc2 (CDK1)

      • Cyclin B1[10]

      • Wee1

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

2. Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Preparation:

    • Culture and treat cells with this compound as required.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[14][15]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[14][15][16]

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell population to exclude doublets and debris.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.[14]

3. In Vitro Wee1 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of Wee1 kinase.

  • Reaction Setup:

    • Prepare a reaction mixture containing recombinant Wee1 enzyme, a suitable substrate (e.g., a peptide containing the CDK1 phosphorylation site), and ATP in a kinase assay buffer.

    • Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

  • Incubation:

    • Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by Wee1.

  • Detection:

    • Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assay: Using a system like Kinase-Glo®, which measures the amount of ATP remaining in the reaction.

      • Fluorescence-based assay: Employing a fluorescently labeled substrate and detecting the phosphorylated product.[17]

  • Data Analysis:

    • Calculate the percentage of Wee1 kinase inhibition at each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a significant tool for both basic research and therapeutic development due to its potent and specific inhibition of Wee1 kinase. By abrogating the G2/M checkpoint, it selectively targets cancer cells with defective G1 checkpoints, forcing them into a lethal mitotic catastrophe. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound and other Wee1 inhibitors in the fight against cancer. The continued exploration of its mechanism of action and its effects in various cancer models will be crucial in translating this promising therapeutic strategy into clinical applications.

References

The Impact of PD0166285 on Cell Cycle Progression in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD0166285 is a small molecule inhibitor that has garnered significant interest in oncology research for its ability to disrupt cell cycle progression in cancer cells. Initially identified as a potent inhibitor of Wee1 kinase, subsequent studies have revealed its broader activity, notably against PKMYT1, another critical regulator of the G2/M checkpoint. This dual inhibition leads to the abrogation of the G2/M checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, a process that often culminates in mitotic catastrophe and apoptosis. This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression in various cancer models, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Checkpoints at various stages, particularly the G1/S and G2/M transitions, prevent the propagation of errors. Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the G2/M checkpoint for DNA repair before mitotic entry[1]. This dependency presents a therapeutic window for targeting G2/M checkpoint regulators.

This compound, a pyridopyrimidine compound, has emerged as a key pharmacological tool to exploit this vulnerability. Its primary mechanism of action involves the inhibition of Wee1 and PKMYT1 kinases, which are responsible for the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1)[2][3]. By preventing this phosphorylation, this compound effectively dismantles the G2/M checkpoint, leading to uncontrolled mitotic entry.

Quantitative Data on the Effects of this compound

The efficacy of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative findings from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (nM)Reference
Lung Squamous Cell CarcinomaNCI-H226~641-1204[2]
Lung Squamous Cell CarcinomaNCI-H520~641-1204[2]
Lung Squamous Cell CarcinomaCalu1~641-1204[2]
Esophageal Squamous Cell CarcinomaKYSE150~234-694[3][4]
Esophageal Squamous Cell CarcinomaTE1~234-694[3][4]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineTreatment% G0/G1% S% G2/MReference
B16 Mouse Melanoma0.5 µM this compound (0 hours)67%16%17%[5][6]
B16 Mouse Melanoma0.5 µM this compound (4 hours)86%12%2%[5][6]
B16 Mouse Melanoma0.5 µM this compound (24 hours)81%15%4%[5]
Lung Squamous Cell Carcinoma (NCI-H226)This compound (Dose-dependent)--Significant Decrease[2]
Lung Squamous Cell Carcinoma (NCI-H520)This compound (Dose-dependent)--Significant Decrease[2]

Note: The observed increase in the G1 phase in B16 melanoma cells after G2/M abrogation suggests a rapid progression through mitosis and into the subsequent G1 phase, where a G1 arrest may then be induced.

Core Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Wee1 and PKMYT1 kinases, which are central regulators of the G2/M cell cycle checkpoint.

G2_M_Checkpoint_Inhibition_by_this compound cluster_0 G2 Phase cluster_1 Mitotic Entry DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Wee1_PKMYT1 Wee1 / PKMYT1 Chk1_Chk2->Wee1_PKMYT1 Activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 Inhibits CDK1_CyclinB CDK1-Cyclin B (Inactive) Wee1_PKMYT1->CDK1_CyclinB Inhibitory Phosphorylation (Tyr15, Thr14) Cdc25->CDK1_CyclinB Activating Dephosphorylation Active_CDK1_CyclinB CDK1-Cyclin B (Active) CDK1_CyclinB->Active_CDK1_CyclinB Mitosis Mitosis Active_CDK1_CyclinB->Mitosis This compound This compound This compound->Wee1_PKMYT1

Figure 1. Mechanism of G2/M checkpoint abrogation by this compound.

In response to DNA damage, the ATM/ATR and Chk1/Chk2 signaling cascades are activated. This leads to the activation of Wee1 and PKMYT1 kinases and the inhibition of the Cdc25 phosphatase. Wee1 and PKMYT1 phosphorylate CDK1 at tyrosine 15 (Tyr15) and threonine 14 (Thr14), respectively, holding the CDK1/Cyclin B complex in an inactive state and arresting the cell in the G2 phase to allow for DNA repair[2][3][7][8]. This compound directly inhibits Wee1 and PKMYT1, preventing the inhibitory phosphorylation of CDK1. This allows the phosphatase Cdc25 to dephosphorylate and activate the CDK1/Cyclin B complex, leading to premature entry into mitosis, irrespective of the DNA damage status.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with various concentrations of this compound or vehicle control for the desired time points.

  • Cell Harvesting: Harvest adherent cells by trypsinization or cell scraping. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.

  • Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

  • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Key Cell Cycle Proteins

This protocol is used to detect the expression and phosphorylation status of proteins involved in cell cycle regulation, such as Cyclin B1 and phospho-CDK1 (Tyr15).

Materials:

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK1 (Tyr15) or anti-Cyclin B1) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of a CDK inhibitor like this compound on cancer cells.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis & Interpretation Cell_Culture Cancer Cell Line Selection & Culture Treatment Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay IC50 Determine IC50 Viability_Assay->IC50 Data_Integration Integrate Data IC50->Data_Integration Phase_Distribution Quantify Cell Cycle Phase Distribution Cell_Cycle_Analysis->Phase_Distribution Phase_Distribution->Data_Integration Protein_Expression Analyze Protein Expression (p-CDK1, Cyclin B1, etc.) Western_Blot->Protein_Expression Protein_Expression->Data_Integration Apoptosis_Quantification Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quantification Apoptosis_Quantification->Data_Integration Mechanism_Elucidation Elucidate Mechanism of Action Data_Integration->Mechanism_Elucidation Conclusion Draw Conclusions Mechanism_Elucidation->Conclusion

Figure 2. A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a potent disruptor of cell cycle progression in cancer cells, primarily through the dual inhibition of Wee1 and PKMYT1 kinases. This leads to the abrogation of the G2/M checkpoint, forcing premature mitotic entry and often resulting in cell death. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the G2/M checkpoint in cancer. Further research into the broader kinase inhibitory profile of this compound and its effects in combination with other anti-cancer agents will be crucial in fully elucidating its clinical utility.

References

The Discovery and Development of PD0166285: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD0166285 is a potent small molecule inhibitor of the Wee1 and Myt1 kinases, key regulators of the G2/M cell cycle checkpoint. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the experimental protocols used for its characterization, presents its kinase selectivity profile, and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and cell cycle biology.

Discovery and Initial Development

This compound, a pyridopyrimidine derivative, was first identified through a high-throughput screening of a chemical library for inhibitors of Wee1 kinase.[1] The pioneering work by Wang and colleagues at Pfizer Global Research and Development, published in 2001, described the discovery of this novel G2 checkpoint abrogator.[1] The rationale for targeting the G2 checkpoint was based on the observation that many cancer cells lack a functional p53-dependent G1 checkpoint and are therefore heavily reliant on the G2 checkpoint for DNA repair before entering mitosis.[1] Abrogating this remaining checkpoint was hypothesized to selectively kill p53-inactive cancer cells when combined with DNA-damaging agents.[1]

Mechanism of Action

This compound exerts its primary effect by inhibiting the kinase activity of Wee1 and, to a lesser extent, the related kinase Myt1.[2] Both Wee1 and Myt1 are responsible for the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1, also known as cdc2) at Tyrosine 15 (Tyr15) and Threonine 14 (Thr14).[1][3] This phosphorylation holds CDK1 in an inactive state, preventing the cell from entering mitosis.

By inhibiting Wee1 and Myt1, this compound prevents the inhibitory phosphorylation of CDK1, leading to its premature activation.[1] This forces cells, particularly those with DNA damage, to enter mitosis without proper DNA repair, resulting in mitotic catastrophe and subsequent apoptosis.[3] This mechanism of action makes this compound a potent sensitizer of cancer cells to DNA-damaging therapies such as radiation.[1]

Quantitative Data: Kinase Selectivity Profile

This compound exhibits potent inhibition of Wee1 and Myt1, with additional activity against a range of other kinases at higher concentrations. The following table summarizes the reported IC50 values for this compound against various kinases.

Kinase TargetIC50 (nM)Reference(s)
Wee124[2][4]
Myt172[2][4]
c-Src9[2]
PDGFRβ100[2]
FGFR430[2]
CDK1100[2]
EGFR350[2]
Chk13433[4]

Experimental Protocols

Wee1 Kinase Assay (In Vitro)

This protocol describes a method for determining the in vitro inhibitory activity of this compound against Wee1 kinase.

Materials:

  • Full-length Wee1 kinase

  • Cdc2/cyclin B substrate

  • This compound

  • [γ-³³P]ATP

  • Biotinylated peptide substrate

  • Enzyme dilution buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT, 10 mM NaCl, 0.1 mM Na₃VO₄)

  • Kinase buffer (67 mM Tris pH 8.0, 13 mM MgCl₂, 1 mM DTT, 40 mM NaCl, 0.13 mM Na₃VO₄)

  • Stop buffer (50 μM ATP, 5 mM EDTA, 0.1% Triton X-100)

  • SPA beads

Procedure:

  • Incubate 45-60 nM of full-length Wee1 kinase with varying concentrations of this compound, 20 μM ATP, and 122-441 nM Cdc2/cyclin B in a final volume of 50 μl of enzyme dilution buffer.

  • Incubate for 30 minutes at 30°C.

  • Add 30 μl of kinase buffer containing 1 μM biotinylated peptide and 0.25 μCi of [γ-³³P]ATP.

  • Incubate for another 30 minutes at 30°C.

  • Stop the reaction by adding 200 μl of stop buffer containing SPA beads.

  • Centrifuge the plate at 2400 rpm for 15 minutes.

  • Measure the radioactivity using a microplate scintillation counter.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., B16 mouse melanoma cells)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Propidium Iodide (PI) staining solution

  • RNase A

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Harvest cells by trypsinization, wash with PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer, collecting at least 20,000 events per sample.

  • Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT).

Immunoblotting for Phospho-Cdc2

This protocol describes the detection of the phosphorylation status of Cdc2 (CDK1) in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-Cdc2 (Tyr15) and total Cdc2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-Cdc2 (Tyr15) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL detection reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Cdc2 as a loading control.

In Vivo Xenograft Studies

This protocol provides a general outline for evaluating the efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for implantation

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control according to the desired dosing schedule and route (e.g., oral gavage).

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Mandatory Visualizations

G2_M_Checkpoint_Inhibition_by_this compound cluster_0 Normal G2/M Transition Control cluster_1 Effect of this compound DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates Wee1_Myt1 Wee1/Myt1 Chk1_Chk2->Wee1_Myt1 activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits CDK1_CyclinB CDK1/Cyclin B (Inactive) Wee1_Myt1->CDK1_CyclinB phosphorylates (inhibits) Cdc25->CDK1_CyclinB dephosphorylates (activates) Active_CDK1_CyclinB CDK1/Cyclin B (Active) Mitosis Mitosis Active_CDK1_CyclinB->Mitosis This compound This compound Wee1_Myt1_inhibited Wee1/Myt1 This compound->Wee1_Myt1_inhibited inhibits CDK1_CyclinB_premature CDK1/Cyclin B (Prematurely Active) Wee1_Myt1_inhibited->CDK1_CyclinB_premature inhibition of inhibitory phosphorylation Mitotic_Catastrophe Mitotic Catastrophe CDK1_CyclinB_premature->Mitotic_Catastrophe

Caption: G2/M Checkpoint Signaling and Inhibition by this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation kinase_assay Wee1 Kinase Assay ic50 Determine IC50 kinase_assay->ic50 xenograft Xenograft Model Establishment ic50->xenograft Lead Compound Selection cell_culture Cancer Cell Culture treatment This compound Treatment cell_culture->treatment cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle immunoblot Immunoblotting (p-Cdc2, etc.) treatment->immunoblot apoptosis Apoptosis Assays treatment->apoptosis drug_admin This compound Administration xenograft->drug_admin tumor_measurement Tumor Volume Measurement drug_admin->tumor_measurement toxicity_monitoring Toxicity Monitoring drug_admin->toxicity_monitoring endpoint Endpoint Analysis tumor_measurement->endpoint toxicity_monitoring->endpoint

References

The Impact of PD0166285 on DNA Damage Response Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD0166285 is a potent, ATP-competitive inhibitor of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By inhibiting Wee1, this compound prevents the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1), leading to premature mitotic entry. This abrogation of the G2 checkpoint has significant implications for cancer cells, particularly those with a deficient G1 checkpoint (e.g., p53 mutations), which rely heavily on the G2 checkpoint for DNA repair before mitosis. This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on DNA damage response (DDR) pathways, and detailed protocols for key experimental assays used to characterize its activity.

Introduction to this compound

This compound is a pyridopyrimidine compound that has been identified as a nanomolar inhibitor of Wee1 kinase.[1][2] It also exhibits inhibitory activity against Myt1, another kinase that phosphorylates CDK1, albeit to a lesser extent.[1][3] The primary consequence of Wee1 inhibition by this compound is the forced entry of cells into mitosis, even in the presence of DNA damage.[4][5] This can lead to a phenomenon known as mitotic catastrophe, a form of cell death characterized by aberrant chromosome segregation and the formation of micronuclei, ultimately resulting in apoptosis.[6] This mechanism makes this compound a promising agent for sensitizing cancer cells to DNA-damaging therapies such as radiation and chemotherapy.[4][7]

Mechanism of Action and Impact on DNA Damage Response

The DNA damage response is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable.[8][9] Key players in this response include the sensor kinases Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), which are activated by DNA double-strand breaks (DSBs) and single-strand DNA, respectively.[10][11] These kinases, in turn, activate downstream checkpoint kinases Chk1 and Chk2, which then phosphorylate and regulate a host of effector proteins, including Wee1 and the Cdc25 phosphatases, to enforce cell cycle arrest.[10]

This compound's primary target, Wee1, is a central effector in the G2/M checkpoint.[4][8] In response to DNA damage, Wee1 is activated and phosphorylates CDK1 at Tyr15, holding it in an inactive state and preventing entry into mitosis.[5][8] By inhibiting Wee1, this compound effectively dismantles this crucial checkpoint.[4]

The inhibition of Wee1 by this compound can also indirectly lead to an increase in markers of DNA damage, such as phosphorylated histone H2AX (γH2AX).[12][13] Premature entry into mitosis with unrepaired DNA can result in the formation of DSBs during chromosome segregation, which then triggers the activation of the ATM/ATR signaling pathways, leading to H2AX phosphorylation.[12][13]

Furthermore, this compound has been shown to have some inhibitory activity against Chk1, although at a much higher concentration than for Wee1.[1][3] This dual inhibition could potentially further cripple the DNA damage response, though its primary mechanism is considered to be through Wee1.

Quantitative Data

The following tables summarize the quantitative data available for this compound.

Target KinaseIC50 (nM)Reference(s)
Wee124[1][3]
Myt172[1][3]
Chk13433[1][3]

Table 1: Inhibitory Activity of this compound against Key Kinases. This table shows the half-maximal inhibitory concentrations (IC50) of this compound for Wee1, Myt1, and Chk1 in cell-free kinase assays.

Cell LineTreatment% G0/G1% S% G2/MReference(s)
B16 Mouse Melanoma0 µM this compound (0 hr)67%16%17%[4]
B16 Mouse Melanoma0.5 µM this compound (4 hr)86%12%2%[4]
B16 Mouse Melanoma0.5 µM this compound (24 hr)81%15%4%[4]

Table 2: Effect of this compound on Cell Cycle Distribution in B16 Mouse Melanoma Cells. This table illustrates the shift in cell cycle phases after treatment with 0.5 µM this compound over a 24-hour period.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for characterizing the effects of this compound.

Western Blotting

Objective: To detect the levels of total and phosphorylated proteins involved in the DNA damage response and cell cycle control (e.g., CDK1, p-CDK1, Wee1, γH2AX).

Protocol:

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cells and collect the lysate.[14]

    • Sonicate the lysate to shear DNA and reduce viscosity.[14][15]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.[15]

    • Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel.[4][14]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4][15]

    • Wash the membrane three times with TBST for 5-10 minutes each.[15]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

Protocol:

  • Cell Preparation:

    • Culture and treat cells with this compound as required.

    • Harvest cells by trypsinization and wash with PBS.[4]

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (can be stored for longer).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[4]

    • Incubate in the dark for 30 minutes at room temperature.[4]

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.[4]

    • Collect data from at least 10,000-20,000 events per sample.[4]

    • Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle based on DNA content.[4]

Immunofluorescence for γH2AX Foci Formation

Objective: To visualize and quantify the formation of γH2AX foci, a marker of DNA double-strand breaks, in cells treated with this compound.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips or in chamber slides.[17][18]

    • Treat cells with this compound, alone or in combination with a DNA-damaging agent.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8][18]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10-15 minutes.[4][19]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.[8][17]

    • Incubate with a primary antibody against γH2AX overnight at 4°C.[7]

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[7][19]

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.[7]

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope.[7]

    • Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment with this compound, often in combination with radiation.

Protocol:

  • Cell Plating and Treatment:

    • Create a single-cell suspension of the desired cell line.[20]

    • Plate a known number of cells into multi-well plates. The number of cells will depend on the expected survival fraction and should be optimized for each cell line.[21][22]

    • Allow the cells to attach for several hours.

    • Treat the cells with this compound and/or irradiate them.[21]

  • Incubation:

    • Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.[20][21]

    • The medium can be changed every few days if necessary.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix and stain the colonies with a solution of crystal violet in methanol or ethanol.[21]

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.[21]

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the untreated control cells: PE = (number of colonies formed / number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

PD0166285_Mechanism_of_Action DNA_Damage DNA Damage (e.g., Radiation) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Mitosis Mitosis DNA_Damage->Mitosis Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Wee1 Wee1 Chk1_Chk2->Wee1 Cdc25 Cdc25 Chk1_Chk2->Cdc25 | CDK1_CyclinB CDK1/Cyclin B (Inactive) Wee1->CDK1_CyclinB | (p-Tyr15) G2_Arrest G2 Arrest Wee1->G2_Arrest Cdc25->CDK1_CyclinB Active_CDK1_CyclinB CDK1/Cyclin B (Active) CDK1_CyclinB->Active_CDK1_CyclinB Active_CDK1_CyclinB->Mitosis Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe This compound This compound This compound->Wee1 |

Caption: this compound's mechanism of action in the context of the DNA damage response.

Western_Blot_Workflow start Cell Lysis & Protein Extraction sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Caption: A generalized workflow for Western Blotting analysis.

Cell_Cycle_Flow_Cytometry_Workflow start Cell Harvest & Fixation pi_staining Propidium Iodide (PI) Staining start->pi_staining flow_cytometry Flow Cytometry Acquisition pi_staining->flow_cytometry analysis Cell Cycle Modeling flow_cytometry->analysis end Quantification of G0/G1, S, G2/M Phases analysis->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound is a valuable research tool for interrogating the G2/M checkpoint and the DNA damage response. Its ability to force cells into mitosis, particularly in a p53-deficient background, makes it a compound of interest in oncology research. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working with this compound to understand its impact on cellular pathways and to explore its potential as a therapeutic agent. The provided diagrams offer a clear visual representation of the complex biological processes involved.

References

Unveiling the Kinase Selectivity Profile of PD0166285: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the kinase selectivity profile of PD0166285, a potent small molecule inhibitor. This document provides a comprehensive overview of its activity against various kinases, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and workflows.

Kinase Selectivity Profile of this compound

This compound is a pyridopyrimidine compound initially identified as a potent inhibitor of Wee1 and Myt1 (also known as PKMYT1) kinases, which are critical regulators of the G2/M cell cycle checkpoint.[1][2] However, subsequent studies have revealed a broader kinase inhibition profile, classifying it as a non-selective inhibitor.[3] The following table summarizes the inhibitory activity of this compound against its primary targets and several off-target kinases, as determined by in vitro cell-free assays.

Kinase TargetIC50 (nM)Kinase Family
Primary Targets
Wee124Serine/Threonine Kinase
Myt1 (PKMYT1)72Dual-Specificity Kinase
Off-Targets
c-Src9Tyrosine Kinase
PDGFRβ100Tyrosine Kinase
CDK1100Serine/Threonine Kinase
EGFR350Tyrosine Kinase
FGFR430Tyrosine Kinase
Chk13433Serine/Threonine Kinase

Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions.[1][4]

Experimental Protocols

This section details the methodologies for key in vitro kinase assays relevant to determining the selectivity profile of this compound.

Wee1 Kinase Assay (Radiometric)

This protocol is adapted from a commonly used method for assessing Wee1 kinase activity.[1]

Materials:

  • Full-length recombinant Wee1 kinase

  • Cdc2/cyclin B substrate

  • This compound or other test compounds

  • Enzyme Dilution Buffer: 50 mM Tris (pH 8.0), 10 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mM Na3VO4

  • Kinase Buffer: 67 mM Tris (pH 8.0), 40 mM NaCl, 13 mM MgCl2, 1 mM DTT, and 0.13 mM Na3VO4

  • [γ-33P]ATP

  • Biotinylated peptide substrate

  • Scintillation counter

Procedure:

  • Incubate 45–60 nM of full-length Wee1 kinase with the test compound (e.g., 25 μM this compound), 20 μM ATP, and 122–441 nM Cdc2/cyclin B in a final volume of 50 μl of enzyme dilution buffer.

  • Incubate the mixture for 30 minutes at 30°C.

  • Add 30 μl of [33P]ATP-containing kinase buffer, 1 μM biotinylated peptide, and 0.25 μCi of [γ-33P]ATP to the reaction.

  • Incubate for an additional 30 minutes at 30°C.

  • Terminate the reaction and measure the incorporation of 33P into the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

Myt1 (PKMYT1) Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.

Materials:

  • Recombinant human PKMYT1

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound or other test compounds

  • 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the test compound.

  • Add a mixture of the PKMYT1 kinase and the Eu-anti-Tag antibody.

  • Add the kinase tracer to initiate the binding reaction.

  • Incubate the plate for 1 hour at room temperature.

  • Read the plate on a fluorescence plate reader, measuring the emission at both the donor (Europium) and acceptor (Tracer) wavelengths.

  • Calculate the TR-FRET ratio and determine the IC50 value from the dose-response curve.

Chk1 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay.

Materials:

  • Recombinant Chk1 kinase

  • CHK1tide substrate

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • This compound or other test compounds

  • 96-well plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the test compound, Chk1 kinase, and CHK1tide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a defined period (e.g., 45 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

c-Src, EGFR, FGFR, and PDGFR Tyrosine Kinase Assays (General Protocol)

A general protocol for assessing the activity of this compound against receptor and non-receptor tyrosine kinases can be adapted using various commercially available assay kits (e.g., ADP-Glo™, LanthaScreen™, or radiometric assays). The fundamental steps are similar to the protocols described above.

General Procedure:

  • Select a suitable recombinant kinase and a specific peptide or protein substrate.

  • Prepare serial dilutions of this compound.

  • Incubate the kinase, substrate, and inhibitor in a suitable kinase reaction buffer.

  • Initiate the reaction by adding ATP (and a radiolabel if using a radiometric assay).

  • After a defined incubation period, stop the reaction.

  • Detect the phosphorylated substrate using an appropriate method (luminescence, fluorescence, or radioactivity).

  • Generate a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the primary signaling pathway affected by this compound and a typical experimental workflow for determining kinase selectivity are provided below.

G DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1 Chk1 ATM_ATR->Chk1 Cdc25 Cdc25 Chk1->Cdc25 Wee1 Wee1 Cdk1_CyclinB Cdk1/Cyclin B Wee1->Cdk1_CyclinB pY15 Myt1 Myt1 Myt1->Cdk1_CyclinB pT14/pY15 Cdc25->Cdk1_CyclinB Dephosphorylates Mitosis Mitosis Cdk1_CyclinB->Mitosis This compound This compound This compound->Chk1 This compound->Wee1 This compound->Myt1

Caption: this compound inhibits Wee1 and Myt1, preventing Cdk1 phosphorylation.

G cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Kinase_Panel Select Kinase Panel Incubation Incubate Kinase, Compound, Substrate, and ATP Kinase_Panel->Incubation Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Incubation Detection Detect Substrate Phosphorylation Incubation->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc Profile Generate Selectivity Profile IC50_Calc->Profile

Caption: Workflow for determining the kinase selectivity profile of an inhibitor.

References

The Strategic Imperative of Targeting Wee1/PKMYT1 in p53-Deficient Tumors: A Technical Guide to PD0166285

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the synthetic lethal strategy employing PD0166285, a dual inhibitor of Wee1 and PKMYT1 kinases, in the context of p53-deficient malignancies. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Executive Summary

The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating cell cycle arrest and apoptosis in response to cellular stress. Its frequent inactivation in human cancers renders tumors refractory to conventional DNA-damaging therapies. This functional loss of the G1 checkpoint compels cancer cells to rely heavily on the G2/M checkpoint for DNA repair, a dependency that can be therapeutically exploited. This compound emerges as a potent agent in this context. By inhibiting the critical G2/M checkpoint kinases Wee1 and PKMYT1, this compound abrogates the final safeguard against mitotic entry with damaged DNA, precipitating a lethal cascade of events known as mitotic catastrophe. This targeted approach not only demonstrates single-agent efficacy but also synergizes with standard-of-care chemotherapeutics and radiation, offering a promising therapeutic window for a challenging patient population.

The Synthetic Lethality of this compound in p53-Deficient Cancers

The concept of synthetic lethality, where the perturbation of two genes or pathways individually is benign but fatal in combination, is the mechanistic foundation for the efficacy of this compound in p53-mutant tumors.

  • p53 Deficiency and G2/M Checkpoint Dependency: In normal cells, DNA damage activates p53, which in turn transcriptionally activates p21, a potent inhibitor of cyclin-dependent kinases (CDKs). This leads to a G1 cell cycle arrest, allowing time for DNA repair. In p53-deficient cells, this G1 checkpoint is non-functional. Consequently, these cells progress through the S phase, accumulating DNA damage, and become critically dependent on the G2/M checkpoint to prevent entry into mitosis with a compromised genome.[1][2]

  • The Role of Wee1 and PKMYT1: The G2/M transition is tightly regulated by the activity of the CDK1/Cyclin B complex. Wee1 and PKMYT1 are tyrosine kinases that phosphorylate and inactivate CDK1 at Tyr15 and Thr14, respectively, thereby preventing premature entry into mitosis.[1][2]

  • This compound-Mediated Checkpoint Abrogation: this compound is a small molecule inhibitor that targets both Wee1 and PKMYT1.[1][2] By inhibiting these kinases, this compound prevents the inhibitory phosphorylation of CDK1. This leads to the premature activation of the CDK1/Cyclin B complex, forcing p53-deficient cells to bypass the G2/M checkpoint and enter mitosis with unrepaired DNA damage. This ultimately results in mitotic catastrophe and apoptotic cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)Reference
Wee124[2]
PKMYT1 (Myt1)72[2]
Chk13433[2]

Table 2: In Vitro Efficacy of this compound in p53-Mutant Cancer Cell Lines

Cell Line (Cancer Type)p53 StatusThis compound IC50 (nM)Cisplatin IC50 (µM)Combination EffectReference
NCI-H226 (Lung Squamous Cell Carcinoma)Mutant641 - 12041.520 - 2.579Synergistic[3]
NCI-H520 (Lung Squamous Cell Carcinoma)Mutant641 - 12041.520 - 2.579Synergistic[3]
Calu1 (Lung Squamous Cell Carcinoma)Mutant641 - 12041.520 - 2.579Synergistic[3]
KYSE150 (Esophageal Squamous Cell Carcinoma)Mutant234 - 694Not ReportedSensitizes to irradiation[1]
TE1 (Esophageal Squamous Cell Carcinoma)Mutant234 - 694Not ReportedSensitizes to irradiation[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in p53-Deficient Cells

PD0166285_Mechanism cluster_p53_wt p53 Wild-Type cluster_p53_mut p53-Deficient DNA_Damage_wt DNA Damage p53_wt p53 Activation DNA_Damage_wt->p53_wt p21_wt p21 Expression p53_wt->p21_wt G1_Arrest G1 Arrest & DNA Repair p21_wt->G1_Arrest DNA_Damage_mut DNA Damage G1_Checkpoint_mut G1 Checkpoint (Defective) DNA_Damage_mut->G1_Checkpoint_mut G2_M_Checkpoint G2/M Checkpoint DNA_Damage_mut->G2_M_Checkpoint Wee1_PKMYT1 Wee1 / PKMYT1 G2_M_Checkpoint->Wee1_PKMYT1 CDK1_inactive CDK1 (inactive) p-Tyr15, p-Thr14 Wee1_PKMYT1->CDK1_inactive phosphorylates CDK1_active CDK1 (active) CDK1_inactive->CDK1_active Mitosis Mitosis CDK1_active->Mitosis Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe with damaged DNA This compound This compound This compound->Wee1_PKMYT1

Caption: Mechanism of this compound in p53-deficient tumor cells.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_assays In Vitro Assays cluster_in_vivo In Vivo Model start Start cell_culture Culture p53-mutant Cancer Cell Lines start->cell_culture treatment Treat with this compound +/- Cisplatin/Radiation cell_culture->treatment western_blot Western Blot (p-CDK1, Wee1, etc.) treatment->western_blot flow_cytometry Flow Cytometry (Cell Cycle Analysis) treatment->flow_cytometry colony_formation Colony Formation Assay (Cell Viability) treatment->colony_formation apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay xenograft Establish Tumor Xenografts in Nude Mice treatment->xenograft data_analysis Data Analysis and Interpretation western_blot->data_analysis flow_cytometry->data_analysis colony_formation->data_analysis apoptosis_assay->data_analysis in_vivo_treatment Treat Mice with This compound +/- Cisplatin xenograft->in_vivo_treatment tumor_measurement Monitor Tumor Growth in_vivo_treatment->tumor_measurement ihc Immunohistochemistry (Apoptosis, Proliferation) tumor_measurement->ihc ihc->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

Western Blot Analysis for Phospho-CDK1 and Wee1

This protocol is for the detection of changes in protein expression and phosphorylation status of key cell cycle regulators following treatment with this compound.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the indicated times.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-CDK1 (Tyr15), total CDK1, Wee1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect chemiluminescence using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Preparation and Fixation:

    • Harvest cells after treatment with this compound by trypsinization.

    • Wash cells with cold PBS and centrifuge.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells following treatment.

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment:

    • Allow cells to adhere overnight, then treat with various concentrations of this compound for a specified duration (e.g., 24 hours).

    • Remove the drug-containing medium and replace it with fresh medium.

  • Colony Growth:

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Quantification:

    • Wash the colonies with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

    • Gently wash with water and allow the plates to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Conclusion

The inhibition of Wee1 and PKMYT1 by this compound represents a highly promising and rational therapeutic strategy for the treatment of p53-deficient tumors. By exploiting the inherent dependency of these cancers on the G2/M checkpoint, this compound induces synthetic lethality, leading to selective tumor cell death. The preclinical data strongly support its potential both as a monotherapy and in combination with DNA-damaging agents. The experimental protocols and conceptual frameworks provided in this whitepaper offer a comprehensive guide for researchers aiming to further investigate and develop this targeted therapeutic approach. Continued exploration in clinical settings is warranted to translate these compelling preclinical findings into tangible benefits for patients with p53-mutant cancers.

References

initial studies and preclinical data for PD0166285

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Initial Studies and Preclinical Data of PD0166285

Introduction

This compound is a pyridopyrimidine-based small molecule compound identified as a potent, ATP-competitive inhibitor of the Wee1 and Myt1 (PKMYT1) kinases.[1][2][3] These kinases are critical negative regulators of the cell cycle, specifically at the G2/M transition.[4] By phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2), Wee1 and Myt1 prevent cells from entering mitosis.[5] this compound abrogates this G2 checkpoint, forcing cells, particularly those with existing DNA damage or a deficient G1 checkpoint (common in p53-mutated cancers), into premature and catastrophic mitosis, ultimately leading to apoptosis.[1][2][6] This guide provides a comprehensive overview of the , focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Quantitative Preclinical Data

The efficacy of this compound has been quantified through various in vitro and cellular assays. The data highlights its nanomolar potency against target kinases and its effects across different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC50 ValueAssay TypeReference
Wee124 nMCell-free[1][2][5]
Myt1 (PKMYT1)72 nMCell-free[1][2]
Chk13.4 µMCell-free[1]
c-Src9 nMCell-free[3]
PDGF-R (NIH3T3 cells)1.8 nMCellular[1]
PDGF-R (C6 cells)5 nMCellular[1]
Table 2: Cellular and In Vivo Efficacy of this compound
Cell Line / ModelAssay TypeConcentration / DosageKey FindingReference
Various Cancer Lines (7)Cellular0.5 µMInhibition of irradiation-induced Cdc2 (CDK1) phosphorylation[1]
B16 Mouse MelanomaCell Cycle Analysis0.5 µMG0/G1 phase arrest after 4 hours[7][8]
Esophageal Squamous Cell Carcinoma (ESCC)Cell Viability234 - 694 nM (IC50)Dose-dependent apoptosis and cell cycle regulation[2]
U251-FM GBM TumorsIn Vivo (Xenograft)Not specifiedSensitizes tumors to ionizing radiation[1]
MCF-7 (Breast Cancer)In Vivo (Xenograft)12 mg/kg (p.o.)Administered for 15 days to assess effect on tumor weight[1]
Lung Squamous Cell Carcinoma (LUSC)In Vivo (Xenograft)Not specifiedInhibits tumor growth and increases chemosensitivity to cisplatin[9]

Mechanism of Action and Signaling Pathways

This compound's primary anti-tumor activity stems from its ability to disrupt the G2/M cell cycle checkpoint. This action is particularly lethal to cancer cells that rely heavily on this checkpoint for DNA repair.

G2/M Checkpoint Abrogation

In normal and cancerous cells, the G2/M checkpoint prevents entry into mitosis if DNA damage is detected. This process is primarily regulated by Wee1 and Myt1, which inhibit the CDK1-Cyclin B complex. This compound directly inhibits Wee1 and Myt1, which prevents the inhibitory phosphorylation of CDK1.[5] Consequently, the active CDK1-Cyclin B complex propels the cell into mitosis, bypassing the DNA damage checkpoint. In cells with significant DNA damage, this forced mitotic entry results in "mitotic catastrophe" and subsequent cell death.[2]

G2_M_Checkpoint_Abrogation cluster_0 Normal G2/M Checkpoint Control cluster_1 Action of this compound DNA_Damage DNA Damage Wee1_Myt1 Wee1 / Myt1 DNA_Damage->Wee1_Myt1 activates CDK1_CyclinB_inactive CDK1-Cyclin B (Inactive) p-Tyr15 / p-Thr14 Wee1_Myt1->CDK1_CyclinB_inactive maintains inactive state CDK1_CyclinB_active CDK1-Cyclin B (Active) Wee1_Myt1->CDK1_CyclinB_active phosphorylates G2_Arrest G2 Arrest (DNA Repair) CDK1_CyclinB_inactive->G2_Arrest Mitosis Mitosis CDK1_CyclinB_active->Mitosis blocked This compound This compound Wee1_Myt1_inhibited Wee1 / Myt1 This compound->Wee1_Myt1_inhibited inhibits CDK1_CyclinB_active_pd CDK1-Cyclin B (Active) Wee1_Myt1_inhibited->CDK1_CyclinB_active_pd inhibition blocked Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDK1_CyclinB_active_pd->Mitotic_Catastrophe

Caption: G2/M checkpoint abrogation by this compound.
Synergy with DNA Damaging Agents

This compound demonstrates significant synergistic effects when combined with DNA-damaging therapies like radiation and cisplatin.[2][9] These agents induce DNA damage, which would normally trigger a G2 arrest to allow for repair. By abrogating this checkpoint, this compound prevents the repair process. Furthermore, studies show that this compound can also directly attenuate DNA repair by inhibiting the function of Rad51, a key protein in homologous recombination repair.[2][9][10] This dual action—preventing arrest and inhibiting repair—enhances the cytotoxicity of conventional cancer therapies.

Synergy_Pathway cluster_0 Therapeutic Intervention cluster_1 Cellular Response & Outcome DNA_Damaging_Agent DNA Damaging Agent (e.g., Radiation, Cisplatin) DNA_Damage Increased DNA Damage DNA_Damaging_Agent->DNA_Damage This compound This compound G2_Checkpoint G2/M Checkpoint This compound->G2_Checkpoint abrogates DNA_Repair DNA Repair (Rad51) This compound->DNA_Repair inhibits DNA_Damage->G2_Checkpoint activates DNA_Damage->DNA_Repair activates Mitosis Forced Mitotic Entry G2_Checkpoint->Mitosis Apoptosis Mitotic Catastrophe & Apoptosis DNA_Repair->Apoptosis Mitosis->Apoptosis

Caption: Synergistic action of this compound with DNA damaging agents.

Key Experimental Protocols

The preclinical evaluation of this compound involved a range of standard and specialized molecular and cellular biology techniques.

General Experimental Workflow

A typical preclinical study for a compound like this compound follows a logical progression from initial target validation to in vivo efficacy testing.

Experimental_Workflow A In Vitro Kinase Assays (IC50 Determination) B Cell Line Screening (e.g., ESCC, LUSC) A->B C Cell Viability & Proliferation (CCK-8 / Clonogenic Assay) B->C D Mechanism of Action Studies B->D H In Vivo Xenograft Model (Tumor Growth Inhibition) C->H E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V Staining) D->F G Target Engagement (Western Blot for p-CDK1) D->G J Ex Vivo Analysis (IHC, TUNEL Assay) H->J I Combination Therapy Studies (e.g., + Cisplatin / Radiation) I->H

Caption: General preclinical experimental workflow for this compound.
Methodology Details

  • Cell Viability Assay (CCK-8) :

    • Objective : To determine the cytotoxic effect of this compound on cancer cell lines and calculate IC50 values.

    • Protocol : Cancer cells (e.g., KYSE150, TE1) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[2] The following day, the medium is replaced with fresh medium containing serial dilutions of this compound. Cells are incubated for 48-72 hours. Subsequently, 10 µL of CCK-8 solution is added to each well, and plates are incubated for 1-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to DMSO-treated control cells.

  • Western Blot Analysis :

    • Objective : To detect changes in the expression and phosphorylation status of target proteins (e.g., CDK1, p-CDK1, Rad51, STAT1).

    • Protocol : Cells are treated with specified concentrations of this compound for desired time points.[10] Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by incubation with primary antibodies (e.g., anti-p-CDK1 Tyr15, anti-Wee1) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an ECL detection system.

  • Flow Cytometry for Cell Cycle Analysis :

    • Objective : To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.

    • Protocol : Cells are treated with this compound or a vehicle control.[7][8] After incubation, both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C. Fixed cells are then washed, resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL), and incubated for 30 minutes in the dark. The DNA content of the cells is then analyzed using a flow cytometer, and the percentage of cells in each phase is quantified using analysis software.

  • Clonogenic Survival Assay :

    • Objective : To assess the long-term proliferative capacity and reproductive integrity of cells after treatment.

    • Protocol : Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and treated with various concentrations of this compound, often in combination with a fixed dose of irradiation.[2] After treatment (e.g., 24 hours), the drug-containing medium is replaced with fresh medium. Plates are incubated for 10-14 days to allow for colony formation. Colonies are then fixed with methanol and stained with 0.5% crystal violet. Colonies containing ≥50 cells are counted, and the surviving fraction is calculated relative to the untreated control group.

  • In Vivo Xenograft Study :

    • Objective : To evaluate the anti-tumor efficacy of this compound, alone or in combination, in a living organism.

    • Protocol : Athymic nude mice are subcutaneously injected with cancer cells (e.g., 5 x 10^6 LUSC cells).[9][10] When tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into treatment groups (e.g., Vehicle, this compound, Cisplatin, this compound + Cisplatin). This compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. Tumor volume and body weight are measured regularly (e.g., every 2-3 days). At the end of the study, mice are euthanized, and tumors are excised for weight measurement and further analysis (e.g., immunohistochemistry for markers like γ-H2AX or TUNEL assay for apoptosis).

Conclusion

The initial preclinical data for this compound characterize it as a potent dual inhibitor of Wee1 and Myt1 kinases. Its primary mechanism involves the abrogation of the G2/M checkpoint, leading to mitotic catastrophe in cancer cells, an effect that is particularly pronounced in p53-deficient tumors.[2] Furthermore, its ability to sensitize cancer cells to DNA-damaging agents like radiation and cisplatin by inhibiting DNA repair pathways highlights its potential in combination therapy.[2][9] While its non-selective profile, with activity against other kinases like c-Src, was once seen as a limitation, it underscores a broad mechanism of action that warrants further investigation.[3][5] These foundational studies establish this compound as a promising anti-cancer agent and provide a strong rationale for its continued development.

References

PD0166285: A Technical Guide to its Apoptosis-Inducing Role in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD0166285 is a pyridopyrimidine compound recognized for its potent inhibitory activity against the Wee1 and PKMYT1 kinases, crucial regulators of the G2/M cell cycle checkpoint.[1][2][3] In tumor cells, particularly those with a deficient p53 pathway and a compromised G1 checkpoint, reliance on the G2/M checkpoint for DNA repair is significantly increased.[1][4][5] By targeting Wee1 and PKMYT1, this compound abrogates this critical checkpoint, forcing cells with damaged DNA into premature mitosis. This leads to a cellular crisis known as mitotic catastrophe, culminating in programmed cell death, or apoptosis.[3][6] This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental methodologies related to this compound's role in inducing apoptosis in cancer cells.

Core Mechanism of Action: G2/M Checkpoint Abrogation

The primary mechanism of this compound involves the disruption of the G2/M checkpoint. In normal cell cycles, Wee1 and PKMYT1 kinases phosphorylate and inhibit Cyclin-Dependent Kinase 1 (CDK1, also known as cdc2) at Tyrosine-15 and Threonine-14 residues.[3][4] This inhibition prevents entry into mitosis until DNA replication and repair are complete. This compound directly inhibits Wee1 and PKMYT1, preventing CDK1 phosphorylation.[3] The resulting active CDK1/Cyclin B complex drives the cell prematurely into mitosis, even in the presence of DNA damage. This forced mitotic entry without proper DNA repair leads to genomic instability, mitotic catastrophe, and subsequent apoptosis.[6][7]

G2_M_Checkpoint_Abrogation cluster_checkpoint G2/M Checkpoint Control cluster_mitosis Mitotic Entry & Outcome This compound This compound Wee1_PKMYT1 Wee1 / PKMYT1 This compound->Wee1_PKMYT1 Inhibits pCDK1 CDK1-p (Tyr15/Thr14) (Inactive) Wee1_PKMYT1->pCDK1 Phosphorylates CDK1 CDK1 (Active) pCDK1->CDK1 Dephosphorylation (Inhibited by Wee1) Mitosis Premature Mitotic Entry CDK1->Mitosis Drives Catastrophe Mitotic Catastrophe Mitosis->Catastrophe Apoptosis Apoptosis Catastrophe->Apoptosis DNA_Damage DNA Damage DNA_Damage->Wee1_PKMYT1 Activates Checkpoint DNA_Damage->Mitosis Unrepaired STAT1_Pathway PD_Cis This compound + Cisplatin Wee1 Wee1 PD_Cis->Wee1 Inhibits STAT1 STAT1 PD_Cis->STAT1 Activates Socs3 Socs3 PD_Cis->Socs3 Decreases Wee1->STAT1 Interacts With Apoptosis Apoptosis STAT1->Apoptosis Apoptosis_Assay_Workflow start Seed & Treat Cells with this compound harvest Harvest Adherent & Floating Cells start->harvest wash1 Wash with PBS harvest->wash1 centrifuge Centrifuge (300g, 5 min) wash1->centrifuge wash2 Resuspend & Wash with cold PBS centrifuge->wash2 stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide wash2->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cell Populations analyze->end

References

Methodological & Application

Application Notes and Protocols for Cell Cycle Analysis with PD0166285 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell cycle progression is a fundamental process that is tightly regulated to ensure proper cell division. Deregulation of the cell cycle is a hallmark of cancer, making it a key target for therapeutic intervention. PD0166285 is a potent small molecule inhibitor of Wee1 kinase, a critical regulator of the G2/M checkpoint.[1][2][3] By inhibiting Wee1, this compound abrogates the G2 checkpoint, leading to premature mitotic entry and subsequent cell cycle arrest or apoptosis in cancer cells.[1][2][3][4] This application note provides a detailed protocol for performing cell cycle analysis of cells treated with this compound using flow cytometry with propidium iodide (PI) staining.

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5][6][7][8] Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population.[5][9]

Signaling Pathway of this compound Action

PD0166285_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation G2/M Checkpoint Regulation G2 G2 Phase M Mitosis G2->M Normal Progression G1 G1 Phase (Arrest) M->G1 Wee1 Wee1 Kinase Cdc2 Cdc2 (Cdk1) Wee1->Cdc2 Inhibitory Phosphorylation Cdc2->M Promotes Mitotic Entry This compound This compound This compound->Wee1 Inhibition

Caption: Mechanism of this compound-induced cell cycle alteration.

Experimental Workflow

Cell_Cycle_Workflow A 1. Cell Seeding & Culture B 2. Treatment with this compound (e.g., 0.5 µM) A->B C 3. Cell Harvesting (Trypsinization) B->C D 4. Fixation (ice-cold 70% Ethanol) C->D E 5. Staining (RNase A and Propidium Iodide) D->E F 6. Flow Cytometry Analysis E->F G 7. Data Analysis (Cell Cycle Modeling) F->G

Caption: Experimental workflow for cell cycle analysis.

Detailed Experimental Protocol

This protocol is adapted for adherent cell lines, but can be modified for suspension cells.

Materials:

  • Cell line of interest (e.g., B16 mouse melanoma cells)[1]

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Culture:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Incubate cells for 24 hours to allow for attachment and recovery.

  • Drug Treatment:

    • Prepare working concentrations of this compound in complete cell culture medium. A final concentration of 0.5 µM is a good starting point based on published data.[1][3]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the old medium from the cells and add the medium containing this compound or DMSO.

    • Incubate for the desired time points (e.g., 4 and 24 hours).[1]

  • Cell Harvesting:

    • Aspirate the medium and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[9][10]

    • Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks after fixation.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense fixed cells.

    • Carefully discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[9][11]

    • Incubate at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to improve the quality of the data.[9]

    • Collect at least 10,000-20,000 events per sample.[1][12]

    • Ensure to set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris.

    • Use a dot plot of PI-Area versus PI-Width to exclude doublets and aggregates.

    • View the PI fluorescence histogram on a linear scale.[13]

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison between different treatment conditions and time points.

Table 1: Effect of this compound on Cell Cycle Distribution in B16 Melanoma Cells

TreatmentTime (hours)% G0/G1% S% G2/M
Vehicle (DMSO) 0671617
4681517
24671617
This compound (0.5 µM) 486122
2481154

Data presented in this table is based on published findings for illustrative purposes.[1]

Troubleshooting and Considerations

  • Cell Clumping: Ensure a single-cell suspension before fixation to avoid clumps, which can be mistaken for cells in G2/M.

  • RNase Treatment: Propidium iodide also binds to double-stranded RNA. RNase treatment is crucial for accurate DNA content analysis.[5]

  • Flow Rate: A high flow rate can increase the coefficient of variation (CV) of the DNA peaks, leading to less accurate cell cycle phase determination.[9]

  • Compensation: If combining PI staining with other fluorescent markers, ensure proper compensation to correct for spectral overlap.

  • Cell Line Variability: The optimal concentration of this compound and incubation times may vary between different cell lines. It is recommended to perform a dose-response and time-course experiment for each new cell line.

By following this detailed protocol, researchers can effectively utilize flow cytometry to analyze the effects of the Wee1 inhibitor this compound on cell cycle progression, providing valuable insights for cancer research and drug development.

References

Application Notes and Protocols for Combined Use of PD0166285 and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the combined use of PD0166285, a Wee1 inhibitor, and cisplatin, a conventional chemotherapeutic agent. This combination has demonstrated synergistic effects in preclinical models, particularly in TP53 mutant lung squamous cell carcinoma (LUSC), by enhancing apoptosis and cell cycle arrest.[1][2][3][4]

Mechanism of Action

This compound is an inhibitor of Wee1, a tyrosine kinase that plays a crucial role in the G2/M cell cycle checkpoint.[2] By inhibiting Wee1, this compound promotes premature entry into mitosis, leading to mitotic catastrophe and apoptosis, especially in cancer cells with a deficient G1 checkpoint, often due to TP53 mutations.[2][3] Cisplatin is a platinum-based chemotherapy drug that causes DNA damage, leading to cell cycle arrest and apoptosis.[5][6]

The combination of this compound and cisplatin results in a synergistic antitumor effect. This compound sensitizes cancer cells to cisplatin by abrogating the G2/M checkpoint, preventing DNA repair, and forcing cells with damaged DNA to enter mitosis, thereby enhancing cisplatin-induced apoptosis.[2][3][4] This combination has been shown to modulate DNA damage and apoptosis pathways through Rad51 and Stat1.[2][3][4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the synergistic action of this compound and cisplatin.

cluster_0 Cell Nucleus Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage G2M_Checkpoint G2/M Checkpoint Activation DNA_Damage->G2M_Checkpoint Rad51 Rad51 (DNA Repair) DNA_Damage->Rad51 activates Wee1 Wee1 G2M_Checkpoint->Wee1 activates CDK1_p p-CDK1 (inactive) Wee1->CDK1_p phosphorylates (inhibits) CDK1_a CDK1 (active) This compound This compound This compound->Wee1 inhibits This compound->Rad51 inhibits Stat1 Stat1 Pathway This compound->Stat1 activates Mitotic_Catastrophe Mitotic Catastrophe CDK1_a->Mitotic_Catastrophe promotes Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Stat1->Apoptosis

Caption: Synergistic mechanism of this compound and cisplatin.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of the this compound and cisplatin combination.

Experimental Workflow

cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Cell_Culture Cell Culture (e.g., LUSC cells) Treatment Treatment: - Control - Cisplatin - this compound - Combination Cell_Culture->Treatment Cell_Viability Cell Viability Assay (CCK-8 / MTT) Treatment->Cell_Viability Colony_Formation Colony Formation Assay Treatment->Colony_Formation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IF Immunofluorescence (γ-H2AX foci) Treatment->IF Comet_Assay Comet Assay (DNA Damage) Treatment->Comet_Assay Xenograft Xenograft Mouse Model In_Vivo_Treatment In Vivo Treatment Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (e.g., p-CDK1, γ-H2AX) Tumor_Measurement->IHC TUNEL TUNEL Assay (Apoptosis) Tumor_Measurement->TUNEL

Caption: Overall experimental workflow.

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells to determine cell viability following drug treatment.

Materials:

  • 96-well plates

  • LUSC cells (e.g., NCI-H226, NCI-H520)

  • Complete culture medium

  • This compound

  • Cisplatin

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 2–3 × 104 cells per well and incubate for 24 hours.[5]

  • Treat cells with various concentrations of this compound, cisplatin, or the combination for 48-72 hours.[3][5]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. For MTT, add MTT solution and incubate for 4 hours, then solubilize formazan crystals.[5]

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[3][5]

  • Calculate cell viability as a percentage of the control (untreated cells).

Cell LineTreatmentIC50 (nM)
NCI-H226This compound~800
NCI-H520This compound~1204
Calu1This compound~641

Note: IC50 values for this compound in TP53-mutated LUSC cells ranged from 641 to 1204 nM.[3]

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after drug treatment.

Materials:

  • 6-well plates

  • LUSC cells

  • Complete culture medium

  • This compound

  • Cisplatin

  • Crystal violet staining solution (0.1%)

  • 4% Paraformaldehyde (PFA)

Protocol:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with the indicated drugs for 24 hours. For combination treatment, pre-treat with 1 µM cisplatin for four hours before adding 400 nM this compound.[3]

  • Replace the drug-containing medium with fresh complete medium and incubate for 14 days until visible colonies form.[3]

  • Fix the colonies with 4% PFA for 15 minutes.[3]

  • Stain the colonies with 0.1% crystal violet for 20 minutes.[3]

  • Wash the plates with PBS, air dry, and count colonies containing more than 50 cells.[3]

TreatmentEffect on Colony Formation
This compound (400 nM)Significant decrease in number and size of colonies
Cisplatin (1 µM)Significant decrease in number and size of colonies
CombinationSignificantly higher antiproliferative efficacy compared to monotherapy

Note: The combination of cisplatin and this compound showed significantly higher antiproliferative efficacy compared to either drug alone.[3]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • LUSC cells

  • Complete culture medium

  • This compound

  • Cisplatin

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with drugs for 48 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at 4°C for at least 2 hours.[7]

  • Wash the cells with PBS and resuspend in PI staining solution.[7]

  • Incubate in the dark at room temperature for 30 minutes.[8]

  • Analyze the cell cycle distribution using a flow cytometer.[9]

TreatmentG2/M Phase Arrest
This compoundDose-dependent increase
CombinationEnhanced G2/M arrest

Note: this compound induces a dose-dependent arrest of LUSC cells in the G2/M phase.[2]

Apoptosis Assay (Annexin V-PE/FITC and PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • 6-well plates

  • LUSC cells

  • Complete culture medium

  • This compound

  • Cisplatin

  • Annexin V-PE/FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with drugs for 48 hours.[3]

  • Harvest the cells and wash twice with cold PBS.[10]

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-PE/FITC and Propidium Iodide (PI) and incubate for 15-30 minutes in the dark.[3][10]

  • Analyze the samples by flow cytometry within 1 hour.[3]

TreatmentApoptosis Rate
ControlBaseline
This compoundIncreased apoptosis
CisplatinIncreased apoptosis
CombinationSignificantly greater apoptosis compared to either drug alone

Note: The combination of this compound and cisplatin significantly enhances the apoptosis ratio in LUSC cells.[1][3]

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Lysis buffer (RIPA)

  • Protein assay kit (BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., Wee1, p-CDK1, γ-H2AX, Rad51, Stat1, Cleaved-PARP, Cleaved-Caspase3/9)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse treated cells with RIPA buffer and determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect protein bands using an ECL substrate and an imaging system.

ProteinEffect of Combination Treatment
Cleaved-PARPIncreased
Cleaved-Caspase-3Increased
Cleaved-Caspase-9Increased
γ-H2AXIncreased
Rad51Decreased
p-CDK1 (Y15)Decreased

Note: Combination therapy alters the protein levels of apoptosis-related and DNA damage response proteins.[1][3]

In Vivo Protocol

Xenograft Mouse Model

Materials:

  • Nude mice

  • LUSC cells

  • This compound

  • Cisplatin

  • Calipers

Protocol:

  • Subcutaneously inject LUSC cells into the flanks of nude mice.

  • When tumors reach a palpable size, randomize mice into treatment groups (Vehicle, this compound, Cisplatin, Combination).

  • Administer treatments as per the established schedule.

  • Measure tumor volume regularly using calipers.

  • At the end of the study, excise tumors for immunohistochemistry (IHC) and TUNEL assays.

Note: The combination of this compound and cisplatin has been shown to inhibit tumor growth in vivo.[3]

Disclaimer

This protocol is intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical reagents and performing experiments. The specific concentrations of drugs and incubation times may need to be optimized for different cell lines and experimental conditions.

References

Application Notes and Protocols for Assessing the Radiosensitizing Effects of PD0166285

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PD0166285 is a potent small molecule inhibitor of Wee1 and PKMYT1 kinases, crucial regulators of the G2/M cell cycle checkpoint.[1][2] By inhibiting these kinases, this compound abrogates the G2/M checkpoint, leading to premature mitotic entry.[3][4] This mechanism is particularly effective in sensitizing cancer cells, especially those with p53 mutations, to the cytotoxic effects of ionizing radiation.[1][2][5] Radiation-induced DNA damage would typically activate the G2/M checkpoint to allow for DNA repair. However, in the presence of this compound, cells are forced into mitosis with damaged DNA, leading to mitotic catastrophe and enhanced cell death.[1][6] Furthermore, evidence suggests that this compound may also directly attenuate DNA damage repair by inhibiting proteins such as Rad51.[1][6]

These application notes provide detailed protocols for assessing the radiosensitizing effects of this compound in cancer cell lines. The described methods will enable researchers to quantify the enhancement of radiation-induced cell killing, analyze the underlying cellular and molecular mechanisms, and visualize key signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (nM)Reference
KYSE150Esophageal Squamous Cell Carcinoma234 - 694 (range across various ESCC lines)[1][6]
TE1Esophageal Squamous Cell Carcinoma234 - 694 (range across various ESCC lines)[1][6]
B16Mouse MelanomaNot explicitly stated, effective concentration 500 nM[3][4]

Table 2: Radiosensitization Effect of this compound

Cell LineCancer TypeSensitizer Enhancement Ratio (SER)NotesReference
p53-mutant cellsVarious1.23The sensitivity enhancement ratio was determined by a clonogenic assay.[3]
H1299 (p53-mutant conformation)Human Lung CarcinomaEnhanced sensitivity to radiationAccompanied by nearly complete blockage of Tyr15 phosphorylation of CDC2 and increased CDC2 kinase activity.[2]
KYSE150Esophageal Squamous Cell CarcinomaSignificant sensitizationDemonstrated by clonogenic survival assays.[6]
TE1Esophageal Squamous Cell CarcinomaSignificant sensitizationDemonstrated by clonogenic survival assays.[6]

Experimental Protocols

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and is used to quantify the radiosensitizing effect of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound

  • 6-well plates or 100 mm dishes

  • X-ray irradiator

  • Fixation solution (e.g., 6% glutaraldehyde)

  • Staining solution (e.g., 0.5% crystal violet)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a single-cell suspension.

    • Determine the appropriate number of cells to seed for each treatment condition. This number should be optimized to yield approximately 50-100 colonies in the control plates. The cell number will need to be increased for higher doses of radiation to account for increased cell killing.

    • Seed the cells into 6-well plates or 100 mm dishes and allow them to attach for several hours.

  • Treatment:

    • Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time before irradiation (e.g., 1-24 hours).

    • Expose the cells to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation:

    • After treatment, replace the medium with fresh complete medium.

    • Incubate the plates for 10-14 days, allowing viable cells to form colonies of at least 50 cells.

  • Fixation and Staining:

    • Aspirate the medium and wash the plates with PBS.

    • Fix the colonies with a fixation solution for at least 30 minutes.

    • Remove the fixation solution and stain the colonies with a crystal violet solution for at least 30 minutes.

  • Colony Counting:

    • Carefully wash the plates with water and allow them to air dry.

    • Count the number of colonies containing 50 or more cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for each treatment: (Number of colonies counted / Number of cells seeded).

    • Calculate the Surviving Fraction (SF) for each treatment: PE of treated cells / PE of control cells.

    • Plot the SF against the radiation dose on a semi-logarithmic scale to generate cell survival curves.

    • The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to produce a certain level of survival (e.g., SF=0.1) in the absence of the drug by the dose required for the same survival level in the presence of the drug.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound and radiation on cell cycle distribution, particularly the abrogation of the G2/M checkpoint.

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Harvest and Fixation:

    • Harvest approximately 1x10^6 cells for each condition.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.

    • Fix the cells at 4°C for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.

    • Add 400 µL of PI staining solution and incubate at room temperature for 5-10 minutes, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate gating strategies to exclude doublets and debris.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distributions between different treatment groups. An increase in the G2/M population after radiation and a subsequent decrease with the addition of this compound would indicate G2/M checkpoint abrogation.

Western Blot for Apoptosis Markers (Cleaved PARP and Cleaved Caspase-3)

This method is used to detect the induction of apoptosis following treatment with this compound and radiation.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the target proteins to the loading control. An increase in the levels of cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) indicates apoptosis.[7][8][9][10]

Immunofluorescence for DNA Damage Markers (γ-H2AX and 53BP1)

This protocol is used to visualize and quantify DNA double-strand breaks (DSBs) as nuclear foci.

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies (anti-γ-H2AX, anti-53BP1)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to attach.

    • Treat the cells with this compound and/or radiation.

  • Fixation and Permeabilization:

    • At the desired time points post-treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block the cells with blocking solution for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., mouse anti-γ-H2AX and rabbit anti-53BP1) diluted in blocking solution overnight at 4°C.

    • Wash with PBS.

    • Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

  • Data Analysis:

    • Quantify the number of γ-H2AX and 53BP1 foci per nucleus. An increase in the number of foci indicates an increase in DNA DSBs. The persistence of these foci over time can indicate impaired DNA repair.

Signaling Pathways and Experimental Workflows

PD0166285_Radiosensitization_Pathway cluster_0 Cell Cycle Regulation cluster_1 Cellular Outcomes Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks (DSBs) Radiation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Wee1_PKMYT1 Wee1/PKMYT1 (Kinases) Chk1_Chk2->Wee1_PKMYT1 Activates Cdc25 Cdc25 (Phosphatase) Chk1_Chk2->Cdc25 Inhibits CDK1_CyclinB CDK1/Cyclin B (Inactive) Wee1_PKMYT1->CDK1_CyclinB Inhibitory Phosphorylation (Tyr15) Premature_Mitosis Premature Mitotic Entry (with damaged DNA) Wee1_PKMYT1->Premature_Mitosis Abrogation of G2/M arrest by this compound leads to Cdc25->CDK1_CyclinB Activating Dephosphorylation Active_CDK1_CyclinB CDK1/Cyclin B (Active) G2_Arrest G2/M Checkpoint Arrest CDK1_CyclinB->G2_Arrest Maintains Mitosis Mitosis Active_CDK1_CyclinB->Mitosis Promotes DNA_Repair DNA Repair G2_Arrest->DNA_Repair Allows time for G2_Arrest->Mitosis Prevents DNA_Repair->Mitosis Proceeds after This compound This compound This compound->Wee1_PKMYT1 Rad51_inhibition Inhibition of Rad51-mediated DNA Repair This compound->Rad51_inhibition Mitotic_Catastrophe Mitotic Catastrophe Premature_Mitosis->Mitotic_Catastrophe Apoptosis Apoptosis / Cell Death Mitotic_Catastrophe->Apoptosis Radiosensitization Radiosensitization Apoptosis->Radiosensitization Rad51_inhibition->Radiosensitization

Caption: this compound-mediated radiosensitization signaling pathway.

Clonogenic_Assay_Workflow start Start seed_cells Seed single cells in 6-well plates start->seed_cells attach_cells Allow cells to attach seed_cells->attach_cells treat_pd Treat with this compound or vehicle attach_cells->treat_pd irradiate Irradiate with varying doses (0-8 Gy) treat_pd->irradiate incubate Incubate for 10-14 days to form colonies irradiate->incubate fix_stain Fix and stain colonies (Crystal Violet) incubate->fix_stain count Count colonies (>50 cells) fix_stain->count analyze Calculate Surviving Fraction and plot survival curves count->analyze end End analyze->end

Caption: Experimental workflow for the Clonogenic Survival Assay.

Cell_Cycle_Analysis_Workflow start Start treat_cells Treat cells with This compound and/or Radiation start->treat_cells harvest_cells Harvest ~1x10^6 cells treat_cells->harvest_cells fix_cells Fix in cold 70% Ethanol harvest_cells->fix_cells stain_cells Stain with RNase A and Propidium Iodide (PI) fix_cells->stain_cells flow_cytometry Acquire data on Flow Cytometer stain_cells->flow_cytometry analyze_data Analyze cell cycle distribution (G0/G1, S, G2/M) flow_cytometry->analyze_data end End analyze_data->end

Caption: Experimental workflow for Cell Cycle Analysis.

Western_Blot_Workflow start Start treat_cells Treat cells and prepare lysates start->treat_cells quantify_protein Quantify protein concentration (BCA) treat_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (cleaved PARP, cleaved Caspase-3) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescent substrate secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Caption: Experimental workflow for Western Blotting.

Immunofluorescence_Workflow start Start seed_cells Seed cells on coverslips start->seed_cells treat_cells Treat cells with This compound and/or Radiation seed_cells->treat_cells fix_perm Fix and Permeabilize cells treat_cells->fix_perm block Block with serum fix_perm->block primary_ab Incubate with primary antibodies (γ-H2AX, 53BP1) block->primary_ab secondary_ab Incubate with fluorescent secondary antibodies primary_ab->secondary_ab mount Counterstain with DAPI and mount secondary_ab->mount image Image with fluorescence microscope mount->image analyze Quantify nuclear foci image->analyze end End analyze->end

Caption: Experimental workflow for Immunofluorescence.

References

Application Notes and Protocols: Step-by-Step Guide for Western Blot Analysis of Phospho-CDK1 Following PD0166285 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the Western blot analysis of phosphorylated Cyclin-Dependent Kinase 1 (p-CDK1) in cultured cells following treatment with PD0166285. This compound is a potent inhibitor of Wee1 kinase, a key negative regulator of the cell cycle.[1][2][3][4] Inhibition of Wee1 by this compound prevents the inhibitory phosphorylation of CDK1 at tyrosine 15 (Tyr15) and threonine 14 (Thr14), leading to premature mitotic entry.[1][5][6][7] This protocol details the experimental workflow from cell culture and drug treatment to protein extraction, quantification, immunoblotting, and data analysis. Additionally, it includes a representative data summary and visual diagrams of the signaling pathway and experimental procedure to facilitate understanding and execution.

Introduction

Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (Cdc2), is a pivotal regulator of the G2/M transition in the cell cycle.[7] Its activity is tightly controlled by the binding of cyclins and by phosphorylation events. The Wee1 kinase family, including Wee1 and Myt1, inhibits CDK1 activity by phosphorylating it on specific threonine and tyrosine residues (Thr14 and Tyr15).[1][6][8] This inhibitory phosphorylation prevents the cell from entering mitosis until DNA replication is complete and any DNA damage is repaired.[8]

This compound is a small molecule inhibitor that targets Wee1 and, to a lesser extent, Myt1, with IC50 values in the nanomolar range.[1][9] By inhibiting Wee1, this compound abrogates the G2/M checkpoint, leading to a decrease in the inhibitory phosphorylation of CDK1 and forcing cells into premature mitosis.[1][2][3] This mechanism makes Wee1 inhibitors like this compound promising therapeutic agents in oncology, particularly in cancers with a defective G1 checkpoint.

Western blotting is a fundamental technique to detect and quantify changes in protein phosphorylation. This guide provides a detailed protocol for assessing the efficacy of this compound by measuring the levels of phosphorylated CDK1 (p-CDK1) in treated cells.

Signaling Pathway and Drug Action

The following diagram illustrates the regulatory pathway of CDK1 and the mechanism of action for this compound.

CDK1_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) Cyclin B Cyclin B CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) Cyclin B->CDK1_CyclinB_inactive Forms Complex CDK1 CDK1 CDK1->CDK1_CyclinB_inactive pCDK1 p-CDK1 (Thr14, Tyr15) (Inactive) CDK1_CyclinB_inactive->pCDK1 CDK1_CyclinB_active CDK1/Cyclin B (Active) Mitotic_Entry Mitotic Entry CDK1_CyclinB_active->Mitotic_Entry Wee1_Myt1 Wee1 / Myt1 Kinases Wee1_Myt1->pCDK1 Phosphorylates (Inhibits) This compound This compound This compound->Wee1_Myt1 Inhibits Cdc25 Cdc25 Phosphatase Cdc25->CDK1_CyclinB_active pCDK1->CDK1_CyclinB_active Dephosphorylates (Activates)

CDK1 activation pathway and this compound inhibition.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Western blot analysis of p-CDK1.

Part 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, HT29, or other suitable lines) in 100 mm culture dishes and grow to 70-80% confluency.

  • Drug Preparation: Prepare a stock solution of this compound in fresh, anhydrous DMSO. For example, a 10 mM stock solution.

  • Treatment: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. A common effective concentration is 0.5 µM.[1][2] Always include a vehicle control (DMSO-only) treated sample.

  • Incubation: Remove the old medium from the cells and replace it with the drug-containing or vehicle control medium. Incubate the cells for a predetermined time, for example, 4 to 24 hours, at 37°C in a humidified incubator with 5% CO2.[1][2]

Part 2: Protein Extraction (Lysate Preparation)
  • Cell Harvesting: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.[10] For a 100 mm dish, 500 µL of lysis buffer is typically sufficient.

  • Scraping and Collection: Use a cell scraper to detach the cells and collect the cell suspension in a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[11] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2][11]

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Part 3: Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[11]

  • Normalization: Based on the concentrations obtained, normalize all samples to the same concentration using lysis buffer.

Part 4: Sample Preparation for SDS-PAGE
  • Sample Buffer Addition: To the normalized protein samples, add 4x or 6x Laemmli sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).[11]

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]

Part 5: SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg per lane) onto an SDS-polyacrylamide gel.[11] Also, load a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel at a constant voltage until the dye front reaches the bottom.[11]

  • Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[11]

Part 6: Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11][12] For phospho-specific antibodies, BSA is often preferred to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for p-CDK1 (e.g., anti-phospho-CDK1 Tyr15 or Thr14) diluted in the blocking buffer.[13][14][15] The incubation should be performed overnight at 4°C with gentle agitation.[11] A separate blot should be run in parallel and incubated with an antibody for total CDK1 and a loading control (e.g., GAPDH or β-actin).

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[11]

  • Final Washes: Repeat the washing step (step 3) to remove the unbound secondary antibody.

Part 7: Signal Detection and Analysis
  • Chemiluminescence Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate the membrane with it.[11]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[11]

  • Quantification: Quantify the band intensities using densitometry software. Normalize the p-CDK1 signal to the total CDK1 signal and/or the loading control to determine the relative change in phosphorylation.

Experimental Workflow Diagram

The following diagram outlines the key steps of the Western blot protocol.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture & this compound Treatment Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA) Lysis->Quantification Denaturation 4. Sample Denaturation Quantification->Denaturation SDS_PAGE 5. SDS-PAGE Denaturation->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Antibody_Incubation 8. Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection 9. Signal Detection (ECL) Antibody_Incubation->Detection Analysis 10. Data Analysis Detection->Analysis

Workflow for Western blot analysis of p-CDK1.

Data Presentation

The following table summarizes representative quantitative data from an experiment where a cancer cell line was treated with varying concentrations of this compound for 6 hours. The levels of phosphorylated CDK1 (p-CDK1) at Tyr15 were assessed by Western blot and quantified relative to the total CDK1 levels.

This compound Conc. (µM)p-CDK1 (Tyr15) Relative IntensityTotal CDK1 Relative IntensityNormalized p-CDK1/Total CDK1 Ratio
0 (Vehicle)1.001.001.00
0.10.650.980.66
0.30.281.020.27
1.00.080.990.08
3.00.021.010.02

Troubleshooting

Common issues in Western blotting for phosphorylated proteins include weak or no signal, high background, and non-specific bands. Here are some troubleshooting tips:

  • Weak or No Signal:

    • Ensure the use of phosphatase inhibitors during lysate preparation.

    • Increase the primary antibody concentration or incubation time.[16]

    • Confirm successful protein transfer by staining the membrane with Ponceau S.[17]

    • Use a more sensitive ECL substrate.[16]

  • High Background:

    • Increase the duration of the blocking step or try a different blocking agent (e.g., BSA instead of milk).[16][17]

    • Optimize the primary and secondary antibody concentrations by performing a titration.[18]

    • Increase the number and duration of washing steps.[18]

  • Non-specific Bands:

    • Ensure the specificity of the primary antibody for the phosphorylated target.[13]

    • Reduce the amount of total protein loaded per lane.[16][18]

    • Run the gel at a lower voltage to improve band resolution.

By following this detailed guide, researchers can effectively perform Western blot analysis to investigate the impact of this compound on CDK1 phosphorylation and gain valuable insights into its mechanism of action.

References

Application of PD0166285 in Creating Resistant Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

PD0166285 is a potent, albeit non-selective, inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] It also exhibits inhibitory activity against other kinases such as Myt1, c-Src, EGFR, FGFR1, and PDGFRβ.[2] The primary mechanism of action of this compound involves the inhibition of Wee1, which leads to the abrogation of the G2 checkpoint and forces cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and cell death.[3][4] This makes it an attractive agent for sensitizing cancer cells, particularly those with a deficient p53-dependent G1 checkpoint, to DNA-damaging therapies like radiation and chemotherapy.[3][4]

The development of cancer cell line models with acquired resistance to this compound is a valuable tool for understanding the molecular mechanisms that drive resistance to Wee1 inhibitors. These models can be instrumental in identifying novel therapeutic targets to overcome resistance and for the screening of next-generation Wee1 inhibitors or combination therapies.

Potential mechanisms of acquired resistance to Wee1 inhibitors, which may be relevant for this compound, include:

  • Upregulation of related kinases: Increased expression of PKMYT1 or Myt1, which are also capable of phosphorylating and inhibiting CDK1, can compensate for the inhibition of Wee1 and thus confer resistance.

  • Alterations in cell cycle control: Changes in the expression or activity of key cell cycle proteins, such as reduced levels of the Wee1 substrate CDK1, can diminish the impact of Wee1 inhibition.

  • Drug Efflux: Increased expression of multidrug resistance proteins, such as P-glycoprotein (P-gp), of which this compound is a substrate, can lead to reduced intracellular drug concentrations.[1]

These resistant cell line models serve as a critical platform for preclinical research aimed at developing more robust and effective cancer therapies.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines. This data is essential for selecting appropriate cell lines and determining starting concentrations for the development of resistant models.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
KYSE150Esophageal Squamous Cell Carcinoma234[2]
TE1Esophageal Squamous Cell Carcinoma694[2]
NCI-H226Lung Squamous Cell Carcinoma641[5]
NCI-H520Lung Squamous Cell Carcinoma1204[5]
Calu1Lung Squamous Cell Carcinoma~1000[5]
B16Mouse Melanoma~500 (anti-proliferative concentration)[4]

Table 2: Inhibitory Activity of this compound Against Various Kinases

KinaseIC50 (nM)Reference
Wee124[1]
Myt172[1]
Chk13433[1]

Experimental Protocols

This section provides a detailed, synthesized protocol for the generation and characterization of a this compound-resistant cancer cell line model.

Protocol 1: Determination of the Initial IC50 of this compound in the Parental Cancer Cell Line

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.

Materials:

  • Parental cancer cell line of choice (e.g., NCI-H226, KYSE150)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the parental cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to start with could be from 10 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).

  • After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve with the log of the drug concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Protocol 2: Generation of a this compound-Resistant Cancer Cell Line

Objective: To develop a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks

  • Cryopreservation medium

Procedure:

  • Initial Exposure: Begin by continuously culturing the parental cell line in a medium containing this compound at a concentration equal to the IC50 value determined in Protocol 1.

  • Monitoring and Passaging: Closely monitor the cells for signs of cell death. Initially, a significant portion of the cells will die. The surviving cells will be the ones that are either intrinsically more resistant or are beginning to acquire resistance.

  • Replace the medium with fresh, drug-containing medium every 2-3 days.

  • When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.

  • Dose Escalation: Once the cells have adapted to the current drug concentration and exhibit a stable growth rate comparable to the parental line (this may take several weeks to months), gradually increase the concentration of this compound. A common approach is to double the concentration at each step.

  • Repeat the process of monitoring, passaging, and dose escalation. It is crucial to cryopreserve an aliquot of cells at each successful dose escalation step.

  • Selection of Resistant Clones: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5- to 10-fold) than the initial IC50 of the parental line.

  • At this stage, you can either use the polyclonal resistant population or isolate monoclonal resistant cell lines through limiting dilution or single-cell cloning.

Protocol 3: Characterization and Validation of the Resistant Phenotype

Objective: To confirm and characterize the resistance of the newly generated cell line to this compound.

Materials:

  • Parental cell line

  • This compound-resistant cell line

  • This compound

  • Materials for cell viability assays, western blotting, and qPCR.

Procedure:

  • IC50 Determination in Resistant Line: Repeat Protocol 1 with the newly generated resistant cell line and the parental cell line in parallel. Calculate the new IC50 value for the resistant line and determine the resistance index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.

  • Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistance will show only a minor decrease in the IC50 value.

  • Molecular Characterization:

    • Western Blot Analysis: Investigate the expression levels of proteins known to be involved in Wee1 signaling and potential resistance mechanisms. This includes Wee1, p-CDK1 (Tyr15), CDK1, PKMYT1, and Myt1. Compare the protein expression profiles between the parental and resistant cell lines.

    • Gene Expression Analysis (qPCR or RNA-seq): Analyze the mRNA levels of genes encoding the proteins mentioned above, as well as genes for drug transporters like ABCB1 (encoding P-gp).

Visualizations

G cluster_0 G2 Phase cluster_1 M Phase DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Wee1 Wee1 Chk1/Chk2->Wee1 activates Cdc25 Cdc25 Chk1/Chk2->Cdc25 inhibits CDK1/Cyclin B CDK1/Cyclin B Wee1->CDK1/Cyclin B inhibits (pY15) Cdc25->CDK1/Cyclin B activates Mitosis Mitosis CDK1/Cyclin B->Mitosis This compound This compound This compound->Wee1 inhibits

This compound Signaling Pathway

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Validation & Characterization A Select Parental Cancer Cell Line B Determine Initial IC50 of this compound (Protocol 1) A->B C Continuous Culture with This compound (at IC50) B->C D Monitor Cell Viability and Proliferation C->D E Gradual Dose Escalation D->E Cells Adapt E->D F Cryopreserve Stocks at Each Step E->F G Establish Stable Resistant Cell Line E->G Reach Target Concentration H Confirm Resistance: Determine new IC50 (Protocol 3) G->H I Molecular Analysis: Western Blot, qPCR (Protocol 3) H->I

Experimental Workflow for Resistant Cell Line Generation

G cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound Wee1 Wee1 This compound->Wee1 CDK1 CDK1 Wee1->CDK1 inhibition Mitotic_Catastrophe Mitotic Catastrophe CDK1->Mitotic_Catastrophe premature activation Cell_Survival Cell Survival & Resistance Mitotic_Catastrophe->Cell_Survival prevents PKMYT1 Upregulation of PKMYT1/Myt1 PKMYT1->CDK1 compensatory inhibition PKMYT1->Cell_Survival CDK1_down Decreased CDK1 expression CDK1_down->CDK1 reduced target CDK1_down->Cell_Survival Pgp Increased Drug Efflux (e.g., P-gp) Pgp->this compound efflux Pgp->Cell_Survival

Logical Relationship of Resistance Mechanisms

References

Application Notes and Protocols for Measuring Apoptosis Induced by PD0166285

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD0166285 is a potent small molecule inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] By inhibiting Wee1, this compound prevents the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1), leading to premature entry into mitosis.[2] In cancer cells, particularly those with p53 mutations that lack a functional G1 checkpoint, this forced mitotic entry can result in mitotic catastrophe and subsequent apoptosis.[2][3] These application notes provide detailed protocols for widely used techniques to measure apoptosis induced by this compound, enabling researchers to accurately quantify its cytotoxic effects.

Signaling Pathway of this compound-Induced Apoptosis

This compound primarily functions by abrogating the G2/M checkpoint.[1] In response to DNA damage, normal cells would arrest at this checkpoint to allow for repair. However, in the presence of this compound, Wee1 is inhibited, preventing the phosphorylation and inactivation of the CDK1/Cyclin B1 complex. This leads to uncontrolled activation of CDK1, forcing the cell into premature and often aberrant mitosis. This process, termed mitotic catastrophe, is a key mechanism leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[2]

PD0166285_Apoptosis_Pathway cluster_cell_cycle G2/M Checkpoint Control cluster_mitosis_apoptosis Mitosis and Apoptosis This compound This compound Wee1 Wee1 Kinase This compound->Wee1 CDK1_CyclinB1 CDK1/Cyclin B1 (Inactive) Wee1->CDK1_CyclinB1  Inhibitory  Phosphorylation Active_CDK1_CyclinB1 CDK1/Cyclin B1 (Active) CDK1_CyclinB1->Active_CDK1_CyclinB1 Activation Premature_Mitosis Premature Mitotic Entry Active_CDK1_CyclinB1->Premature_Mitosis Mitotic_Catastrophe Mitotic Catastrophe Premature_Mitosis->Mitotic_Catastrophe Apoptosis_Pathway Intrinsic Apoptosis Pathway Activation Mitotic_Catastrophe->Apoptosis_Pathway Caspase9 Caspase-9 Activation Apoptosis_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound apoptotic signaling pathway.

Data Presentation

The following tables summarize quantitative data on apoptosis induced by this compound in different cancer cell lines.

Table 1: Apoptosis in Lung Squamous Carcinoma Cells (NCI-H520) Treated with this compound.

Treatment GroupConcentrationPercentage of Apoptotic Cells (%)
Control (DMSO)-3.12
This compound200 nM6.24
This compound400 nM10.12
This compound800 nM15.75

Data adapted from Annexin V-FITC/PI flow cytometry analysis.

Table 2: Synergistic Induction of Apoptosis with this compound and Cisplatin in Lung Squamous Carcinoma Cells (NCI-H520).

Treatment GroupConcentrationPercentage of Apoptotic Cells (%)
Control (DMSO)-3.12
This compound400 nM10.12
Cisplatin1 µM7.95
This compound + Cisplatin400 nM + 1 µM25.46

Data adapted from Annexin V-FITC/PI flow cytometry analysis.

Table 3: Apoptosis in Basal Breast Cancer Cells (MB231) Treated with a Wee1 Inhibitor and/or TRAIL.

Treatment GroupPercentage of Sub-G1 (Apoptotic) Cells (%)
Control (DMSO)~5
Wee1 Inhibitor~15
TRAIL~8
Wee1 Inhibitor + TRAIL~35

Data represents the percentage of cells with sub-G1 DNA content as measured by propidium iodide staining and flow cytometry.[4]

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is one of the most common methods for detecting apoptotic cells.[2] It is based on the principle that phosphatidylserine (PS), which is normally on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

AnnexinV_Workflow start Start: Seed and treat cells with this compound harvest Harvest cells by trypsinization and centrifugation start->harvest wash1 Wash cells with cold PBS harvest->wash1 resuspend Resuspend cells in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 minutes at room temperature in the dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze end End: Quantify live, early apoptotic, late apoptotic, and necrotic cells analyze->end

Annexin V/PI staining workflow.

Protocol:

  • Cell Preparation:

    • Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the time of harvest.

    • Treat cells with the desired concentrations of this compound for the indicated time. Include a vehicle-treated control group.

  • Harvesting:

    • Gently aspirate the culture medium.

    • Wash the cells once with ice-cold PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs.

TUNEL_Workflow start Start: Prepare cells on slides or coverslips fix Fix cells with 4% paraformaldehyde start->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize wash1 Wash with PBS permeabilize->wash1 tdt_reaction Incubate with TdT reaction mix (TdT enzyme and labeled dUTPs) wash1->tdt_reaction wash2 Wash to remove unincorporated nucleotides tdt_reaction->wash2 counterstain Counterstain with DAPI (optional) wash2->counterstain mount Mount coverslip counterstain->mount analyze Analyze by fluorescence microscopy mount->analyze end End: Quantify TUNEL-positive (apoptotic) cells analyze->end Caspase_Workflow start Start: Treat cells with this compound in a 96-well plate lyse Lyse cells with a supplied lysis buffer start->lyse incubate_lysate Incubate lysate on ice lyse->incubate_lysate centrifuge Centrifuge to pellet debris incubate_lysate->centrifuge transfer Transfer supernatant to a new plate centrifuge->transfer add_substrate Add fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) transfer->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction measure Measure fluorescence (e.g., Ex/Em = 380/440 nm) incubate_reaction->measure end End: Quantify caspase-3 activity measure->end

References

Application Notes and Protocols for In Vivo Efficacy Testing of PD0166285 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD0166285 is a potent small molecule inhibitor targeting the Wee1 and Myt1 kinases, which are critical regulators of the G2/M cell cycle checkpoint. By inhibiting Wee1 and Myt1, this compound disrupts the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1), leading to premature entry into mitosis. This forced mitotic entry in cells with DNA damage, a common characteristic of cancer cells, results in mitotic catastrophe and subsequent apoptosis. Notably, cancer cells with mutations in the p53 tumor suppressor gene are often more dependent on the G2/M checkpoint for DNA repair, making them particularly susceptible to Wee1 inhibition.

These application notes provide a comprehensive framework for the in vivo experimental design and detailed protocols for testing the efficacy of this compound in various mouse models of cancer. The provided methodologies can be adapted for monotherapy or combination studies with DNA-damaging agents like cisplatin or radiotherapy.

Mechanism of Action of this compound

This compound primarily functions by abrogating the G2/M checkpoint. In response to DNA damage, the cell cycle is arrested at the G2 phase to allow for repair before proceeding to mitosis. This arrest is maintained by the inhibitory phosphorylation of CDK1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by Myt1 and Wee1 kinases, respectively. This compound inhibits both Wee1 and Myt1, preventing this phosphorylation and forcing the cell into premature mitosis, leading to cell death in the presence of unrepaired DNA damage.

G2M_Checkpoint_Inhibition_by_this compound cluster_0 Normal G2/M Transition cluster_1 Effect of this compound DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Wee1_Myt1 Wee1/Myt1 Kinases Chk1_Chk2->Wee1_Myt1 Activates CDK1_CyclinB CDK1/Cyclin B Complex Wee1_Myt1->CDK1_CyclinB Inhibits (p-Tyr15, p-Thr14) G2_Arrest G2 Arrest (DNA Repair) Wee1_Myt1->G2_Arrest Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes CDK1_CyclinB_active Active CDK1/Cyclin B G2_Arrest->Mitosis Proceeds after repair This compound This compound This compound->Wee1_Myt1 Inhibits Premature_Mitosis Premature Mitosis Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Premature_Mitosis->Mitotic_Catastrophe CDK1_CyclinB_active->Premature_Mitosis

Caption: G2/M checkpoint signaling and its abrogation by this compound.

In Vivo Experimental Design

Objectives
  • To evaluate the single-agent anti-tumor efficacy of this compound in a relevant mouse model.

  • To assess the potential of this compound to sensitize tumors to standard-of-care therapies such as chemotherapy (e.g., cisplatin) or radiation.

  • To determine the pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound in vivo.

  • To evaluate the safety and tolerability of this compound.

Mouse Model Selection

The choice of mouse model is critical for the successful evaluation of this compound. Given its mechanism of action, models with p53 mutations are highly recommended.

  • Xenograft Models: Human cancer cell lines with known p53 status (e.g., TP53-mutant lung squamous cell carcinoma or esophageal squamous cell carcinoma cell lines) are subcutaneously implanted into immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor fragments from a patient directly into immunodeficient mice. PDX models often better recapitulate the heterogeneity and microenvironment of human tumors.

  • Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic alterations (e.g., p53 mutations) can provide a more physiologically relevant system with an intact immune system.

Experimental Groups and Controls

A well-designed study should include the following groups:

GroupTreatmentPurpose
1Vehicle ControlTo assess baseline tumor growth.
2This compound (Monotherapy)To evaluate the single-agent efficacy of this compound.
3Standard-of-Care (e.g., Cisplatin or IR)To establish the efficacy of the standard therapy alone.
4This compound + Standard-of-Care (Combination)To determine if this compound enhances the efficacy of the standard therapy.
5Satellite Group (for PK/PD)To collect samples for pharmacokinetic and pharmacodynamic analysis.
Dosing and Administration
  • Formulation: this compound can be formulated in a vehicle such as a mixture of DMSO, PEG300, and saline. The final concentration should be determined based on the desired dose and administration volume.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage (p.o.) may also be considered depending on the drug's oral bioavailability.

  • Dose and Schedule: Previous studies have used doses in the range of 12 mg/kg. Dose-finding studies are recommended to determine the maximum tolerated dose (MTD). A typical dosing schedule could be daily or every other day for a specified number of weeks.

Experimental Protocols

Cell Line IC50 Determination

Prior to in vivo studies, the half-maximal inhibitory concentration (IC50) of this compound should be determined in the selected cancer cell lines.

Cell Line TypeReported IC50 Range of this compoundReference
Wee1 (cell-free assay)24 nM
Myt1 (cell-free assay)72 nM
Chk1 (cell-free assay)3.4 µM
Esophageal Squamous Cell Carcinoma (ESCC)234 - 694 nM
TP53-mutated Lung Squamous Cell Carcinoma (LUSC)641 - 1204 nM

In Vivo Study Workflow

in_vivo_workflow start Start tumor_inoculation Tumor Cell Inoculation (Subcutaneous) start->tumor_inoculation tumor_establishment Tumor Establishment (e.g., 100-150 mm³) tumor_inoculation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment_phase Treatment Phase (Vehicle, this compound, Combo) randomization->treatment_phase monitoring Tumor & Body Weight Monitoring (2-3 times/week) treatment_phase->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Volume > 1500 mm³ or Pre-defined Time) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis (Tumor Growth Inhibition, Statistics) euthanasia->analysis end End analysis->end

Caption: General workflow for an in vivo efficacy study of this compound.
Protocol for Subcutaneous Xenograft Establishment

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Cell Harvest: When cells reach 70-80% confluency, harvest them using trypsin and wash with sterile PBS.

  • Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be >90%.

  • Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

  • Monitoring: Monitor the mice for tumor growth.

Protocol for Drug Administration
  • This compound Formulation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution to the final desired concentration using a vehicle such as 10% DMSO, 40% PEG300, and 50% saline.

    • The final injection volume should be approximately 100 µL per 20 g mouse.

  • Administration:

    • Administer the formulated this compound or vehicle control via intraperitoneal (i.p.) injection using a 27-gauge needle.

    • For combination studies, administer cisplatin (e.g., 5 mg/kg, i.p., once a week) or deliver focal irradiation to the tumor.

Protocol for Tumor Measurement and Monitoring
  • Measurement: Measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula:

    • Tumor Volume (mm³) = (Width² x Length) / 2

  • Body Weight: Monitor the body weight of each mouse at the same frequency as tumor measurements to assess toxicity.

  • Data Recording: Maintain a detailed record of tumor volumes and body weights for each mouse.

Mouse IDTreatment GroupDateTumor Length (mm)Tumor Width (mm)Tumor Volume (mm³)Body Weight (g)
Protocol for Endpoint and Tissue Collection
  • Endpoint Criteria: Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm³), exhibit signs of ulceration, or if the mouse shows signs of significant distress or weight loss (>20%).

  • Euthanasia: Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tissue Collection:

    • Excise the tumor and measure its final weight.

    • Divide the tumor for different analyses:

      • Snap-freeze a portion in liquid nitrogen for Western blot analysis.

      • Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

    • Collect vital organs (e.g., liver, kidneys) for toxicity assessment.

Downstream Analyses

  • Western Blot: Analyze tumor lysates for the expression of key pharmacodynamic markers such as phosphorylated CDK1 (p-CDK1 Tyr15 and Thr14), Cyclin B1, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

  • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and DNA damage (e.g., γH2AX).

  • Statistical Analysis: Analyze tumor growth data using appropriate statistical methods (e.g., two-way ANOVA with multiple comparisons) to determine the significance of treatment effects.

Safety and Toxicology

Throughout the study, closely monitor the mice for any signs of toxicity, including:

  • Weight loss

  • Changes in behavior (e.g., lethargy, hunched posture)

  • Ruffled fur

  • Diarrhea or other gastrointestinal issues

If significant toxicity is observed, dose reduction or cessation of treatment may be necessary. Histopathological analysis of major organs can provide further insights into potential off-target effects.

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of this compound in various cancer models. The structured approach will ensure the generation of robust and reproducible data to support further drug development efforts.

Application Notes and Protocols: Determining the Efficacy of PD0166285 Using a Clonogenic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the efficacy of the Wee1 and PKMYT1 inhibitor, PD0166285, using a clonogenic assay. The clonogenic assay is a well-established in vitro method to determine the ability of a single cell to undergo unlimited division to form a colony, thereby measuring the cytotoxic and cytostatic effects of a compound. These application notes will cover the mechanism of action of this compound, a step-by-step protocol for the clonogenic assay, and a representative data presentation.

Introduction

This compound is a potent small molecule inhibitor targeting Wee1 and PKMYT1 kinases, which are key regulators of the G2/M cell cycle checkpoint.[1][2] Wee1 and PKMYT1 phosphorylate and inactivate cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis.[1][2] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint is critical for repairing DNA damage before cell division. By inhibiting Wee1 and PKMYT1, this compound abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and subsequent cell death.[1][2] This mechanism makes this compound a promising anti-cancer agent, both as a monotherapy and as a sensitizer for DNA-damaging agents like radiation and chemotherapy. The clonogenic assay is an ideal method to quantify the long-term efficacy of this compound on the reproductive integrity of cancer cells.

Signaling Pathway of this compound

G2_M_Checkpoint_this compound cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates Wee1 Wee1 Chk1_Chk2->Wee1 activates PKMYT1 PKMYT1 Chk1_Chk2->PKMYT1 activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits CDK1_CyclinB CDK1/Cyclin B (Inactive) Wee1->CDK1_CyclinB phosphorylates (Tyr15) inhibits PKMYT1->CDK1_CyclinB phosphorylates (Thr14, Tyr15) inhibits Cdc25->CDK1_CyclinB dephosphorylates activates CDK1_CyclinB_Active CDK1/Cyclin B (Active) Mitosis Mitotic Entry CDK1_CyclinB_Active->Mitosis Mitotic_Catastrophe Mitotic Catastrophe CDK1_CyclinB_Active->Mitotic_Catastrophe Premature entry with DNA damage This compound This compound This compound->Wee1 inhibits This compound->PKMYT1 inhibits Clonogenic_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., Esophageal Squamous Carcinoma Cells) start->cell_culture cell_harvest 2. Harvest and Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells into 6-well Plates (e.g., 500-2000 cells/well) cell_harvest->cell_seeding attachment 4. Allow Cells to Attach (24 hours) cell_seeding->attachment treatment 5. Treat with this compound (Varying concentrations) attachment->treatment incubation 6. Incubate for 10-14 Days treatment->incubation fixation 7. Fix Colonies (e.g., Methanol) incubation->fixation staining 8. Stain Colonies (e.g., Crystal Violet) fixation->staining counting 9. Count Colonies (>50 cells/colony) staining->counting analysis 10. Calculate Plating Efficiency and Surviving Fraction counting->analysis end End analysis->end

References

Troubleshooting & Optimization

troubleshooting PD0166285 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Wee1 kinase inhibitor, PD0166285. The information is tailored for scientists and drug development professionals encountering challenges with the compound's stability in aqueous solutions during their experiments.

Troubleshooting Guide: this compound Instability and Precipitation in Aqueous Solutions

Researchers often face challenges with the solubility and stability of this compound in aqueous solutions, which can lead to inconsistent experimental results. This guide provides a systematic approach to troubleshoot these issues.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering suspected instability or precipitation of this compound in your experiments.

cluster_0 Troubleshooting this compound Instability A Start: Suspected Instability (e.g., precipitation, inconsistent results) B Review Stock Solution Preparation: - Used fresh, anhydrous DMSO? - Stored properly (-20°C or -80°C)? - No repeated freeze-thaw cycles? A->B C Prepare Fresh Stock Solution in Anhydrous DMSO B->C No D Review Working Solution Preparation: - Final DMSO concentration <0.5%? - Added to media with vigorous mixing? - Used immediately after preparation? B->D Yes C->D E Optimize Working Solution Preparation: - Test lower final concentrations. - Consider pre-warming media. - Use a solubilizing agent if compatible. D->E No F Check for Compound Precipitation in Media: - Visual inspection (cloudiness, particles). - Microscopy of treatment wells. D->F Yes E->F I Issue Resolved E->I Precipitation resolved G Precipitation Observed F->G Yes H No Precipitation Observed F->H No G->E J Consider Alternative Causes: - Cell line sensitivity. - Assay variability. - Compound degradation. H->J K Assess Compound Stability in Media: - Time-course experiment with activity readout. - HPLC/LC-MS analysis of compound concentration over time. J->K L If instability confirmed, reduce incubation time or use fresh media with compound for longer experiments. K->L M End: Optimized Protocol L->M

Caption: A step-by-step guide to troubleshooting this compound instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy after adding it to my cell culture medium. What is happening?

A1: Cloudiness or visible precipitation is a strong indicator that the compound is falling out of solution. This compound is practically insoluble in water.[1][2] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can precipitate if its concentration exceeds its solubility limit in the final solution.

Troubleshooting Steps:

  • Lower the Final Concentration: The effective concentration of this compound in many cell-based assays is in the nanomolar to low micromolar range.[3][4] Attempt to use a lower final concentration.

  • Optimize Dilution: When preparing your working solution, add the DMSO stock to your pre-warmed medium with vigorous mixing to facilitate dispersion.

  • Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and to minimize solubility issues.[5]

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A2: Yes, inconsistent results are often linked to the poor aqueous solubility and potential instability of the compound. If this compound precipitates, the actual concentration of the inhibitor in solution will be lower and more variable than intended.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before use.[2][6]

  • Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[3] It is recommended to use fresh, anhydrous DMSO to prepare your high-concentration stock solution.

  • Proper Stock Solution Storage: Store your DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Q3: What is the best way to prepare a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is DMSO.[1][2][3][7] You can prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) in DMSO.

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[6]

Q4: How does this compound function, and what is its primary target?

A4: this compound is a potent inhibitor of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.[4][8] By inhibiting Wee1, this compound prevents the inhibitory phosphorylation of Cdc2 (CDK1), leading to premature mitotic entry.[4][8] This abrogation of the G2 checkpoint can lead to mitotic catastrophe and cell death, particularly in cancer cells with a deficient G1 checkpoint (e.g., p53 mutant cells).[1][9] It also shows inhibitory activity against Myt1, another kinase that phosphorylates Cdc2.[1][3]

Signaling Pathway of this compound Action

The diagram below illustrates the mechanism of action of this compound in the context of the G2/M cell cycle checkpoint.

cluster_0 G2/M Checkpoint Regulation DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Wee1 Wee1 Chk1/Chk2->Wee1 Activates Cdc2 (CDK1) Cdc2 (CDK1) Wee1->Cdc2 (CDK1) Inhibitory Phosphorylation Mitosis Mitosis Cdc2 (CDK1)->Mitosis This compound This compound This compound->Wee1 Inhibits

Caption: Mechanism of action of this compound on the Wee1 signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various sources.

ParameterValueCell Line/SystemReference
IC50 (Wee1) 24 nMCell-free assay[1][3]
IC50 (Myt1) 72 nMCell-free assay[1][3]
IC50 (Chk1) 3.4 µMCell-free assay[1][3]
Effective Concentration 0.5 µMVarious cancer cell lines[3][4]
Solubility (DMSO) 50-100 mg/mLN/A[3][7]
Solubility (Ethanol) 100 mg/mLN/A[3]
Solubility (Water) InsolubleN/A[1][3]

Experimental Protocols

General Protocol for Cell-Based Assays

This protocol provides a general workflow for treating cells with this compound.

cluster_0 Experimental Workflow for this compound Treatment A 1. Cell Seeding: Plate cells at the desired density and allow to adhere overnight. B 2. Prepare Working Solution: Prepare fresh serial dilutions of this compound in cell culture medium from a DMSO stock. A->B C 3. Cell Treatment: Remove old medium and add the medium containing this compound or vehicle control (e.g., 0.1% DMSO). B->C D 4. Incubation: Incubate cells for the desired time period (e.g., 4, 24, or 48 hours). C->D E 5. Endpoint Assay: Perform the desired assay, such as a cell viability assay (MTT, CCK-8), flow cytometry for cell cycle analysis, or Western blotting for protein expression. D->E

Caption: A typical experimental workflow for using this compound in cell culture.

Detailed Methodologies
  • Cell Viability Assay (e.g., CCK-8):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 48 hours.[10]

    • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at 450 nm using a microplate reader.[10]

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat cells with the desired concentration of this compound (e.g., 0.5 µM) for a specific duration (e.g., 4 to 24 hours).[4][11]

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase.

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.[11]

  • Western Blotting for Cdc2 Phosphorylation:

    • Treat cells with this compound (e.g., 0.5 µM) for the desired time. In some experiments, cells are co-treated with radiation to induce G2 arrest.[1][3]

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Cdc2 (Tyr-15) and total Cdc2.

    • Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

References

identifying and mitigating off-target effects of PD0166285 in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for identifying and mitigating the off-target effects of PD0166285, a potent inhibitor of Wee1 and Myt1 kinases. Due to its polypharmacology, understanding and addressing off-target activities are critical for the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets and known off-targets of this compound?

A1: this compound is a pyridopyrimidine compound that potently inhibits the Wee1 and Myt1 kinases, which are key regulators of the G2/M cell cycle checkpoint.[1][2] However, it is a non-selective kinase inhibitor with a range of known off-targets.[3] Its off-target profile includes, but is not limited to, Chk1, c-Src, Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), Fibroblast Growth Factor Receptor 1 (FGFR1), and Epidermal Growth Factor Receptor (EGFR).[3][4]

Q2: I am observing a phenotype in my cells that is not consistent with Wee1/Myt1 inhibition (e.g., unexpected toxicity, altered cell morphology). Could this be an off-target effect?

A2: Yes, unexpected cellular phenotypes are often indicative of off-target activities, especially when using a non-selective inhibitor like this compound. For example, inhibition of PDGFR-β or FGFR1 could lead to effects on cell proliferation, migration, and survival that are independent of G2/M checkpoint abrogation. Similarly, inhibition of c-Src can impact a wide array of cellular processes, including adhesion, motility, and proliferation. It is crucial to perform control experiments to dissect the on-target versus off-target effects.

Q3: At what concentration should I use this compound to minimize off-target effects?

A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target phenotype (i.e., inhibition of Cdc2 phosphorylation at Tyr15). Performing a dose-response experiment is critical. Based on available data, this compound inhibits Wee1 and Myt1 in the low nanomolar range (IC50 of 24 nM and 72 nM, respectively), while off-target inhibition, such as of Chk1, occurs at much higher concentrations (IC50 of 3.4 µM).[1][2] Therefore, using concentrations in the low to mid-nanomolar range is advisable for initial experiments. However, cellular IC50 values can be higher, and in some cell lines, concentrations up to 500 nM have been used to achieve G2 checkpoint abrogation.[5][6]

Q4: How can I confirm that the observed phenotype is due to Wee1 inhibition and not an off-target effect?

A4: To confirm the on-target activity of this compound, it is essential to use orthogonal approaches. One effective strategy is to use a structurally different and more selective Wee1 inhibitor, such as AZD1775 (adavosertib), as a comparison.[7] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. Additionally, genetic approaches, such as siRNA or shRNA-mediated knockdown of Wee1, can be used to validate the phenotype.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause (Off-Target Related) Troubleshooting Steps
Unexpectedly high cytotoxicity at low nanomolar concentrations. Inhibition of essential kinases for cell survival that are off-targets of this compound.1. Perform a detailed dose-response curve for cell viability and compare it to the IC50 for Wee1 inhibition (e.g., by monitoring p-Cdc2 Tyr15). A large discrepancy suggests off-target toxicity. 2. Consult kinome profiling data (if available) to identify inhibited kinases known to be critical for the survival of your specific cell line. 3. Use a structurally unrelated Wee1 inhibitor (e.g., AZD1775) to see if the toxicity is recapitulated.
Altered cell adhesion, morphology, or migration. Inhibition of kinases involved in cytoskeletal dynamics and cell adhesion, such as c-Src or receptor tyrosine kinases (PDGFR-β, FGFR1).1. Assess the phosphorylation status of known substrates of potential off-target kinases (e.g., FAK for c-Src, PLCγ for PDGFR/FGFR) via western blot. 2. Perform cell adhesion and migration assays with both this compound and a more selective Wee1 inhibitor to compare their effects. 3. Consider using specific inhibitors for the suspected off-target kinases as controls to see if they produce a similar phenotype.
Inconsistent results across different cell lines. Cell line-specific expression profiles of on- and off-target kinases.1. Characterize the expression levels of Wee1, Myt1, and known off-target kinases (e.g., PDGFR-β, c-Src, FGFR1, EGFR) in your cell lines using western blot or qPCR. 2. Validate on-target engagement in each cell line by measuring the inhibition of Cdc2 phosphorylation at Tyr15. 3. Titrate this compound independently for each cell line to determine the optimal concentration for on-target activity with minimal off-target effects.
Paradoxical activation of a signaling pathway. Complex feedback loops and cross-talk between signaling pathways initiated by off-target inhibition.1. Perform a time-course experiment to analyze the kinetics of the paradoxical activation. 2. Use inhibitors of upstream or downstream components of the affected pathway to dissect the mechanism. 3. Consult literature for known cross-talk between the Wee1 pathway and the paradoxically activated pathway.

Quantitative Data on this compound Activity

The following table summarizes the known inhibitory concentrations (IC50) of this compound for its primary targets and several off-targets. This data should be used as a guide, and it is recommended to perform independent dose-response experiments in your specific experimental system.

Target Assay Type IC50 (nM) Reference
Wee1 Cell-free24[1][2]
Myt1 Cell-free72[1][2]
Chk1 Cell-free3433[1][2]
PDGF-R Cell-based (NIH3T3)1.8[1]
PDGF-R Cell-based (C6)5[1]

Note: A comprehensive kinome scan to determine the full selectivity profile of this compound is highly recommended for interpreting experimental data accurately.

Experimental Protocols

Protocol 1: Kinome Profiling using KINOMEscan™

This protocol provides a general workflow for assessing the selectivity of this compound against a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration 100-fold higher than the desired final screening concentration.

  • Assay Execution (by a service provider like DiscoverX):

    • A DNA-tagged kinase is incubated with an active-site directed ligand immobilized on a solid support.

    • This compound is added to the reaction to compete for binding to the kinase.

    • The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

    • The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control.

Protocol 2: Western Blot for On-Target and Off-Target Engagement

This protocol allows for the validation of on-target (Wee1/Myt1) and potential off-target kinase inhibition in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • On-target engagement: anti-phospho-Cdc2 (Tyr15)

      • Off-target engagement (examples): anti-phospho-PDGFRβ (Tyr751), anti-phospho-Src family (Tyr416), anti-phospho-FGFR (Tyr653/654), anti-phospho-EGFR (Tyr1068)

      • Loading control: anti-β-actin or anti-GAPDH

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase CDK1_CyclinB CDK1/Cyclin B Complex Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Wee1 Wee1 Wee1->CDK1_CyclinB phosphorylates (Tyr15) inhibits Myt1 Myt1 Myt1->CDK1_CyclinB phosphorylates (Thr14/Tyr15) inhibits This compound This compound This compound->Wee1 inhibits This compound->Myt1 inhibits

Caption: Intended signaling pathway of this compound.

Troubleshooting_Workflow cluster_off_target Off-Target Investigation start Unexpected Phenotype Observed q1 Is p-Cdc2 (Tyr15) inhibited at the effective concentration? start->q1 on_target Phenotype is likely on-target. Consider cell-type specific responses. q1->on_target Yes off_target_investigation Investigate Off-Target Effects q1->off_target_investigation No / Partially kinome_scan Perform Kinome Profiling off_target_investigation->kinome_scan orthogonal_inhibitor Use Structurally Different Wee1 Inhibitor (e.g., AZD1775) off_target_investigation->orthogonal_inhibitor siRNA Use Wee1 siRNA/shRNA off_target_investigation->siRNA pathway_analysis Analyze Phosphorylation of Known Off-Target Substrates off_target_investigation->pathway_analysis conclusion Determine if phenotype is due to off-target inhibition. kinome_scan->conclusion orthogonal_inhibitor->conclusion siRNA->conclusion pathway_analysis->conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

Mitigation_Strategy start Goal: Mitigate Off-Target Effects dose_response 1. Dose-Response Curve: Use lowest effective concentration. start->dose_response orthogonal_validation 2. Orthogonal Validation: - Use selective Wee1 inhibitor (AZD1775) - Use Wee1 siRNA/shRNA dose_response->orthogonal_validation control_experiments 3. Control Experiments: - Use inhibitors for suspected off-targets - Use knockout/knockdown cell lines for off-targets orthogonal_validation->control_experiments

Caption: Strategy for mitigating off-target effects.

References

Technical Support Center: Optimizing PD0166285 Treatment for Maximal G2/M Arrest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Wee1 inhibitor, PD0166285. Our goal is to help you optimize your experimental conditions to achieve maximum G2/M cell cycle arrest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of Wee1 kinase.[1] Wee1 is a critical regulator of the G2/M checkpoint, preventing cells from entering mitosis prematurely by inhibitory phosphorylation of cyclin-dependent kinase 1 (Cdk1, also known as Cdc2).[2][3][4] By inhibiting Wee1, this compound prevents the phosphorylation of Cdk1, leading to its activation and forcing cells to enter mitosis, thereby abrogating the G2/M checkpoint.[2][3][4][5] This can be particularly effective in cancer cells that often have a defective G1 checkpoint and are heavily reliant on the G2/M checkpoint for DNA repair before mitotic entry.[6][7]

Q2: What is a typical starting concentration and treatment duration for inducing G2/M arrest with this compound?

A2: Based on published studies, a common starting concentration for this compound is 0.5 μM.[2][3][4] The treatment duration can vary significantly depending on the cell line and experimental goals, with effective time points reported from as short as 4 hours up to 48 hours.[2][3][6] It is crucial to perform a time-course experiment to determine the optimal duration for achieving maximum G2/M arrest in your specific cell line.

Q3: Should I expect to see G2/M arrest in all cell lines treated with this compound?

A3: Not necessarily. The cellular response to this compound can be cell-line dependent. While it is known to abrogate the G2/M checkpoint, some studies have reported that treatment can lead to arrest in the G1 phase of the cell cycle.[2][4][5] The specific outcome can be influenced by the genetic background of the cells, such as their p53 status.[7] Therefore, it is essential to characterize the cell cycle profile of your specific cell line in response to this compound treatment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant increase in G2/M population observed. 1. Suboptimal treatment duration: The time point chosen may be too early or too late to observe the peak G2/M arrest. 2. Incorrect drug concentration: The concentration of this compound may be too low to effectively inhibit Wee1 or too high, causing toxicity and cell death. 3. Cell line resistance: The cell line may be resistant to Wee1 inhibition or have alternative pathways to regulate G2/M transition. 4. Inactive compound: The this compound compound may have degraded.1. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration. 2. Perform a dose-response experiment with a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0 μM) to determine the optimal concentration. 3. Consider using a different cell line or investigating the status of key cell cycle regulators (e.g., p53) in your current cell line. 4. Ensure proper storage of the compound as recommended by the manufacturer and consider purchasing a new batch.
High levels of apoptosis or cell death observed. 1. Prolonged treatment duration: Extended exposure to this compound can lead to mitotic catastrophe and subsequent apoptosis.[6] 2. High drug concentration: Excessive concentrations can be toxic to the cells.1. Reduce the treatment duration. The peak of G2/M arrest often occurs before the onset of significant apoptosis. 2. Lower the concentration of this compound used in the experiment.
Cells appear to be arrested in G1 phase instead of G2/M. 1. Cell-line specific response: Some cell lines respond to this compound by arresting in G1.[2][4][5] 2. Experimental artifact: The observed G1 peak could be due to cells that have undergone aberrant mitosis and entered a G1-like state.1. This may be the inherent response of your chosen cell line. Confirm this by analyzing markers of G1 arrest (e.g., Cyclin D1 levels). 2. Carefully analyze your flow cytometry data for signs of aneuploidy or a sub-G1 peak, which could indicate apoptosis following mitotic exit.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cell cycle and drug response. 2. Inconsistent drug preparation: Improper dissolution or storage of this compound can lead to variations in its effective concentration.1. Maintain consistent cell culture practices, including seeding density and passage number. Ensure cells are in the logarithmic growth phase at the start of the experiment. 2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in B16 Mouse Melanoma Cells

Treatment Duration (hours)% of Cells in G0/G1% of Cells in S Phase% of Cells in G2/M
067%16%17%
486%12%2%
2481%15%4%
Data extracted from a study where B16 cells were treated with 0.5 μM this compound.[2]

Table 2: Effect of this compound on Cell Cycle Distribution in Lung Squamous Carcinoma Cells (NCI-H226 & NCI-H520)

This compound Concentration (nM)Cell Line% Change in G2/M Population
200NCI-H226Decrease
400NCI-H226Significant Decrease
800NCI-H226Significant Decrease
200NCI-H520Decrease
400NCI-H520Significant Decrease
800NCI-H520Significant Decrease
Summary of findings from a study where cells were treated for 48 hours. The study reported a significant decrease in the proportion of cells in the G2/M phase with increasing concentrations of this compound.[6]

Experimental Protocols

Protocol 1: Optimizing this compound Treatment Duration by Flow Cytometry

This protocol describes how to perform a time-course experiment to determine the optimal treatment duration of this compound for inducing G2/M arrest.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed your cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.

  • Drug Treatment: After allowing the cells to adhere overnight, treat them with the desired concentration of this compound (e.g., 0.5 μM). Include a vehicle control (e.g., DMSO).

  • Time-Course Harvest: Harvest the cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) post-treatment.

  • Cell Fixation:

    • Aspirate the media and wash the cells with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 μL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.[8][9][10][11]

Protocol 2: Western Blot Analysis of G2/M Regulatory Proteins

This protocol is for analyzing the expression and phosphorylation status of key G2/M regulatory proteins to confirm the mechanism of this compound-induced G2/M arrest.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Cdk1 (Tyr15), anti-Cdk1, anti-Cyclin B1, anti-Wee1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Following treatment with this compound for the optimized duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A decrease in phospho-Cdk1 (Tyr15) levels would confirm the inhibitory effect of this compound on Wee1.

Visualizations

G2M_Checkpoint_Control cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cdk1_CyclinB Cdk1-Cyclin B (Inactive) Cdk1_CyclinB_Active Cdk1-Cyclin B (Active) Cdk1_CyclinB->Cdk1_CyclinB_Active Dephosphorylation Mitosis Mitotic Entry Cdk1_CyclinB_Active->Mitosis Cdk1_CyclinB_Active->Mitosis Wee1 Wee1 Kinase Wee1->Cdk1_CyclinB Phosphorylates (Tyr15) (Inhibits) Cdc25 Cdc25 Phosphatase Cdc25->Cdk1_CyclinB_Active Activates This compound This compound This compound->Wee1 Inhibits Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (e.g., 0.5 µM) and Vehicle start->treatment harvest Harvest Cells at Multiple Time Points (e.g., 0, 4, 8, 12, 24, 48h) treatment->harvest fix_stain Fix with Ethanol and Stain with Propidium Iodide harvest->fix_stain flow Analyze by Flow Cytometry fix_stain->flow analysis Determine Time Point with Maximum G2/M Population flow->analysis confirmation Confirm Mechanism by Western Blot (p-Cdk1, Cyclin B1) analysis->confirmation end End: Optimized Protocol confirmation->end

References

Technical Support Center: Managing PD0166285 Resistance in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the dual Wee1/PKMYT1 inhibitor, PD0166285, in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the Wee1 and PKMYT1 kinases with IC50 values of 24 nM and 72 nM, respectively.[1][2][3] These kinases are critical negative regulators of the G2/M cell cycle checkpoint. By inhibiting Wee1 and PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1 (Cdc2) at Tyrosine 15 and Threonine 14.[4] This leads to premature entry into mitosis, even in the presence of DNA damage, a process that can result in mitotic catastrophe and subsequent cancer cell death.[1][4] This G2 checkpoint abrogation is particularly effective in sensitizing cancer cells to DNA-damaging agents like radiation.

Q2: My cells are becoming less responsive to this compound over time. What is the likely cause?

A2: The most commonly reported mechanism of acquired resistance to Wee1 inhibitors, including those that also target PKMYT1 like this compound, is the upregulation of PKMYT1. PKMYT1 can functionally compensate for the inhibition of Wee1, as both kinases phosphorylate and inactivate CDK1. Increased levels of PKMYT1 can restore the G2/M checkpoint control, allowing cells to arrest and repair DNA damage, thus overcoming the effects of the inhibitor.

Q3: Are there other potential mechanisms of resistance to this compound?

A3: Yes, other mechanisms of resistance to Wee1 inhibitors have been described and may be relevant for this compound. These include:

  • Upregulation of c-MYC and HDAC activity: In some leukemia cell lines, acquired resistance to the Wee1 inhibitor AZD1775 was associated with increased histone deacetylase (HDAC) activity and c-MYC expression.

  • Changes in the TGF-β signaling pathway: Increased transforming growth factor-beta (TGF-β) signaling has been observed in some resistant cell clones, which can slow cell cycle progression and reduce the accumulation of replication-associated DNA damage.

  • Alterations in other cell cycle regulators: Changes in the expression or activity of other proteins involved in cell cycle control and DNA damage response could also contribute to resistance.

Q4: How can I confirm that my cells have developed resistance to this compound?

A4: Resistance can be confirmed by performing a dose-response cell viability assay (e.g., MTT or CCK-8) to compare the IC50 value of this compound in your long-term cultured cells versus the parental, sensitive cell line. A significant increase in the IC50 value (typically >5-10 fold) indicates the development of resistance.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible IC50 values in cell viability assays.
Possible Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a single-cell suspension and count cells accurately before plating.
Drug Dilution Errors Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line (typically ≤ 0.1%).
Incubation Time Use a consistent incubation time for all experiments.
Assay Reagent Issues Ensure that the viability assay reagent (e.g., MTT, CCK-8) is within its expiration date and has been stored correctly.
Problem: Difficulty in generating a this compound-resistant cell line.
Possible Cause Troubleshooting Steps
Initial Drug Concentration Too High Start with a concentration of this compound at or slightly below the IC50 of the parental cell line. This allows for the survival of a small population of cells that can adapt.
Dose Escalation Too Rapid Increase the concentration of this compound gradually. Allow the cells to recover and resume a stable growth rate before increasing the dose. A 1.5 to 2-fold increase at each step is a common starting point.
Cell Line Instability Some cell lines may be genetically unstable and may not be suitable for generating resistant lines. Ensure your parental cell line is healthy and has a consistent doubling time.
Contamination Maintain strict aseptic technique to prevent microbial contamination, which can affect cell growth and drug response.

Data Presentation

Table 1: Illustrative Example of this compound IC50 Values in a Sensitive vs. Resistant Cell Line Pair

Note: The following data is a hypothetical example to guide the presentation of experimental results, as specific data for a this compound-resistant cell line pair was not available in the searched literature. Researchers should replace this with their own experimental data.

Cell LineThis compound IC50 (nM)Fold Resistance
Parental OVCAR-3150-
This compound-Resistant OVCAR-3225015

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes the generation of a drug-resistant cell line using a continuous, dose-escalation method.

Workflow for Generating a Resistant Cell Line

G start Start with parental cell line determine_ic50 Determine initial IC50 of this compound start->determine_ic50 culture_ic50 Culture cells in medium with this compound at IC50 determine_ic50->culture_ic50 monitor_growth Monitor for recovery and stable proliferation culture_ic50->monitor_growth monitor_growth->culture_ic50 No recovery, reduce concentration dose_escalation Gradually increase this compound concentration (1.5-2x) monitor_growth->dose_escalation repeat Repeat dose escalation over several months dose_escalation->repeat Cells adapt characterize Characterize the resistant cell line repeat->characterize Resistance established cryopreserve Cryopreserve resistant cells at different passages characterize->cryopreserve

Caption: Workflow for generating a this compound-resistant cell line.

Methodology:

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Culture the parental cells in their standard growth medium containing this compound at the determined IC50 concentration.

  • Monitor and Subculture: Initially, a significant portion of cells will die. Monitor the surviving cells for recovery and proliferation. Once the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).

  • Repeat Dose Escalation: Continue this process of stepwise dose escalation over several months. It is advisable to cryopreserve cell stocks at each successful concentration increase.

  • Establishment of Resistance: The process can be continued until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.

  • Characterization: Once a resistant line is established, perform a full dose-response assay to quantify the new, higher IC50 and calculate the fold resistance.

Protocol 2: Experimental Validation of PKMYT1-Mediated Resistance

This protocol describes how to use siRNA-mediated knockdown to investigate the role of PKMYT1 in this compound resistance.

Workflow for Validating PKMYT1-Mediated Resistance

G start Culture parental and this compound-resistant cells transfect Transfect both cell lines with non-targeting control siRNA and PKMYT1 siRNA start->transfect incubate Incubate for 48-72 hours to allow for protein knockdown transfect->incubate verify_knockdown Verify PKMYT1 knockdown by Western blot incubate->verify_knockdown treat Treat transfected cells with a dose range of this compound incubate->treat viability_assay Perform cell viability assay (MTT or CCK-8) treat->viability_assay analyze Analyze data to determine if PKMYT1 knockdown restores sensitivity viability_assay->analyze

Caption: Workflow for validating PKMYT1's role in resistance.

Methodology:

  • Cell Seeding: Seed both the parental and the this compound-resistant cell lines in parallel.

  • siRNA Transfection: Transfect the cells with a non-targeting control siRNA and an siRNA specifically targeting PKMYT1.

  • Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of PKMYT1 protein.

  • Verification of Knockdown: Harvest a subset of the cells to verify the knockdown of PKMYT1 expression by Western blotting.

  • This compound Treatment: Treat the remaining transfected cells with a range of concentrations of this compound.

  • Cell Viability Assay: After the desired treatment duration, perform a cell viability assay (e.g., MTT or CCK-8).

  • Data Analysis: Compare the IC50 values of this compound in the resistant cells transfected with control siRNA versus those transfected with PKMYT1 siRNA. A significant decrease in the IC50 value upon PKMYT1 knockdown would confirm its role in mediating resistance.

Signaling Pathways

This compound Signaling Pathway and Resistance Mechanism

G cluster_0 G2 Phase cluster_1 Resistance Mechanism This compound This compound Wee1 Wee1 This compound->Wee1 inhibits PKMYT1 PKMYT1 This compound->PKMYT1 inhibits CDK1_CyclinB CDK1/Cyclin B Wee1->CDK1_CyclinB inhibits (pY15) PKMYT1->CDK1_CyclinB inhibits (pT14/pY15) Mitosis Mitosis CDK1_CyclinB->Mitosis promotes PKMYT1_up PKMYT1 Upregulation CDK1_CyclinB_res CDK1/Cyclin B PKMYT1_up->CDK1_CyclinB_res compensatory inhibition G2_Arrest G2 Arrest & DNA Repair CDK1_CyclinB_res->G2_Arrest promotes

Caption: this compound inhibits Wee1/PKMYT1, leading to mitotic entry. Upregulation of PKMYT1 is a key resistance mechanism.

References

how to minimize PD0166285 cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PD0166285. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize cytotoxicity in non-cancerous cell lines while maximizing on-target effects.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Question: I am observing high cytotoxicity in my non-cancerous control cell line. How can I reduce this?

Answer:

High cytotoxicity in non-cancerous cells is a known challenge due to the multi-kinase inhibitory profile of this compound. Here are several strategies to mitigate this issue:

  • Optimize Concentration: The most critical factor is the concentration. A concentration of 0.5 µM is often cited to abrogate the G2 checkpoint in cancer cells, but this may be too high for non-cancerous lines.[1][2][3]

    • Action: Perform a dose-response curve starting from a low nanomolar range up to the commonly cited 0.5 µM. Determine the minimal concentration required to achieve the desired on-target effect (e.g., inhibition of Cdc2 phosphorylation) in your cancer cell line of interest and use this, or a slightly lower concentration, for your non-cancerous controls.

  • Reduce Exposure Time: Continuous exposure can lead to cumulative off-target effects and toxicity.

    • Action: Limit the incubation time to the minimum necessary to observe the desired biological effect. For G2 checkpoint abrogation, exposure times of 4-6 hours have been shown to be effective.[1][3]

  • Assess Cell Line Dependency: The cytotoxic effects of this compound can be more pronounced in cells with a deficient G1 checkpoint (e.g., p53 mutant cells), which rely heavily on the G2/M checkpoint for DNA damage repair.[4][5]

    • Action: Be aware of the p53 status of your non-cancerous cell line. Cells with wild-type p53 may be inherently more resistant and might tolerate higher concentrations or longer exposure times.

  • Consider a More Selective Inhibitor: this compound is a non-selective inhibitor.[6][7] If off-target effects remain problematic, using an alternative with a better selectivity profile may be necessary.

    • Action: Evaluate a more selective Wee1 inhibitor, such as AZD1775 (Adavosertib). AZD1775 does not inhibit the related kinase PKMYT1, which may contribute to a cleaner pharmacological profile.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of the Wee1 kinase.[2] Wee1 is a key regulator of the G2/M cell cycle checkpoint. It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing cells with damaged DNA from prematurely entering mitosis.[1][3][6] By inhibiting Wee1, this compound allows CDK1 to remain active, forcing cells to bypass the G2 checkpoint and enter mitosis, which can lead to cell death (mitotic catastrophe) if DNA damage is present.[9]

Q2: Why is this compound cytotoxic to non-cancerous cells?

The cytotoxicity of this compound in normal cells stems primarily from its lack of specificity. In addition to Wee1, it inhibits a range of other kinases, some at similar concentrations. This "off-target" inhibition can disrupt essential cellular processes, leading to toxicity.[6][7]

Q3: What are the known off-targets of this compound?

This compound has been shown to inhibit several other kinases, including:

  • PKMYT1 (Myt1): A kinase with a redundant role to Wee1 in phosphorylating CDK1.[4][9]

  • CHK1: Another critical checkpoint kinase.[2][4]

  • Various Tyrosine Kinases: Including c-Src, EGFR, FGFR1, and PDGFR.[6][7]

Q4: Can I use a "protectant" to shield my non-cancerous cells?

A strategy known as "cyclotherapy" involves using agents that induce a temporary and reversible cell cycle arrest in normal cells, making them less sensitive to cell-cycle-dependent drugs.[10][11] For instance, a CDK4/6 inhibitor (like Palbociclib) could be used to arrest non-cancerous cells in the G1 phase.[12] While this approach has not been specifically validated for this compound, it is a plausible experimental strategy to increase the therapeutic window between cancer and non-cancer cells.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

This table summarizes the reported IC50 values for this compound against its primary targets and key off-targets, illustrating its non-selective nature.

Target KinaseIC50 ValueReference
Wee124 nM[2][4]
PKMYT1 (Myt1)72 nM[2][4]
Chk13,433 nM (3.4 µM)[2][4]
c-SrcNot specified[6][7]
EGFRNot specified[6][7]
FGFR1Not specified[6][7]
PDGFRNot specified[6][7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound across a range of concentrations.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no cells" blank control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot the results to determine the IC50 value.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Methodology:

  • Cell Harvesting: Harvest cells by trypsinization, collecting both adherent and floating cells to include the entire population.

  • Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G2M_Checkpoint_Pathway cluster_pathway Normal G2/M Checkpoint Control DNA_Damage DNA Damage Wee1_PKMYT1 Wee1 / PKMYT1 (Kinases) DNA_Damage->Wee1_PKMYT1 CDK1_CyclinB CDK1-Cyclin B (Inactive) Wee1_PKMYT1->CDK1_CyclinB Phosphorylates (Inhibits) CDK1_CyclinB_Active CDK1-Cyclin B (Active) G2_Arrest G2 Arrest (Repair Time) CDK1_CyclinB->G2_Arrest Mitosis Mitosis CDK1_CyclinB_Active->Mitosis This compound This compound This compound->Wee1_PKMYT1 Inhibits

Caption: Mechanism of this compound at the G2/M checkpoint.

Experimental_Workflow start Start: High cytotoxicity observed in non-cancerous control cells dose_response 1. Perform Dose-Response Assay (e.g., MTT) on both cancerous and non-cancerous cell lines start->dose_response determine_ic50 2. Determine IC50 for cytotoxicity and minimal effective concentration (MEC) for on-target effect dose_response->determine_ic50 decision Is MEC << IC50 in non-cancerous cells? determine_ic50->decision optimize_time 3. Reduce Exposure Time (e.g., 4-6 hours) and re-evaluate cytotoxicity decision->optimize_time No end_success Optimized conditions found: Proceed with experiment decision->end_success Yes re_eval Re-evaluate cytotoxicity and on-target effect optimize_time->re_eval decision2 Is cytotoxicity still too high? re_eval->decision2 use_selective 4. Consider a more selective Wee1 inhibitor (e.g., AZD1775) decision2->use_selective Yes decision2->end_success No end_fail Alternative strategy needed use_selective->end_fail

Caption: Workflow for optimizing this compound experimental conditions.

Mitigation_Strategy main This compound Treatment outcome_on On-Target Effect (G2/M Abrogation) main->outcome_on outcome_off Off-Target Cytotoxicity main->outcome_off decrease_node Decrease These Factors to Minimize Cytotoxicity conc Concentration conc->main time Exposure Time time->main increase_node Increase This Factor to Minimize Cytotoxicity selectivity Inhibitor Selectivity (Consider Alternatives) selectivity->main  Choose inhibitor

Caption: Key relationships in mitigating this compound cytotoxicity.

References

Technical Support Center: Optimizing PD0166285 and Radiation Co-treatment Schedules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WEE1 and PKMYT1 inhibitor, PD0166285, in combination with radiation therapy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and radiation co-treatment.

1. Inconsistent Results in Clonogenic Survival Assays

Problem Possible Cause Recommended Solution
High variability in colony formation between replicates. - Uneven cell seeding. - Inconsistent drug concentration or radiation dose delivery. - Cell clumping.- Ensure a single-cell suspension before seeding by gentle pipetting. - Calibrate and verify the output of the irradiator. - Prepare fresh drug dilutions for each experiment.
No clear dose-dependent decrease in survival with radiation. - Radioresistant cell line. - Suboptimal concentration of this compound. - Incorrect timing of this compound administration.- Confirm the radiosensitivity of your cell line from literature or preliminary experiments. - Perform a dose-response curve for this compound alone to determine the optimal non-toxic concentration for radiosensitization. - Administer this compound a few hours (e.g., 3 hours) before irradiation to allow for cellular uptake and target engagement.[1]
Unexpectedly high cell death in control groups (this compound alone). - this compound concentration is too high and causing cytotoxicity. - Solvent (e.g., DMSO) toxicity.- Determine the IC50 of this compound for your cell line and use a concentration well below this for sensitization studies.[1][2] - Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level.

2. Cell Cycle Analysis Issues

Problem Possible Cause Recommended Solution
No abrogation of G2/M arrest observed after co-treatment. - Insufficient this compound concentration. - Timing of sample collection is not optimal. - p53 wild-type cells may have a functional G1 checkpoint, relying less on the G2/M checkpoint.[3]- Titrate the concentration of this compound. - Perform a time-course experiment to determine the optimal time point for observing G2/M abrogation (e.g., 24 hours post-irradiation).[1] - Verify the p53 status of your cell line. The radiosensitizing effect of WEE1 inhibitors is often more pronounced in p53-deficient cells.[3]
Broad or overlapping peaks in the cell cycle histogram. - Cell clumps. - Inconsistent staining.- Filter cell suspension before analysis. - Ensure proper fixation and permeabilization. - Use a sufficient concentration of DNA staining dye (e.g., Propidium Iodide).

3. Immunofluorescence Staining Problems (γH2AX and 53BP1)

Problem Possible Cause Recommended Solution
High background or non-specific staining. - Inadequate blocking. - Primary or secondary antibody concentration is too high.- Increase blocking time or try a different blocking agent. - Titrate antibody concentrations to find the optimal signal-to-noise ratio.
Weak or no signal for γH2AX or 53BP1 foci. - Suboptimal fixation and permeabilization. - Insufficient radiation dose to induce detectable DNA damage. - Timing of fixation is not optimal for peak foci formation.- Optimize fixation and permeabilization protocols for your cell type. - Use a positive control (e.g., higher radiation dose) to ensure the staining procedure is working. - Perform a time-course experiment to capture the peak of foci formation (e.g., 3, 12, 24 hours post-irradiation).[1]

4. In Vivo Experiment Challenges

Problem Possible Cause Recommended Solution
No significant tumor growth delay with combination therapy. - Suboptimal dosing or scheduling of this compound and radiation. - Poor bioavailability of this compound. - Tumor model is resistant to this treatment combination.- Optimize the dose and schedule based on in vitro data and literature. A common schedule is to administer this compound a few hours before each radiation fraction.[1] - Verify the formulation and administration route of this compound for optimal in vivo delivery.[1][2] - Consider using a different tumor model or cell line with known sensitivity.
Toxicity in animal models. - High dose of this compound or radiation. - Combined toxicity of the two treatments.- Perform dose-escalation studies for both this compound and radiation to determine the maximum tolerated dose (MTD) for the combination. - Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a radiosensitizer?

A1: this compound is a dual inhibitor of the WEE1 and PKMYT1 kinases.[1][2] These kinases are key regulators of the G2/M cell cycle checkpoint. They act by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), which prevents cells from entering mitosis. By inhibiting WEE1 and PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1. This leads to the abrogation of the G2/M checkpoint, forcing cells with radiation-induced DNA damage to prematurely enter mitosis. This process, known as mitotic catastrophe, results in enhanced cell death.[1][4]

Q2: In which cancer types is the combination of this compound and radiation expected to be most effective?

A2: The combination is expected to be most effective in cancers with a deficient G1 checkpoint, often due to mutations in the TP53 gene.[3] These cancer cells are highly reliant on the G2/M checkpoint to repair DNA damage before cell division. By abrogating this checkpoint with this compound, the cells are left with no mechanism to halt the cell cycle and repair radiation-induced DNA damage, leading to increased cell killing. Many esophageal squamous cell carcinomas, for example, have TP53 mutations.[1]

Q3: How do I determine the optimal concentration of this compound to use in my experiments?

A3: The optimal concentration of this compound for radiosensitization is cell line-dependent. It is crucial to use a concentration that is minimally cytotoxic on its own but effectively inhibits WEE1 and PKMYT1. A good starting point is to determine the IC50 of this compound in your cell line using a cell viability assay (e.g., MTT or CCK-8). For radiosensitization studies, a concentration significantly lower than the IC50 is typically used. For example, IC50 values for this compound in esophageal squamous cell carcinoma cells have been reported to range from 234 to 694 nM.[1]

Q4: What is the optimal timing for administering this compound relative to radiation?

A4: this compound should be administered before irradiation to allow for drug uptake and target inhibition. A common schedule in vitro is to add this compound to the cell culture medium 3 hours before irradiation.[1] For in vivo studies, this compound is typically injected intraperitoneally a few hours before each radiation dose.[1] The exact timing may need to be optimized for your specific experimental system.

Q5: What is a Sensitizer Enhancement Ratio (SER) and how is it calculated?

A5: The Sensitizer Enhancement Ratio (SER) is a measure of the extent to which a radiosensitizing agent enhances the effect of radiation. It is calculated from clonogenic survival curves. A common method is to determine the radiation dose required to achieve a certain level of cell survival (e.g., 50%) with and without the sensitizer. The SER is then the ratio of these two doses. An SER greater than 1 indicates a radiosensitizing effect.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeThis compound IC50 (nM)Sensitizer Enhancement Ratio (SER)Reference
KYSE150Esophageal Squamous Cell Carcinoma234 - 694>1[1]
TE1Esophageal Squamous Cell Carcinoma234 - 694>1[1]
B16Mouse MelanomaN/A1.23[5]

N/A: Not available in the cited source.

Experimental Protocols

1. Clonogenic Survival Assay

This protocol is a standard method to assess the reproductive integrity of cells after treatment with this compound and radiation.

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line.

    • Count the cells and seed a known number into 6-well plates. The number of cells seeded will depend on the expected survival rate for each treatment condition.

  • Treatment:

    • Allow cells to attach for at least 6 hours.

    • Add this compound at the desired concentration 3 hours prior to irradiation.[1]

    • Irradiate the plates with a range of radiation doses.

  • Incubation:

    • After irradiation, replace the medium with fresh medium.

    • Incubate the plates for 10-14 days, or until colonies are visible.

  • Staining and Counting:

    • Aspirate the medium and wash the plates with PBS.

    • Fix the colonies with a solution such as 4% paraformaldehyde.

    • Stain the colonies with a 0.5% crystal violet solution.

    • Count the number of colonies (typically defined as having >50 cells).

  • Analysis:

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

    • Plot the surviving fraction against the radiation dose to generate survival curves.

2. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the assessment of cell cycle distribution and the effect of this compound on radiation-induced G2/M arrest.

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with this compound and/or radiation as per the experimental design.

  • Cell Harvesting and Fixation:

    • At the desired time point (e.g., 24 hours post-irradiation), harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at 4°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

Signaling Pathway and Experimental Workflow Diagrams

G2_M_Checkpoint_Inhibition cluster_0 Radiation-Induced DNA Damage cluster_1 G2/M Checkpoint Activation cluster_2 This compound Action cluster_3 Cellular Outcome Radiation Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage induces ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 activate WEE1_PKMYT1 WEE1/PKMYT1 Kinases CHK1_CHK2->WEE1_PKMYT1 activate CDK1 CDK1/Cyclin B1 Complex WEE1_PKMYT1->CDK1 inhibit (phosphorylate) G2_Arrest G2/M Arrest CDK1->G2_Arrest progression to mitosis blocked Mitosis Premature Mitosis CDK1->Mitosis promotes entry This compound This compound This compound->WEE1_PKMYT1 inhibits Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe leads to

Caption: this compound inhibits WEE1/PKMYT1, abrogating G2/M arrest and inducing mitotic catastrophe.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_assays Assays cluster_in_vivo In Vivo Experiments Cell_Culture 1. Cell Culture PD_Treatment 2. This compound Treatment Cell_Culture->PD_Treatment Irradiation 3. Irradiation PD_Treatment->Irradiation Clonogenic_Assay Clonogenic Survival Irradiation->Clonogenic_Assay Cell_Cycle_Analysis Cell Cycle Analysis Irradiation->Cell_Cycle_Analysis IF_Staining Immunofluorescence (γH2AX) Irradiation->IF_Staining Tumor_Implantation 1. Tumor Implantation Treatment_Schedule 2. This compound & Radiation Tumor_Implantation->Treatment_Schedule Tumor_Measurement 3. Tumor Volume Measurement Treatment_Schedule->Tumor_Measurement IHC 4. Immunohistochemistry Tumor_Measurement->IHC

Caption: Workflow for in vitro and in vivo studies of this compound and radiation co-treatment.

References

why is my PD0166285 not inducing cell cycle arrest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Wee1 kinase inhibitor, PD0166285.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent inhibitor of Wee1 kinase with an IC50 of 24 nM.[1][2] It also inhibits Myt1 kinase at an IC50 of 72 nM and Chk1 at a much higher concentration (3.43 µM).[2] Wee1 and Myt1 are key negative regulators of the cell cycle, specifically at the G2/M transition. They phosphorylate and inactivate Cyclin-Dependent Kinase 1 (Cdk1, also known as Cdc2), preventing entry into mitosis.[1] By inhibiting Wee1, this compound prevents the inhibitory phosphorylation of Cdk1, leading to premature mitotic entry and, in cancer cells with a defective G1 checkpoint, mitotic catastrophe and cell death.[1][3] Some studies have also reported that this compound can induce a G1 cell cycle arrest in certain cell lines, such as B16 mouse melanoma cells.[4][5]

Q2: What is the expected outcome of this compound treatment on the cell cycle?

The primary expected outcome is the abrogation of the G2/M checkpoint, forcing cells to enter mitosis prematurely.[4] This can be observed as a decrease in the G2/M population and an increase in the mitotic population, which may eventually lead to apoptosis. In some cell lines, however, treatment with this compound has been shown to induce arrest in the G1 phase of the cell cycle.[5] The specific outcome can be cell-line dependent.

Q3: What are the recommended working concentrations and incubation times for this compound?

Effective concentrations of this compound are typically in the nanomolar to low micromolar range. A commonly used concentration to abrogate the G2 checkpoint is 0.5 µM.[4][5] Incubation times can vary depending on the cell line and the specific experimental endpoint, but effects on the cell cycle are often observed within 4 to 24 hours of treatment.[6]

Troubleshooting Guide: Why is my this compound not inducing cell cycle arrest?

This guide addresses common issues that may prevent the observation of cell cycle arrest upon treatment with this compound.

Issue 1: Suboptimal Compound Handling and Storage

Possible Cause: The compound may have degraded due to improper storage or handling, or it may not be fully dissolved.

Troubleshooting Steps:

  • Verify Storage Conditions: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] Avoid repeated freeze-thaw cycles.

  • Ensure Proper Solubilization: this compound is soluble in DMSO.[1][2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO. For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

  • Check for Precipitation: When diluting the DMSO stock in aqueous media, ensure the compound does not precipitate. Visually inspect the media for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a different formulation approach if available.

Issue 2: Inappropriate Experimental Conditions

Possible Cause: The concentration of this compound, the incubation time, or the cell density may not be optimal for your specific cell line.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Experiment:

    • Dose-Response: Treat your cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat your cells with a fixed concentration of this compound (e.g., 0.5 µM) and analyze the cell cycle at different time points (e.g., 4, 8, 12, 24, and 48 hours).

  • Optimize Cell Density: Ensure that cells are in the exponential growth phase at the time of treatment. Overly confluent or sparse cultures can exhibit altered cell cycle profiles.

Issue 3: Cell Line-Specific Resistance or Different Response

Possible Cause: Your cell line may be resistant to Wee1 inhibition or may respond differently than expected (e.g., G1 arrest instead of G2/M abrogation).

Troubleshooting Steps:

  • Assess the Status of Key Proteins:

    • p53 Status: Cell lines with wild-type p53 may be more prone to G1 arrest, while p53-deficient cells are often more reliant on the G2/M checkpoint and thus more sensitive to Wee1 inhibition.[3]

    • Expression of Wee1 and Related Kinases: Confirm that your cell line expresses Wee1. Overexpression of other kinases with redundant functions, such as PKMYT1, could potentially confer resistance.[2]

  • Validate Target Engagement: Perform a western blot to assess the phosphorylation status of Cdk1 (Cdc2) at Tyr15. Successful inhibition of Wee1 by this compound should lead to a decrease in p-Cdk1 (Tyr15).

  • Consider Off-Target Effects: At higher concentrations, this compound can inhibit other kinases like Chk1, which could lead to a more complex cellular response.[2]

Issue 4: Problems with the Cell Cycle Analysis Assay

Possible Cause: The lack of an observed effect could be due to issues with the experimental procedure for cell cycle analysis.

Troubleshooting Steps:

  • Review Your Staining Protocol: Ensure proper cell fixation (e.g., with cold 70% ethanol), permeabilization, and RNase treatment to allow for accurate DNA staining with propidium iodide (PI).[4][6]

  • Optimize Flow Cytometer Settings: Properly set the voltage and compensation on the flow cytometer to accurately resolve the G1, S, and G2/M populations. Use control (untreated) cells to establish the baseline cell cycle distribution.

  • Include Positive Controls: Use a known cell cycle-arresting agent (e.g., nocodazole for G2/M arrest or mimosine for G1 arrest) as a positive control to ensure that your cell line and experimental setup are capable of showing a cell cycle block.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
  • Cell Preparation:

    • Seed cells in a 6-well plate and allow them to adhere and enter the exponential growth phase.

    • Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control (e.g., DMSO).

    • Harvest cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.

    • Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the appropriate channel (e.g., FL2 or PE).

    • Use software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

Western Blot for Phospho-Cdk1 (Tyr15)
  • Cell Lysis:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Cdk1 (Tyr15) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Cdk1 and a loading control like β-actin or GAPDH.

Data Presentation

ParameterThis compoundReference
Target Wee1, Myt1, Chk1[2]
IC50 24 nM (Wee1), 72 nM (Myt1), 3.43 µM (Chk1)[2]
Typical Working Concentration 0.1 - 1 µM (0.5 µM commonly used)[6]
Typical Incubation Time 4 - 24 hours[6]
Solvent DMSO[1][2]
Storage (Powder) -20°C[1]
Storage (DMSO Stock) -80°C[1]

Visualizations

PD0166285_Signaling_Pathway cluster_G2_M G2/M Transition Cdk1_CyclinB Cdk1/Cyclin B (Inactive) Mitosis Mitosis Cdk1_CyclinB->Mitosis Activation Wee1 Wee1/Myt1 Wee1->Cdk1_CyclinB p-Tyr15 PD01662 PD01662 -85 This compound -85->Wee1

Caption: Mechanism of this compound action at the G2/M checkpoint.

Troubleshooting_Workflow Start This compound does not induce cell cycle arrest Check_Compound Verify Compound Integrity: - Proper storage? - Correct solubilization? Start->Check_Compound Check_Experiment Review Experimental Design: - Dose-response? - Time-course? - Optimal cell density? Check_Compound->Check_Experiment [Compound OK] Conclusion Identify and resolve issue Check_Compound->Conclusion [Issue Found] Check_Cell_Line Investigate Cell Line: - p53 status? - Wee1 expression? - Known resistance? Check_Experiment->Check_Cell_Line [Experiment OK] Check_Experiment->Conclusion [Issue Found] Check_Assay Validate Assay Performance: - Staining protocol correct? - Flow cytometer setup? - Positive control used? Check_Cell_Line->Check_Assay [Cell Line OK] Check_Cell_Line->Conclusion [Issue Found] Target_Validation Confirm Target Engagement: - Western blot for p-Cdk1 (Tyr15) Check_Assay->Target_Validation [Assay OK] Check_Assay->Conclusion [Issue Found] Target_Validation->Conclusion

Caption: Troubleshooting workflow for unexpected this compound results.

References

Technical Support Center: Enhancing the Bioavailability of PD0166285 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of the Wee1 inhibitor, PD0166285, in animal studies.

FAQs: Understanding and Overcoming Bioavailability Challenges with this compound

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint. By inhibiting Wee1, this compound causes cancer cells with deficient p53 to prematurely enter mitosis, leading to mitotic catastrophe and cell death. It also shows inhibitory activity against Myt1 kinase.

Q2: What are the main challenges affecting the oral bioavailability of this compound?

The primary challenges to achieving high oral bioavailability with this compound are its poor aqueous solubility and its susceptibility to efflux pumps. Specifically, this compound is:

  • Poorly soluble in water: This limits its dissolution in the gastrointestinal tract, a critical step for absorption.

  • A substrate of P-glycoprotein (P-gp): P-gp is an efflux transporter protein found in the intestines and other tissues that actively pumps this compound out of cells and back into the intestinal lumen, reducing its net absorption into the bloodstream.

Q3: Are there any recommended formulations for in vivo administration of this compound?

Yes, based on information from commercial suppliers and common laboratory practices for poorly soluble compounds, several formulations can be considered:

  • For a clear solution (suitable for parenteral administration): A common vehicle consists of a mixture of solvents and surfactants. One suggested formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% saline

  • For an oral suspension: Carboxymethylcellulose sodium (CMC-Na) is often used to create a stable suspension for oral gavage.

Q4: How does P-glycoprotein (P-gp) efflux impact the efficacy of this compound, particularly for brain tumors?

P-gp is also present at the blood-brain barrier and actively limits the penetration of its substrates into the brain. Studies have shown that P-gp significantly restricts the brain accumulation of this compound. This is a critical consideration for in vivo studies targeting intracranial tumors.

Troubleshooting Guide: Improving this compound Bioavailability

This guide provides specific issues you might encounter during your experiments and offers potential solutions.

Problem Potential Cause Troubleshooting Steps
Low or inconsistent plasma concentrations after oral administration. Poor dissolution of this compound in the gastrointestinal tract.1. Optimize the formulation: Utilize a solubilization strategy. Consider micronization of the compound to increase surface area or use of amorphous solid dispersions. Formulations with surfactants and lipids, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can also improve solubility. 2. Use a co-solvent system: Formulate this compound in a mixture of pharmaceutically acceptable solvents like PEG400, propylene glycol, or DMSO, combined with a surfactant like Tween 80 or Cremophor EL.
P-glycoprotein (P-gp) mediated efflux in the intestine.1. Co-administer a P-gp inhibitor: Use a known P-gp inhibitor, such as verapamil or cyclosporine A, in your experimental protocol. Be mindful of potential off-target effects of the inhibitor itself. 2. Utilize excipients with P-gp inhibitory activity: Some formulation excipients, such as Tween 80, Cremophor EL, and certain lipids used in SEDDS, have been shown to inhibit P-gp function.
High variability in drug exposure between individual animals. Inconsistent dosing of a suspension.1. Ensure homogeneity of the suspension: Vigorously vortex the suspension before each gavage to ensure a uniform concentration. 2. Consider a solution formulation for oral dosing if feasible: While challenging due to solubility, a solution would provide more consistent dosing.
Food effects.1. Standardize the feeding schedule: Fast the animals overnight before dosing to minimize variability in gastric emptying and intestinal contents.
Limited efficacy in brain tumor models despite systemic exposure. Poor brain penetration due to P-gp efflux at the blood-brain barrier.1. Co-administration of a P-gp inhibitor that crosses the blood-brain barrier: This can increase the brain concentration of this compound. 2. Consider alternative routes of administration: For preclinical brain tumor studies, direct intracranial or intracerebroventricular administration may be necessary to bypass the blood-brain barrier.

Experimental Protocols

Protocol 1: Preparation of a Solubilized Formulation for Oral Gavage

This protocol describes the preparation of a solution-based formulation to enhance the oral absorption of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL). Use gentle warming or sonication if necessary to aid dissolution.

  • In a separate sterile tube, prepare the vehicle by mixing PEG400 and Tween 80 in a 4:1 ratio (e.g., 400 µL PEG400 and 100 µL Tween 80).

  • Add the this compound stock solution to the vehicle and vortex thoroughly.

  • Add sterile saline to the mixture to achieve the final desired concentration and vehicle composition (e.g., a final vehicle of 10% DMSO, 36% PEG400, 9% Tween 80, and 45% saline).

  • Ensure the final solution is clear and free of precipitates before administration.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

This protocol outlines a typical experimental workflow to determine the pharmacokinetic parameters of an optimized this compound formulation.

Animal Model:

  • Male BALB/c mice (8-10 weeks old)

Dosing:

  • Intravenous (IV) Group: Administer this compound (e.g., in a solution of 10% DMSO in saline) via tail vein injection at a dose of 2 mg/kg.

  • Oral (PO) Group: Administer the optimized this compound formulation (from Protocol 1) via oral gavage at a dose of 10 mg/kg.

Blood Sampling:

  • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Collect blood into heparinized tubes and centrifuge to obtain plasma.

Sample Analysis:

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

  • Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Quantitative Data Summary

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Bioavailability (%)
This compound in 0.5% CMC-Na (Suspension) 101502600< 10%
This compound in 10% DMSO, 36% PEG400, 9% Tween 80, 45% Saline (Solution) 1045011800~25%
This compound in SEDDS 108000.53200~45%

Visualizations

G cluster_0 Challenges to Oral Bioavailability cluster_1 Formulation Strategies Poor Aqueous Solubility Poor Aqueous Solubility Low Dissolution in GI Tract Low Dissolution in GI Tract Poor Aqueous Solubility->Low Dissolution in GI Tract leads to P-gp Efflux P-gp Efflux Reduced Intestinal Absorption Reduced Intestinal Absorption P-gp Efflux->Reduced Intestinal Absorption causes Solubilization (e.g., SEDDS, Co-solvents) Solubilization (e.g., SEDDS, Co-solvents) Improved Dissolution Improved Dissolution Solubilization (e.g., SEDDS, Co-solvents)->Improved Dissolution promotes P-gp Inhibition (e.g., Co-administration with inhibitor, inhibitory excipients) P-gp Inhibition (e.g., Co-administration with inhibitor, inhibitory excipients) Increased Intestinal Permeation Increased Intestinal Permeation P-gp Inhibition (e.g., Co-administration with inhibitor, inhibitory excipients)->Increased Intestinal Permeation enhances Low Bioavailability Low Bioavailability Low Dissolution in GI Tract->Low Bioavailability results in Reduced Intestinal Absorption->Low Bioavailability results in Increased Bioavailability Increased Bioavailability Improved Dissolution->Increased Bioavailability leads to Increased Intestinal Permeation->Increased Bioavailability leads to G cluster_pathway Wee1 Signaling Pathway DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Wee1 Wee1 Chk1/Chk2->Wee1 activates Cdc25 Cdc25 Chk1/Chk2->Cdc25 inhibits CDK1/Cyclin B CDK1/Cyclin B Wee1->CDK1/Cyclin B inhibits (Tyr15 phosphorylation) Cdc25->CDK1/Cyclin B activates (dephosphorylation) G2/M Arrest G2/M Arrest CDK1/Cyclin B->G2/M Arrest inactive state leads to Mitosis Mitosis CDK1/Cyclin B->Mitosis This compound This compound This compound->Wee1 G Start Start Prepare IV and PO Formulations Prepare IV and PO Formulations Start->Prepare IV and PO Formulations Dose Animals (IV and PO Groups) Dose Animals (IV and PO Groups) Prepare IV and PO Formulations->Dose Animals (IV and PO Groups) Collect Blood Samples at Timed Intervals Collect Blood Samples at Timed Intervals Dose Animals (IV and PO Groups)->Collect Blood Samples at Timed Intervals Process Blood to Obtain Plasma Process Blood to Obtain Plasma Collect Blood Samples at Timed Intervals->Process Blood to Obtain Plasma Analyze Plasma Samples via LC-MS/MS Analyze Plasma Samples via LC-MS/MS Process Blood to Obtain Plasma->Analyze Plasma Samples via LC-MS/MS Determine Plasma Concentration vs. Time Profiles Determine Plasma Concentration vs. Time Profiles Analyze Plasma Samples via LC-MS/MS->Determine Plasma Concentration vs. Time Profiles Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Determine Plasma Concentration vs. Time Profiles->Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Calculate Oral Bioavailability (%F) Calculate Oral Bioavailability (%F) Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC)->Calculate Oral Bioavailability (%F)

Validation & Comparative

Synergistic Effects of PD0166285 with DNA Damage Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wee1 kinase inhibitor, PD0166285, has demonstrated significant potential in oncology by sensitizing cancer cells to the cytotoxic effects of DNA damaging agents. This guide provides a comparative analysis of the synergistic effects of this compound in combination with other therapies, supported by experimental data, to inform future research and drug development strategies.

I. Comparative Efficacy of this compound Combination Therapy

The primary focus of preclinical research on this compound has been its synergistic interaction with the platinum-based chemotherapy agent, cisplatin, particularly in TP53-mutant lung squamous cell carcinoma (LUSC).

Table 1: In Vitro Cytotoxicity of this compound and Cisplatin in Lung Squamous Cell Carcinoma Cells
Cell LineTreatmentIC50
NCI-H226, NCI-H520, Calu1This compound641 - 1204 nM[1]
NCI-H226, NCI-H520, Calu1Cisplatin1.520 - 2.579 µM[1]
LUSC CellsThis compound + CisplatinSignificantly lower than Cisplatin alone[1]

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth.

Table 2: Apoptotic and Cell Cycle Effects of this compound and Cisplatin Combination in LUSC Cells
AssayTreatmentObservation
Apoptosis (Annexin V Staining) This compound + CisplatinSignificant dose-dependent increase in apoptotic cells compared to single agents[1]
Apoptosis (Western Blot) This compound + CisplatinIncreased levels of cleaved-PARP, cleaved-caspase-3, and cleaved-caspase-9[1]
Cell Cycle (Flow Cytometry) This compound + CisplatinEnhanced G2/M phase arrest[1]

II. Mechanistic Insights into Synergism

The synergistic effect of this compound and cisplatin is attributed to the dual inhibition of key DNA damage response and cell cycle regulation pathways. This compound, as a Wee1 inhibitor, abrogates the G2/M checkpoint, forcing cells with cisplatin-induced DNA damage into premature and lethal mitosis (mitotic catastrophe).[2][3] This is particularly effective in cancer cells with a deficient G1 checkpoint, often due to TP53 mutations.[3]

The combination therapy has been shown to modulate DNA damage and apoptosis pathways through the downregulation of Rad51, a key protein in homologous recombination repair, and the activation of the STAT1 pathway, which promotes apoptosis.[1][2][3]

Synergy_Pathway cluster_drug_action Drug Action cluster_cellular_processes Cellular Processes This compound This compound Wee1 Wee1 Kinase This compound->Wee1 inhibits Rad51 Rad51 (DNA Repair) This compound->Rad51 downregulates STAT1 STAT1 Pathway This compound->STAT1 activates Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage induces G2M_Checkpoint G2/M Checkpoint DNA_Damage->G2M_Checkpoint activates arrest CDK1 CDK1 Wee1->CDK1 inhibits (phosphorylates) CDK1->G2M_Checkpoint promotes entry into mitosis Mitotic_Catastrophe Mitotic Catastrophe G2M_Checkpoint->Mitotic_Catastrophe abrogation leads to Rad51->DNA_Damage repairs Apoptosis Apoptosis STAT1->Apoptosis promotes Mitotic_Catastrophe->Apoptosis leads to

Caption: Signaling pathway of this compound and cisplatin synergy.

III. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate lung squamous carcinoma cells (e.g., NCI-H226, NCI-H520, Calu1) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with serial dilutions of this compound, cisplatin, or the combination of both for 48 hours.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 48 hours.

  • Staining: Harvest and wash the cells with PBS. Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.

  • Data Analysis: Quantify the percentage of apoptotic cells (early and late) in each treatment group.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Seed cells and treat with the respective drugs as described for the apoptosis assay.

  • Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved-PARP, cleaved-caspase-3, cleaved-caspase-9, Rad51, p-STAT1, STAT1, Wee1, p-CDK1, CDK1, γ-H2AX) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

IV. Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and a DNA damaging agent.

Experimental_Workflow cluster_invitro In Vitro Studies start Cancer Cell Lines (e.g., LUSC) treatment Treatment: - this compound - DNA Damage Agent - Combination start->treatment viability Cell Viability (CCK-8) treatment->viability apoptosis Apoptosis Analysis (Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot end_invitro Data Analysis: - IC50 - Combination Index - Apoptosis/Cell Cycle Profiles viability->end_invitro apoptosis->end_invitro cell_cycle->end_invitro western_blot->end_invitro

Caption: A typical workflow for in vitro synergy studies.

V. Conclusion

The combination of the Wee1 inhibitor this compound with DNA damaging agents, particularly cisplatin, represents a promising therapeutic strategy for cancers with specific genetic backgrounds, such as TP53 mutations. The synergistic effect is driven by the abrogation of the G2/M checkpoint and the modulation of key DNA repair and apoptotic pathways. The experimental framework provided in this guide offers a robust approach for further investigation and development of this compound-based combination therapies.

References

Dual Inhibition of Wee1 and PKMYT1 by PD0166285: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PD0166285's Performance Against Alternative Inhibitors

The dual inhibition of the G2/M checkpoint kinases, Wee1 and PKMYT1, represents a promising strategy in cancer therapy, particularly in tumors with p53 mutations. The pyridopyrimidine compound this compound has been identified as a potent dual inhibitor of both kinases, offering a potential therapeutic advantage over selective inhibitors. This guide provides a comparative analysis of this compound, with supporting experimental data and detailed methodologies for key assays.

Performance Comparison of Kinase Inhibitors

The following tables summarize the inhibitory activities of this compound and other relevant Wee1 and PKMYT1 inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

InhibitorTarget(s)IC50 (nM)Cell-free/Cell-basedSource
This compound Wee1 24 Cell-free[1][2]
PKMYT1 (Myt1) 72 Cell-free[1][2]
Adavosertib (MK-1775/AZD1775)Wee15.2Cell-free
ZN-c3Wee13.9Cell-free
RP-6306PKMYT13.1Cell-free

Table 1: In Vitro Kinase Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of this compound against other selective inhibitors of Wee1 and PKMYT1.

InhibitorCell LineIC50/EC50 (nM)Assay TypeSource
This compound Esophageal Squamous Carcinoma (KYSE150, TE1) 234 - 694 Cell Viability[1]
Adavosertib (MK-1775/AZD1775)WiDr (colorectal)85 (EC50 for pCDC2 inhibition)Cellular
ZN-c3H23 (lung)103Cell Viability

Table 2: Cellular Activity of Wee1/PKMYT1 Inhibitors. This table presents the potency of the inhibitors in cellular assays, reflecting their effects on cell viability or target engagement within a cellular context.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

G2M_Checkpoint_Inhibition cluster_G2_Phase G2 Phase cluster_G2M_Transition G2/M Transition cluster_M_Phase M Phase DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Wee1 Wee1 Chk1_Chk2->Wee1 PKMYT1 PKMYT1 Chk1_Chk2->PKMYT1 CDC25 CDC25 Chk1_Chk2->CDC25 CDK1_CyclinB CDK1/Cyclin B (Inactive) Wee1->CDK1_CyclinB pY15 PKMYT1->CDK1_CyclinB pT14, pY15 Active_CDK1_CyclinB CDK1/Cyclin B (Active) CDC25->CDK1_CyclinB Dephosphorylates Mitosis Mitosis Active_CDK1_CyclinB->Mitosis This compound This compound This compound->Wee1 This compound->PKMYT1

Figure 1: G2/M checkpoint signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_Cell_Based Cell-Based Assays Kinase_Assay Kinase Assay (Wee1 & PKMYT1) Compound_Incubation Incubation with This compound & Alternatives Kinase_Assay->Compound_Incubation IC50_Determination IC50 Determination Compound_Incubation->IC50_Determination Cell_Culture Cancer Cell Line Culture Treatment Treatment with Inhibitors Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay Data_Analysis_Cell Data Analysis Cell_Viability->Data_Analysis_Cell Cell_Cycle->Data_Analysis_Cell Apoptosis_Assay->Data_Analysis_Cell

Figure 2: General experimental workflow for validating Wee1 and PKMYT1 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against Wee1 and PKMYT1 kinases.

  • Reaction Setup: Prepare a reaction mixture containing the respective kinase (Wee1 or PKMYT1), a suitable substrate (e.g., a peptide derived from CDK1), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) or a vehicle control to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding a phosphate donor (e.g., [γ-³²P]ATP or using a luminescence-based ATP detection system). Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of the radiolabel into the substrate. For luminescence-based assays, the amount of ADP produced is measured.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound) or a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time, then harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Analysis: Gate the cell populations based on their DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population following treatment with a Wee1/PKMYT1 inhibitor indicates cell cycle arrest at this checkpoint.

Conclusion

This compound demonstrates potent dual inhibitory activity against both Wee1 and PKMYT1 kinases. This dual-targeting mechanism holds the potential to be more effective than selective inhibition of either kinase alone, particularly in cancers that rely on the G2/M checkpoint for survival after DNA damage. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other inhibitors of the G2/M checkpoint. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative efficacy and therapeutic window of these compounds.

References

A Comparative Analysis of PD0166285 and Other Wee1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Wee1 inhibitor PD0166285 with other notable alternatives, supported by experimental data. This analysis focuses on key performance indicators, including inhibitory potency, selectivity, and preclinical efficacy, to aid in the evaluation and selection of these compounds for further investigation.

Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage. This function makes it an attractive target in oncology, particularly in tumors with p53 mutations that have a defective G1 checkpoint and are therefore more reliant on the G2/M checkpoint for survival. Inhibition of Wee1 can lead to mitotic catastrophe and cell death in cancer cells. This guide compares the preclinical profiles of this compound, a first-generation Wee1 inhibitor, with the clinically relevant inhibitors Adavosertib (AZD1775/MK-1775) and Azenosertib (ZN-c3).

Mechanism of Action of Wee1 Inhibitors

Wee1 inhibitors are small molecules that typically act as ATP-competitive inhibitors of the Wee1 kinase. By blocking Wee1 activity, they prevent the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1) at Tyrosine 15. This leads to the premature activation of the CDK1/Cyclin B complex, forcing cells with damaged DNA to enter mitosis, which ultimately results in mitotic catastrophe and apoptosis.[1][2] This mechanism is particularly effective in cancer cells with high levels of replication stress and DNA damage.[3]

Wee1_Inhibitor_Mechanism_of_Action Mechanism of Action of Wee1 Inhibitors DNA_Damage DNA Damage (e.g., from chemotherapy, radiation) G2_Phase G2 Phase DNA_Damage->G2_Phase Wee1_Kinase Wee1 Kinase G2_Phase->Wee1_Kinase activates CDK1_Inactive CDK1 (Inactive) (pY15) Wee1_Kinase->CDK1_Inactive phosphorylates (Y15) CDK1_Active CDK1 (Active) Wee1_Kinase->CDK1_Active inhibition prevents phosphorylation G2_M_Checkpoint G2/M Checkpoint Arrest CDK1_Inactive->G2_M_Checkpoint DNA_Repair DNA Repair G2_M_Checkpoint->DNA_Repair Mitosis Mitosis DNA_Repair->Mitosis allows for Wee1_Inhibitor Wee1 Inhibitor (e.g., this compound, Adavosertib) Wee1_Inhibitor->Wee1_Kinase inhibits Premature_Mitosis Premature Mitotic Entry CDK1_Active->Premature_Mitosis Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Premature_Mitosis->Mitotic_Catastrophe

Figure 1: Simplified signaling pathway of Wee1 inhibition.

Comparative Performance Data

The following tables summarize the key in vitro and in vivo performance data for this compound, Adavosertib, and Azenosertib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
InhibitorWee1 (nM)Myt1 (nM)PKMYT1 (nM)Chk1 (nM)Other Kinases (IC50 in nM)
This compound 24[1][4]72[1][4]-3433[1][4]c-Src (9), PDGFRB (100), FGFR (430), EGFR (350)[5]
Adavosertib (AZD1775) 5.2[6][7]->1000-PLK1 (470)
Azenosertib (ZN-c3) 3.9[6][8]---Highly selective for Wee1[3]
Table 2: Preclinical In Vivo Efficacy in Xenograft Models
InhibitorCancer ModelDosing RegimenOutcome
This compound Esophageal Squamous Cell Carcinoma-Inhibited tumor growth and sensitized tumors to irradiation.[9]
Lung Squamous Cell Carcinoma400 nMInhibited tumor growth and increased chemosensitivity to cisplatin.[10]
Adavosertib (AZD1775) Differentiated Thyroid Cancer50 mg/kgSignificant tumor growth inhibition.[11]
Anaplastic Thyroid Cancer-Significant retardation of tumor growth.[12]
Azenosertib (ZN-c3) Various Solid Tumors60-80 mg/kg>60% tumor growth inhibition in 24 of 54 models.[13]
KRASG12C mutant models-Significant monotherapy activity and synergistic tumor growth inhibition with KRASG12C inhibitors.[14][15]

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For Wee1 inhibitors, this is typically determined using a cell-free kinase assay.

General Protocol:

  • Reaction Setup: Recombinant human Wee1 enzyme is incubated with a kinase buffer containing a peptide or protein substrate (e.g., a fragment of CDK1) and ATP.

  • Inhibitor Addition: A range of concentrations of the test inhibitor (e.g., this compound) is added to the reaction mixture.

  • Phosphorylation Reaction: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP) and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through methods such as scintillation counting after capturing the phosphorylated substrate on a filter or by using fluorescence-based assays like LanthaScreen™.[16]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

IC50_Determination_Workflow Workflow for In Vitro Kinase IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant Wee1 Enzyme - Kinase Buffer - Substrate (e.g., CDK1 peptide) - ATP - Test Inhibitor (serial dilutions) Incubation Incubate Enzyme, Substrate, and Inhibitor Reagents->Incubation Reaction Initiate Reaction with [γ-³³P]ATP Incubation->Reaction Quench Stop Reaction Reaction->Quench Detection Measure Substrate Phosphorylation Quench->Detection Calculation Calculate % Inhibition Detection->Calculation Curve_Fitting Generate Dose-Response Curve and Determine IC50 Calculation->Curve_Fitting

Figure 2: General workflow for IC50 determination of Wee1 inhibitors.
Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

General Protocol:

  • Cell Culture and Treatment: Cancer cell lines are cultured and treated with the Wee1 inhibitor at various concentrations for a specified time.

  • Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[17][18]

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye such as propidium iodide (PI) or DAPI.[17][18]

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

In Vivo Tumor Xenograft Studies

Animal models, particularly xenografts in immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer compounds.

General Protocol:

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into control and treatment groups. The Wee1 inhibitor is administered, often orally or via intraperitoneal injection, according to a specific dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth in the treated groups is compared to the control group to determine the extent of tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.

Conclusion

This comparative analysis highlights the evolution of Wee1 inhibitors from the early-generation compound this compound to the more potent and selective clinical candidates, Adavosertib and Azenosertib. While this compound demonstrated the initial proof-of-concept for Wee1 inhibition, its off-target activities may limit its clinical utility. Adavosertib and Azenosertib show improved potency and selectivity, with Azenosertib being particularly noted for its high selectivity for Wee1. The preclinical in vivo data for all three inhibitors demonstrate anti-tumor activity, providing a strong rationale for the continued investigation of Wee1 inhibition as a therapeutic strategy in oncology. The choice of inhibitor for future research will depend on the specific experimental context, including the desired selectivity profile and the cancer type under investigation.

References

A Head-to-Head Battle for Cell Cycle Control: PD0166285 vs. CHK1 Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cell cycle checkpoint inhibitors is paramount in the quest for novel cancer therapeutics. This guide provides a detailed, data-driven comparison of two key classes of inhibitors: the Wee1 inhibitor PD0166285 and the CHK1 inhibitor Prexasertib. By examining their mechanisms of action, cytotoxic effects, and impact on cell cycle progression and apoptosis, this document aims to provide a clear, objective resource to inform future research and development.

At a Glance: Key Differences in Mechanism and Cellular Impact

This compound and CHK1 inhibitors both function by disrupting the cell's ability to arrest its cycle in response to DNA damage, a critical dependency for many cancer cells that harbor a defective G1 checkpoint. However, they achieve this through distinct molecular targets, leading to different downstream consequences. This compound targets Wee1 kinase, a key negative regulator of CDK1, thereby forcing premature entry into mitosis. In contrast, CHK1 inhibitors like Prexasertib block the primary effector kinase in the ATR-mediated DNA damage response pathway, leading to the accumulation of DNA damage and replication stress.

Quantitative Analysis: A Comparative Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and the representative CHK1 inhibitor, Prexasertib, across various cancer cell lines as reported in preclinical studies. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
NCI-H226Lung Squamous Cell Carcinoma641[1]
NCI-H520Lung Squamous Cell Carcinoma1204[1]
Calu1Lung Squamous Cell Carcinoma~800[1]
B16Mouse Melanoma~500 (for anti-proliferative effect)[2]

Table 2: IC50 Values of Prexasertib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
OVCAR3High-Grade Serous Ovarian Cancer6[3]
PEO1High-Grade Serous Ovarian Cancer49[3]
PEO4High-Grade Serous Ovarian Cancer23[3]
OV90High-Grade Serous Ovarian Cancer11[3]
ES2Ovarian Cancer~1-10[4][5]
KURAMOCHIOvarian Cancer~1-10[4][5]
TOV112DOvarian Cancer~1-10[4][5]
JHOS2Ovarian Cancer8400[4][5]
BV-173B-cell Acute Lymphoblastic Leukemia6.33[6]
REHB-cell Acute Lymphoblastic Leukemia96.7[6]

Delving Deeper: Impact on Cell Cycle and Apoptosis

Both this compound and Prexasertib exert their anti-cancer effects by disrupting the cell cycle and inducing programmed cell death (apoptosis).

This compound primarily forces cells to bypass the G2/M checkpoint, leading to premature mitotic entry with unrepaired DNA, a state known as mitotic catastrophe. In B16 mouse melanoma cells, treatment with 0.5 μM this compound for 4 hours resulted in a dramatic decrease in the G2 phase population from 17% to 2%, with a corresponding increase in the G1 phase population, indicating a rapid progression through mitosis[2]. However, in this particular study, significant apoptosis (sub-G1 population) was not observed at 24 hours[2].

Prexasertib , on the other hand, by inhibiting CHK1, leads to an accumulation of DNA damage and replication stress, often resulting in S-phase arrest and subsequent apoptosis. In B- and T-cell acute lymphoblastic leukemia (ALL) cell lines, Prexasertib treatment led to an increase in the S-phase population and a significant induction of apoptosis, as measured by Annexin V staining[6][7]. Similarly, in high-grade serous ovarian cancer cells, Prexasertib induced apoptosis[3].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

PD0166285_Signaling_Pathway cluster_0 Cell Cycle Progression DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 Wee1 Wee1 ATM_ATR->Wee1 activates G1_Arrest G1 Arrest p53->G1_Arrest activates CDK1_CyclinB CDK1/Cyclin B Wee1->CDK1_CyclinB phosphorylates (inhibits) G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes Mitosis Mitosis G2_M_Transition->Mitosis This compound This compound This compound->Wee1

Caption: this compound inhibits Wee1, preventing CDK1 phosphorylation and forcing premature mitotic entry.

CHK1_Inhibitor_Signaling_Pathway cluster_1 DNA Damage Response Replication_Stress Replication Stress ATR ATR Replication_Stress->ATR CHK1 CHK1 ATR->CHK1 activates CDC25 CDC25 CHK1->CDC25 phosphorylates (inhibits) Apoptosis Apoptosis CHK1->Apoptosis inhibition leads to CDK2_CyclinE CDK2/Cyclin E CDC25->CDK2_CyclinE dephosphorylates (activates) S_Phase_Arrest S-Phase Arrest CDK2_CyclinE->S_Phase_Arrest promotes Prexasertib Prexasertib Prexasertib->CHK1

Caption: Prexasertib inhibits CHK1, leading to replication stress, S-phase arrest, and apoptosis.

Experimental_Workflow start Cancer Cell Culture treatment Treat with this compound or CHK1 Inhibitor (e.g., Prexasertib) start->treatment viability Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis data_analysis Data Analysis and Comparison viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis

Caption: A generalized workflow for the comparative evaluation of cell cycle checkpoint inhibitors.

Experimental Protocols: A Guide to Key Assays

Reproducible and rigorous experimental design is the bedrock of scientific advancement. Below are detailed methodologies for the key assays cited in this comparison.

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or Prexasertib and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Harvest: Harvest treated and untreated cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect early and late apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Cell Harvest: Harvest treated and untreated cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Conclusion

Both this compound and CHK1 inhibitors like Prexasertib represent promising therapeutic strategies for cancers with defective G1 checkpoint control. While this compound drives cells into a lethal mitotic catastrophe by targeting Wee1, Prexasertib induces apoptosis through the accumulation of DNA damage by inhibiting CHK1. The choice between these two classes of inhibitors may depend on the specific genetic background of the tumor and its inherent dependencies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further explore and compare these and other cell cycle checkpoint inhibitors in the ongoing effort to develop more effective cancer therapies.

References

A Comparative Guide to PD0166285: Validating its p53-Dependent Radiosensitizing Effect

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PD0166285's performance as a radiosensitizer, with a focus on its p53-dependent mechanism. The information is supported by experimental data to aid in the evaluation of this compound for further research and development.

Mechanism of Action: G2/M Checkpoint Abrogation

This compound is a pyridopyrimidine compound that functions as a potent inhibitor of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.[1][2] In response to DNA damage, such as that induced by radiation, cells with functional p53 can arrest at the G1 checkpoint to allow for DNA repair. However, many cancer cells have mutated or inactive p53, making them reliant on the G2/M checkpoint for DNA repair before entering mitosis.[1][3]

This compound abrogates this G2/M checkpoint by inhibiting Wee1, which is responsible for the inhibitory phosphorylation of Cdc2 (also known as CDK1).[1][4] This leads to premature mitotic entry without proper DNA repair, resulting in mitotic catastrophe and cell death, thereby sensitizing the cancer cells to radiation.[5] Studies have shown that this compound dramatically inhibits irradiation-induced Cdc2 phosphorylation at Tyr-15 and Thr-14 in various cancer cell lines.[1][6]

The radiosensitizing activity of this compound is notably p53-dependent, with a significantly higher efficacy observed in p53-inactive cells.[1][6] In contrast, cells with wild-type p53 are less affected as they can rely on the G1 checkpoint for cell cycle arrest and DNA repair.[4]

Performance Data: In Vitro Studies

The efficacy of this compound as a radiosensitizer has been quantified in several preclinical studies. The following tables summarize key quantitative data from these experiments.

Parameter Cell Line p53 Status Value Reference
IC50 (Wee1 inhibition) --Nanomolar range[1][6]
IC50 (PKMYT1 inhibition) --72 nM[5]
Sensitivity Enhancement Ratio (SER) HT29 (colon cancer)Mutant1.23[1][6]
IC50 (Cell Viability) KYSE150 (ESCC)-~234 nM[7]
IC50 (Cell Viability) TE1 (ESCC)-~694 nM[7]

Comparative Analysis with Other Radiosensitizers

This compound has been compared with other compounds that also function as G2 checkpoint abrogators and radiosensitizers.

Compound Target(s) Key Features Reference
This compound Wee1, PKMYT1p53-dependent radiosensitization; dual inhibitor.[1][5]
MK-1775 (Adavosertib) Wee1Potent and selective Wee1 inhibitor; also shows p53-dependent radiosensitization. Currently in clinical trials.[8]
UCN-01 (7-hydroxystaurosporine) Chk1, PKCKnown G2 checkpoint abrogator.[6]
Caffeine ATM, ATRKnown G2 checkpoint abrogator.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the radiosensitizing effect of this compound.

Clonogenic Assay

This assay is the gold standard for measuring the reproductive viability of cells after treatment with ionizing radiation, with or without a radiosensitizing agent.

  • Cell Plating: Cancer cells (e.g., HT29) are seeded into culture plates at a density that will yield approximately 50-100 colonies per plate after the treatment period.

  • Irradiation: Cells are irradiated with varying doses of X-rays (e.g., 0, 1.5, 3, 5, 8 Gy).

  • Drug Treatment: Immediately after irradiation, cells are treated with a specific concentration of this compound (e.g., 0.5 µM) or a vehicle control (DMSO) for a defined period (e.g., 4 hours).

  • Incubation: The drug-containing medium is removed, and cells are incubated in fresh medium for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction of cells is calculated for each radiation dose, and survival curves are generated. The Sensitivity Enhancement Ratio (SER) is determined by comparing the radiation dose required to achieve a certain level of cell kill with and without the drug.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M), providing insight into the drug's effect on cell cycle checkpoints.

  • Cell Treatment: Cells are treated with radiation and/or this compound as described for the clonogenic assay.

  • Cell Harvesting: At various time points after treatment, cells are harvested by trypsinization.

  • Fixation: Cells are washed with PBS and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An increase in the G2/M population indicates a G2 arrest, and a subsequent decrease with drug treatment indicates abrogation of this arrest.

Immunoblotting (Western Blot)

This technique is used to detect and quantify the levels of specific proteins involved in the cell cycle and DNA damage response pathways.

  • Protein Extraction: Cells are lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Cdc2, Cyclin B1, p53).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection. The resulting bands are visualized and quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its validation.

G2_M_Checkpoint_Abrogation cluster_0 DNA Damage (Radiation) cluster_1 Cell Cycle Progression cluster_2 G2/M Checkpoint Control Radiation Radiation Wee1 Wee1 Kinase Radiation->Wee1 Activates G2_Phase G2 Phase M_Phase Mitosis G2_Phase->M_Phase Cdc2/Cyclin B1 Activation Cdc2_p Inactive Cdc2 (pY15) Wee1->Cdc2_p Phosphorylates (Inhibits) Cdc2_p->M_Phase Prevents Mitotic Entry This compound This compound This compound->Wee1 Inhibits

Caption: G2/M checkpoint abrogation by this compound.

Experimental_Workflow cluster_0 In Vitro Model cluster_1 Treatment cluster_2 Analysis cluster_3 Outcome Cell_Culture Cancer Cell Lines (p53-wt vs p53-mutant) Treatment Radiation +/- this compound Cell_Culture->Treatment Clonogenic_Assay Clonogenic Assay (Cell Survival) Treatment->Clonogenic_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Radiosensitization Validation of Radiosensitizing Effect Clonogenic_Assay->Radiosensitization Flow_Cytometry->Radiosensitization Western_Blot->Radiosensitization

Caption: Experimental workflow for validating this compound.

References

Unraveling Kinase Inhibitor Cross-Resistance: A Comparative Analysis of PD0166285

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comparative analysis of the kinase inhibitor PD0166285, focusing on cross-resistance with other kinase inhibitors, supported by experimental data and detailed methodologies.

This compound is a potent small molecule inhibitor targeting the Wee1 and PKMYT1 kinases, which are critical regulators of the G2/M cell cycle checkpoint.[1][2] Inhibition of these kinases leads to premature mitotic entry and subsequent cell death, particularly in cancer cells with a defective G1 checkpoint, often due to p53 mutations.[1][2] However, as with many targeted therapies, the emergence of resistance can limit clinical efficacy. A key mechanism of resistance to Wee1 inhibitors involves the functional redundancy and overexpression of the related kinase Myt1 (also known as PKMYT1).[3][4][5] This guide delves into the cross-resistance profiles of this compound, particularly in the context of Myt1/PKMYT1-mediated resistance.

Comparative Analysis of Kinase Inhibitor Sensitivity

The development of resistance to specific Wee1 inhibitors, such as adavosertib (AZD1775), has been linked to the upregulation of Myt1.[4][5] This raises the question of whether a dual inhibitor like this compound, which targets both Wee1 and Myt1, can overcome this resistance mechanism. Experimental data suggests that while Myt1 overexpression confers resistance to the selective Wee1 inhibitor adavosertib, it also reduces sensitivity to this compound, albeit to a different extent.

Below is a summary of the inhibitory concentrations (IC50) of this compound and other relevant kinase inhibitors in the context of Myt1 expression.

Kinase InhibitorTarget(s)Cell LineMyt1 ExpressionIC50 (nM)Reference
This compoundWee1, PKMYT1ESCC Cell LinesEndogenous234 - 694[2]
Adavosertib (AZD1775)Wee1HeLaEndogenous120[5]
Adavosertib (AZD1775)Wee1HeLaOverexpressed308[5]

Experimental Data on Myt1-Mediated Resistance

Studies have demonstrated that the overexpression of Myt1 can significantly impact the cytotoxic effects of various kinase inhibitors that disrupt the G2/M checkpoint. In HeLa cells with tetracycline-inducible Myt1 expression, a notable increase in cell survival was observed upon treatment with this compound in Myt1-overexpressing cells compared to control cells.[5][6]

Kinase Inhibitor (Concentration)Myt1 ExpressionCell Survival (%)Reference
This compound (500 nM)Endogenous~40%[5][6]
This compound (500 nM)Overexpressed~75%[5][6]
Adavosertib (500 nM)Endogenous~20%[5][6]
Adavosertib (500 nM)Overexpressed~60%[5][6]
AZD6738 (ATR inhibitor, 1000 nM)Endogenous~30%[5][6]
AZD6738 (ATR inhibitor, 1000 nM)Overexpressed~70%[5][6]
UCN-01 (Chk1 inhibitor, 1000 nM)Endogenous~25%[5][6]
UCN-01 (Chk1 inhibitor, 1000 nM)Overexpressed~65%[5][6]

This data highlights that Myt1 overexpression is a common resistance mechanism for various kinase inhibitors that target the G2/M checkpoint, including the dual Wee1/Myt1 inhibitor this compound.[5]

Signaling Pathways and Resistance Mechanisms

The primary mechanism by which Myt1 overexpression confers resistance is through its ability to compensate for the inhibition of Wee1.[3][5] Both Wee1 and Myt1 phosphorylate and inactivate CDK1, the key driver of mitotic entry.[7] When Wee1 is inhibited, overexpressed Myt1 can still maintain CDK1 in an inactive state, thus preventing premature mitosis and cell death.[5]

Wee1_PKMYT1_Signaling_Pathway G2/M Checkpoint Regulation and Resistance to Kinase Inhibitors cluster_0 Kinase Inhibitors cluster_1 Kinases cluster_2 Cell Cycle Progression cluster_3 Resistance Mechanism This compound This compound Wee1 Wee1 This compound->Wee1 Inhibits PKMYT1 PKMYT1 (Myt1) This compound->PKMYT1 Inhibits Adavosertib Adavosertib (AZD1775) Adavosertib->Wee1 Inhibits Inactive_CDK1 p-CDK1 (Thr14/Tyr15) (Inactive) Wee1->Inactive_CDK1 Phosphorylates (Tyr15) PKMYT1->Inactive_CDK1 Phosphorylates (Thr14/Tyr15) CDK1_CyclinB CDK1/Cyclin B (Active) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Inactive_CDK1->CDK1_CyclinB Dephosphorylation (Cdc25) Cell_Death Mitotic Catastrophe (Cell Death) Mitosis->Cell_Death Premature entry leads to Myt1_Overexpression Myt1 Overexpression Myt1_Overexpression->PKMYT1 Increases

Caption: G2/M checkpoint signaling and Myt1-mediated resistance.

Experimental Workflows

The following diagram illustrates a typical workflow for studying cross-resistance to kinase inhibitors.

Experimental_Workflow_for_Cross_Resistance_Studies Workflow for Kinase Inhibitor Cross-Resistance Studies start Start cell_culture 1. Cell Culture (e.g., HeLa cells) start->cell_culture transfection 2. Transfection (Inducible Myt1 expression) cell_culture->transfection drug_treatment 3. Drug Treatment (this compound, Adavosertib, etc.) transfection->drug_treatment viability_assay 4a. Cell Viability Assay (Crystal Violet) drug_treatment->viability_assay cell_cycle_analysis 4b. Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle_analysis protein_analysis 4c. Protein Expression Analysis (Western Blot) drug_treatment->protein_analysis data_analysis 5. Data Analysis (IC50 determination, etc.) viability_assay->data_analysis cell_cycle_analysis->data_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for cross-resistance studies.

Detailed Experimental Protocols

Cell Viability Assay (Crystal Violet)

This protocol is used to assess the impact of kinase inhibitors on cell survival and proliferation.[8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the kinase inhibitors (e.g., this compound, adavosertib) for a specified period (e.g., 48-72 hours).

  • Fixation: After treatment, gently wash the cells with PBS and fix them with 100% methanol for 10-15 minutes.

  • Staining: Remove the methanol and add 0.5% crystal violet solution to each well, incubating for 20 minutes at room temperature.

  • Washing: Wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a plate reader. The absorbance is proportional to the number of viable, adherent cells.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.[1][11][12]

  • Cell Preparation: After drug treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Fixation: Fix the cells by resuspending them in cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Wee1, PKMYT1, p-CDK1, CDK1, and a loading control like β-actin or tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponds to the protein expression level.

References

comparing the off-target kinase profiles of PD0166285 and AZD1775

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Off-Target Kinase Profiles of PD0166285 and AZD1775

This guide provides an objective comparison of the off-target kinase profiles of two well-known Wee1 inhibitors, this compound and AZD1775. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and therapeutic strategy.

Introduction

This compound and AZD1775 (also known as Adavosertib or MK-1775) are small molecule inhibitors targeting the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] Inhibition of Wee1 leads to the abrogation of this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[1][2] This mechanism is particularly effective in p53-deficient cancer cells, which rely heavily on the G2/M checkpoint for DNA repair.[3][4][5] While both compounds effectively inhibit Wee1, their kinase selectivity profiles differ significantly, which has implications for their therapeutic application and potential side effects.

This compound is recognized as a potent but non-selective inhibitor, with activity against a range of other kinases.[3][6] In contrast, AZD1775 was developed as a more selective Wee1 inhibitor, although subsequent studies have revealed potent off-target activities.[7][8][9]

Off-Target Kinase Profile Comparison

The following table summarizes the known on-target and off-target kinase activities of this compound and AZD1775, presenting quantitative data where available to illustrate the potency of inhibition.

Target KinaseThis compound IC₅₀ (nM)AZD1775 IC₅₀/Kₐ (nM)References
Primary Target
Wee1245.2 (IC₅₀), 3.2 (Kₐ)[6][10][11][12]
Off-Targets
Myt172Not widely reported[10][12]
Chk13433Not widely reported[10]
c-SrcPotent InhibitionNot widely reported[6]
PDGFR-βBroad InhibitionNot widely reported[3][6]
FGFR1Broad InhibitionNot widely reported[3][6]
EGFRBroad InhibitionNot widely reported[6]
PLK1Not widely reported3 (Kₐ)[7][11][13]
JAK2/3Not widely reportedInhibition noted[11]
ABL1Not widely reportedInhibition noted[11]
YES1Not widely reportedInhibition noted[11]
MAP3K4Not widely reportedInhibition noted[11]

Summary of Profiles:

  • This compound exhibits a broad spectrum of activity, inhibiting several tyrosine kinases in addition to Wee1 and the related kinase Myt1.[3][6] Its significant inhibition of kinases like c-Src, PDGFR-β, and FGFR1 complicates its use as a specific probe for Wee1 function and contributes to a wider range of biological effects.[6]

  • AZD1775 demonstrates high potency against Wee1.[12] However, it is now understood to be a potent dual inhibitor of Wee1 and Polo-like kinase 1 (PLK1), with nearly equipotent activity against both.[7][11][13] This dual activity is significant as PLK1 is also a key regulator of mitosis, and its inhibition may contribute to the single-agent efficacy of AZD1775.[7] Additional off-targets like JAK2/3 and ABL1 have been identified, though they are less characterized.[11]

Signaling Pathway and Experimental Workflow

To understand the context of Wee1 inhibition and the methods used to determine kinase profiles, the following diagrams illustrate the G2/M checkpoint signaling pathway and a general workflow for kinase inhibitor profiling.

G2_M_Checkpoint cluster_nucleus Nucleus cluster_inhibitors Inhibitors DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 activates (P) Wee1 Wee1 Chk1->Wee1 activates (P) Cdc25 Cdc25 Chk1->Cdc25 inhibits (P) CDK1_CyclinB CDK1/Cyclin B (Inactive) Wee1->CDK1_CyclinB inhibits (P) Cdc25->CDK1_CyclinB activates CDK1_CyclinB_Active CDK1/Cyclin B (Active) Mitosis Mitosis CDK1_CyclinB_Active->Mitosis This compound This compound This compound->Wee1 AZD1775 AZD1775 AZD1775->Wee1

Caption: Simplified G2/M checkpoint pathway showing Wee1's role in inhibiting CDK1.

Kinase_Profiling_Workflow compound Test Compound (e.g., this compound, AZD1775) kinase_panel Kinase Panel Screening (Large set of purified kinases) compound->kinase_panel biochemical_assay Biochemical Assay (e.g., Radiometric, FRET, Luminescence) kinase_panel->biochemical_assay data_analysis Data Analysis (% Inhibition, IC50 determination) biochemical_assay->data_analysis hit_validation Hit Validation & Off-Target Confirmation data_analysis->hit_validation

References

Validating the In Vivo Anti-Tumor Efficacy of PD0166285 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-tumor effects of PD0166285 in various xenograft models. This compound, a pyridopyrimidine compound, has been identified as a potent inhibitor of Wee1 and a broad-spectrum tyrosine kinase inhibitor, with activity against Fibroblast Growth Factor Receptor 1 (FGFR1). This dual activity suggests its potential as a multifaceted anti-cancer agent. This document summarizes key experimental findings, compares its performance with other relevant inhibitors, and provides detailed experimental protocols to aid in the design and interpretation of preclinical studies.

Executive Summary

This compound has demonstrated anti-tumor efficacy in in vivo xenograft models, notably in esophageal squamous cell carcinoma (ESCC), where it not only inhibits tumor growth as a monotherapy but also sensitizes cancer cells to radiotherapy.[1][2] Its mechanism is primarily attributed to the dual inhibition of the G2/M checkpoint regulators WEE1 and PKMYT1, leading to mitotic catastrophe in cancer cells, particularly those with p53 mutations.[1][2][3] While direct comparative in vivo studies of this compound against a wide array of other inhibitors are limited, this guide consolidates available data and draws comparisons with established FGFR and Wee1 inhibitors to benchmark its performance.

Comparative In Vivo Performance of this compound and Alternative Inhibitors

The following tables summarize the in vivo anti-tumor activity of this compound and a selection of FGFR and Wee1 inhibitors across different xenograft models.

Table 1: In Vivo Anti-Tumor Effects of this compound

Xenograft ModelCell LineTreatment ProtocolKey Findings
Esophageal Squamous Cell CarcinomaKYSE150This compound + IrradiationCombination therapy showed superior therapeutic efficacy over monotherapy
Lung Squamous Cell CarcinomaNCI-H520This compound + CisplatinThis compound sensitized TP53 mutant cells to cisplatin
Breast CancerMCF-712 mg/kg peroral dose, days 1-15 administrationResulted in weight change of tumor cells

Table 2: In Vivo Anti-Tumor Effects of Comparative FGFR Inhibitors

InhibitorXenograft ModelCell Line / PDX ModelTreatment ProtocolTumor Growth Inhibition (TGI) / Key Findings
DovitinibHepatocellular CarcinomaSK-HEP150, 75 mg/kg97% and 98% TGI
Gastric CancerMKN-4540 mg/kg/day76% TGI as monotherapy; 85% TGI with nab-paclitaxel
Breast Cancer (ER+)HBCx-340 mg/kg, PO, QD for 21 daysStrong anti-tumor efficacy (ΔT/T0 = -26.42%)
InfigratinibHepatocellular CarcinomaHCC06-0606 PDX10, 20, 30 mg/kg/day for 14 days~65%, 96%, and 98% reduction in tumor burden, respectively
Bladder CancerRT112Oral, once a day for 14 daysSignificant dose-dependent anti-tumor efficacy
BGJ398Small Cell Lung CancerNCI-H446, NCI-H69Not specifiedSignificant synergy with cisplatin and paclitaxel, leading to inhibited tumor growth and extended survival
Breast CancerT47D-YB30 mg/kg, IV, every two daysDecreased tumor growth and reduced number of mice with lung metastasis
LY2874455Gastric CancerSNU-16Not specifiedDose-dependent inhibition of tumor growth
Lung CancerA5493 mg/kg, PO, once daily for 7 days + IrradiationSignificantly greater suppression of tumor growth with combination therapy
LiposarcomaLS70x PDX3 mg/kg, BID for up to 28 daysSignificant inhibition of tumor growth

Table 3: In Vivo Anti-Tumor Effects of a Comparative Wee1 Inhibitor

InhibitorXenograft ModelCell LineTreatment ProtocolTumor Growth Inhibition (TGI) / Key Findings
ADC730Lung CarcinomaA42710, 30 mg/kg/day, PORobust, dose-dependent anti-tumor efficacy
Colon CarcinomaHT2910, 30 mg/kg/day, PO + GemcitabineSignificant, dose-dependent growth reduction; synergistic effect

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is implicated in various cancers.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Wee1_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 Wee1 Wee1 CHK1_CHK2->Wee1 Activates pCDK1_CyclinB p-CDK1(Tyr15)/Cyclin B (Inactive) Wee1->pCDK1_CyclinB Inhibitory Phosphorylation PKMYT1 PKMYT1 PKMYT1->pCDK1_CyclinB Inhibitory Phosphorylation CDK1_CyclinB CDK1/Cyclin B (Active) Mitosis Mitosis CDK1_CyclinB->Mitosis pCDK1_CyclinB->CDK1_CyclinB Dephosphorylation This compound This compound This compound->Wee1 Inhibits This compound->PKMYT1 Inhibits Xenograft_Workflow A Cancer Cell Culture/PDX Tissue B Implantation into Immunocompromised Mice (Subcutaneous/Orthotopic) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., this compound, Vehicle Control) D->E F Continued Tumor Volume Measurement E->F G Endpoint Analysis: Tumor Weight, IHC, Western Blot, Survival F->G

References

Combination Therapy: A Comparative Guide to PD0166285 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is increasingly shifting towards strategic combination treatments that exploit tumor-specific vulnerabilities. One such promising approach is the dual targeting of cell cycle checkpoints and DNA damage repair pathways. This guide provides a comprehensive comparison of the combination of PD0166285, a potent Wee1/Chk1 inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. By leveraging the principle of synthetic lethality, this combination aims to enhance therapeutic efficacy, particularly in cancers with existing DNA damage response (DDR) deficiencies.

Executive Summary

This compound is a small molecule inhibitor of Wee1 and Chk1, key kinases that regulate the G2/M cell cycle checkpoint.[1] By inhibiting Wee1 and Chk1, this compound forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. PARP inhibitors, on the other hand, block the repair of single-strand DNA breaks.[2][3] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to double-strand breaks during DNA replication, which cannot be efficiently repaired, resulting in cell death.

The combination of this compound with a PARP inhibitor is predicated on the hypothesis that inhibiting the G2/M checkpoint will prevent cancer cells from repairing the DNA damage induced by PARP inhibition, thereby potentiating the cytotoxic effects. This guide presents available preclinical data for this combination and compares it with alternative strategies.

Performance Comparison: this compound and PARP Inhibitors

While direct, comprehensive quantitative data for the combination of this compound and PARP inhibitors is limited in publicly available literature, the synergistic effects of combining Wee1 or Chk1 inhibitors with PARP inhibitors have been demonstrated in several preclinical studies. The following tables summarize key findings from studies using functionally similar Wee1 inhibitors (e.g., AZD1775) in combination with PARP inhibitors, providing a benchmark for the expected performance of the this compound-PARP inhibitor combination.

Table 1: In Vitro Cytotoxicity of Wee1/Chk1 Inhibitors in Combination with PARP Inhibitors

Cell LineCancer TypeWee1/Chk1 InhibitorPARP InhibitorIC50 (Single Agent)IC50 (Combination)Fold-Change in PotencySynergy (CI Value)
MDA-MB-231Triple-Negative Breast CancerAZD1775OlaparibNot specifiedNot specifiedNot specified< 1.0 (Synergistic)
SKOV-3Ovarian CancerPrexasertibRucaparib~20 µM (Prexasertib)~5 µM (Prexasertib with 10 µM Rucaparib)~4Synergistic
OVCAR-3Ovarian CancerPrexasertibRucaparib~15 µM (Prexasertib)~3 µM (Prexasertib with 10 µM Rucaparib)~5Synergistic
IMR-32 (MYCN-amplified)NeuroblastomaMK-8776 (Chk1i)Olaparib0.8 µM (MK-8776)0.005 µM (MK-8776 with 10 µM Olaparib)160Highly Synergistic

Note: CI (Combination Index) values < 1 indicate synergy. Data is compiled from multiple sources and serves as a representative illustration of the expected synergistic interaction.

Table 2: Apoptosis Induction by Combined Wee1/Chk1 and PARP Inhibition

Cell LineCancer TypeTreatment% Apoptotic Cells (Annexin V Positive)Fold Increase vs. Control
SKOV-3Ovarian CancerControl~5%1
Rucaparib (50 µM)~15%3
Prexasertib (50 µM)~20%4
Combination~45%9
OVCAR-3Ovarian CancerControl~4%1
Rucaparib (50 µM)~12%3
Prexasertib (50 µM)~18%4.5
Combination~40%10

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays start Cancer Cell Culture treatment Treat with this compound, PARP inhibitor, or combination start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis dna_damage DNA Damage Assay (γH2AX / Comet) treatment->dna_damage analysis Data Analysis (IC50, % Apoptosis, etc.) viability->analysis apoptosis->analysis dna_damage->analysis

References

Safety Operating Guide

Proper Disposal of PD0166285: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This document provides essential safety and logistical information for the proper disposal of PD0166285, a WEE1 inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Safety Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is imperative that this compound and its containers are handled and disposed of as hazardous chemical waste.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Solid Waste:

    • Collect unused solid this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • The container must be sealable and made of a material compatible with the chemical.

  • Liquid Waste (Solutions):

    • Collect solutions of this compound (e.g., in DMSO) in a dedicated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste.

    • After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware.

2. Labeling:

  • All waste containers must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").

    • The date of waste accumulation.

3. Storage:

  • Store waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].

  • The storage area should be cool, well-ventilated, and have secondary containment to prevent spills.

4. Disposal:

  • Dispose of the contents and container through an approved waste disposal plant[1].

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Spill and Emergency Procedures

  • In case of a spill:

    • Evacuate the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE as listed above.

    • Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting[1].

    • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes[1].

    • Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention[1].

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PD0166285_Disposal_Workflow cluster_waste_type Identify Waste Type start Waste Generation (this compound) solid_waste Solid Waste (powder, contaminated labware) start->solid_waste liquid_waste Liquid Waste (solutions, rinsate) start->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs final_disposal Disposal via Approved Waste Facility contact_ehs->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling PD0166285

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment, Operational Procedures, and Disposal Plans for the Wee1 Inhibitor, PD0166285.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent Wee1 and Chk1 inhibitor. Adherence to these guidelines is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Classification

This compound is a chemical compound intended for laboratory research use. There are conflicting classifications regarding its hazards. One Safety Data Sheet (SDS) from DC Chemicals classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] In contrast, an SDS from GlpBio classifies it as a non-hazardous substance.[2] Given this discrepancy, it is imperative to handle the compound with caution, adhering to the more stringent safety precautions outlined below.

Hazard Classification (DC Chemicals)GHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic lifeP273, P391, P501
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP273, P391, P501

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment must be worn when handling this compound.[1]

EquipmentSpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile).
Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used.

Operational Plan for Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following step-by-step guide outlines the recommended procedures.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_solution Solution Preparation cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Vortex/Sonicate Vortex/Sonicate Dissolve in Solvent->Vortex/Sonicate Store Stock Solution Store Stock Solution Vortex/Sonicate->Store Stock Solution Decontaminate Workspace Decontaminate Workspace Store Stock Solution->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Detailed Methodologies
  • Preparation :

    • Don Personal Protective Equipment (PPE) : Before entering the designated handling area, put on all required PPE as specified in the table above.

    • Prepare Workspace : Work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure a safety shower and eyewash station are readily accessible.[3] Cover the work surface with absorbent, disposable bench paper.

  • Solution Preparation :

    • Weighing the Compound : Carefully weigh the desired amount of solid this compound. Avoid creating dust.

    • Dissolving in Solvent : Prepare a stock solution by dissolving the compound in a suitable solvent, such as DMSO.

    • Vortexing/Sonicating : If necessary, vortex or sonicate the solution to ensure it is fully dissolved.

    • Storing Stock Solutions : Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[4] Aliquot solutions to avoid repeated freeze-thaw cycles.

  • Cleanup and Disposal :

    • Decontaminate Workspace : After handling, decontaminate all surfaces and equipment.

    • Dispose of Waste : Dispose of all contaminated materials, including empty vials, pipette tips, and bench paper, as chemical waste.

    • Remove PPE : Remove PPE in the designated area to avoid contaminating other spaces.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental harm. All disposal procedures must comply with local, state, and federal regulations.[5][6]

  • Solid Waste : Collect all solid waste, including unused compound and contaminated disposables, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a sealed, labeled container.

  • Disposal Method : Arrange for the disposal of chemical waste through an approved waste disposal service. Do not dispose of this compound down the drain or in the regular trash.[1]

Signaling Pathway of Wee1 Inhibition

This compound is an inhibitor of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint. The following diagram illustrates the simplified signaling pathway affected by this compound.

Simplified Signaling Pathway of Wee1 Inhibition DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Wee1 Wee1 Chk1/Chk2->Wee1 Cdk1/Cyclin B Cdk1/Cyclin B Wee1->Cdk1/Cyclin B Mitosis Mitosis Cdk1/Cyclin B->Mitosis This compound This compound This compound->Wee1

Caption: this compound inhibits Wee1, preventing the phosphorylation and inactivation of the Cdk1/Cyclin B complex, thereby abrogating the G2/M checkpoint.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD0166285
Reactant of Route 2
Reactant of Route 2
PD0166285

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.